molecular formula C24H34O7 B12427207 Rosthornin B

Rosthornin B

Cat. No.: B12427207
M. Wt: 434.5 g/mol
InChI Key: ZVPVWNQCJBMJLV-AQSGSRKJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Rosthornin B is a high-purity, natural diterpene compound offered for research purposes. Diterpenes are a large class of natural products with over 90,000 identified substances, renowned for their diverse and significant biological activities . They are characterized by a C20 structural skeleton and are classified based on the number of rings in their core structure, which can range from acyclic to macrocyclic . This structural diversity is correlated with a broad spectrum of pharmacological properties, making diterpenes a promising area of investigation for developing new therapeutic strategies . Researchers are exploring diterpenes like (-)-Rosthornin B for their potential immunomodulatory and anti-cancer effects. Studies on related diterpenes show they can influence the production of cytokines and other signaling molecules, contributing to a more balanced immune response . Some diterpenes exhibit their effects by disrupting the cell cycle, triggering apoptotic pathways, and inhibiting angiogenesis, which can suppress the proliferation of cancer cells . The use of molecular docking has become a relevant in silico tool for screening the biological activities of diterpenes and predicting their interactions with target proteins . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for personal use . RUO products are exempt from the regulatory controls that apply to diagnostic or therapeutic agents, and they have not been evaluated for safety or efficacy in humans . By purchasing this product, you confirm it will be used solely for research in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1R,5R,9R,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate

InChI

InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3/t16?,17?,18?,19?,21-,22+,23-,24-/m0/s1

InChI Key

ZVPVWNQCJBMJLV-AQSGSRKJSA-N

Isomeric SMILES

CC(=O)OC[C@@]1(CCC[C@@]2(C1CC([C@]34C2C(C[C@](C3)(C(=C)C4=O)O)OC(=O)C)O)C)C

Canonical SMILES

CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

Rosthornin B: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a natural diterpenoid compound isolated from Isodon rosthornii that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its dual action in inhibiting the NLRP3 inflammasome and inducing cancer cell apoptosis and autophagy. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism 1: Inhibition of the NLRP3 Inflammasome

This compound has been identified as a highly potent and specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] Aberrant activation of the NLRP3 inflammasome is a critical factor in the pathogenesis of conditions such as septic shock, peritonitis, and colitis.[1][2][3]

The primary mechanism of this compound in this context is the direct binding to the NLRP3 protein. This interaction sterically hinders the recruitment of NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome complex.[1][2] By blocking the NEK7-NLRP3 interaction, this compound effectively prevents the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and the activation of caspase-1.[1] This ultimately leads to the suppression of the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1]

Signaling Pathway: NLRP3 Inflammasome Inhibition

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates NEK7 NEK7 NLRP3->NEK7 Block NLRP3->Block NEK7->NLRP3 ASC ASC NEK7->ASC Promotes Assembly Pro_Casp1 Pro-caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b RosB This compound RosB->NLRP3 Directly binds Block->NEK7 Blocks Interaction

Caption: this compound directly binds to NLRP3, preventing NEK7 interaction and inflammasome assembly.

Quantitative Data: NLRP3 Inflammasome Inhibition
ParameterValueCell Line/SystemReference
IC50 (IL-1β secretion) 0.39 μMBone Marrow-Derived Macrophages (BMDMs)[1][2][3]
Binding Affinity (KD) 5.491 μMRecombinant Human NLRP3 protein[1]

Core Mechanism 2: Induction of Apoptosis and Autophagy in Cancer Cells

In the context of oncology, this compound exhibits anti-tumor activity by inducing programmed cell death (apoptosis) and a cellular self-degradation process (autophagy). This mechanism is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. While direct studies on this compound are emerging, the mechanism is well-documented for the structurally similar compound, Rasfonin.[4]

The proposed pathway involves an increase in intracellular ROS levels upon treatment with this compound. Elevated ROS acts as a second messenger, leading to the phosphorylation and activation of JNK.[4] Activated JNK, in turn, can trigger both apoptotic and autophagic pathways. JNK-mediated apoptosis involves the activation of caspases, leading to the execution of the apoptotic program.[4] Simultaneously, JNK can promote autophagy, a process that can either contribute to cell death or act as a survival mechanism, depending on the cellular context.[4]

Signaling Pathway: ROS/JNK-Mediated Apoptosis and Autophagy

ROS_JNK_Pathway RosB This compound ROS ↑ Reactive Oxygen Species (ROS) RosB->ROS JNK JNK ROS->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis Autophagy Autophagy pJNK->Autophagy

Caption: this compound induces ROS, which activates the JNK pathway, leading to apoptosis and autophagy.

Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is representative for assessing the levels of key proteins involved in the NLRP3 inflammasome, apoptosis, and autophagy pathways.

a. Cell Lysis and Protein Extraction:

  • Treat cells with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Representative antibodies include:

    • NLRP3, NEK7, ASC, Caspase-1 (p20), IL-1β (p17)

    • p-JNK, JNK, LC3B, p62/SQSTM1, Cleaved Caspase-3, PARP

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Measurement of IL-1β Secretion by ELISA

This protocol quantifies the amount of secreted IL-1β in cell culture supernatants.

  • Seed bone marrow-derived macrophages (BMDMs) in 96-well plates.

  • Prime cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat cells with various concentrations of this compound for 30 minutes.

  • Stimulate with an NLRP3 activator (e.g., Nigericin or ATP) for 1 hour.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Co-Immunoprecipitation for NLRP3-NEK7 Interaction

This protocol is used to determine the effect of this compound on the interaction between NLRP3 and NEK7.

  • Lyse treated cells in a non-denaturing lysis buffer.

  • Pre-clear the lysates with protein A/G agarose (B213101) beads.

  • Incubate the lysates with an anti-NLRP3 antibody or an isotype control IgG overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2 hours at 4°C to precipitate the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against NEK7 and NLRP3.

Detection of Intracellular ROS

This protocol measures the generation of reactive oxygen species within cells.

  • Seed cells in a 96-well black plate.

  • Treat cells with this compound for the desired time.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 525 nm) using a microplate reader.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of this compound on the viability of cancer cells.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Models

This compound has demonstrated significant therapeutic effects in mouse models of NLRP3-driven diseases.[1]

  • LPS-induced Septic Shock: this compound administration significantly improved survival rates and reduced serum levels of IL-1β and TNF-α in mice challenged with a lethal dose of LPS.[1]

  • MSU-induced Peritonitis: In a model of gouty arthritis, this compound reduced the influx of neutrophils into the peritoneal cavity and decreased the levels of inflammatory cytokines.[1]

  • DSS-induced Colitis: this compound treatment ameliorated the clinical signs of colitis, including weight loss and colon shortening, and reduced inflammatory cell infiltration in the colon.[1]

Conclusion

This compound presents a compelling profile as a dual-action therapeutic agent with potent anti-inflammatory and anti-cancer activities. Its ability to directly target and inhibit the NLRP3 inflammasome provides a strong rationale for its development in the treatment of a variety of inflammatory disorders. Furthermore, its capacity to induce apoptosis and autophagy in cancer cells through the ROS/JNK pathway highlights its potential as an anti-neoplastic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the therapeutic capabilities of this compound. Further investigation into the detailed molecular interactions and the optimization of its delivery and efficacy in preclinical and clinical settings are warranted.

References

Rosthornin B: A Technical Guide to its Source and Isolation from Rabdosia rosthornii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, an ent-kaurene (B36324) diterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, the medicinal plant Rabdosia rosthornii, and details the established methodologies for its extraction and isolation. The information presented herein is a synthesis of published scientific literature, intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain this compound for further investigation. This document includes a comprehensive experimental protocol, quantitative data on isolation yields, and visual diagrams to elucidate the workflow.

Source of this compound

This compound is a natural product isolated from Rabdosia rosthornii (Hemsl.) H. Hara, a perennial herb belonging to the Lamiaceae family. This plant has a history of use in traditional medicine. The primary source of this compound within the plant is the leaves. Specifically, it is extracted from the dried and powdered leaves of the plant.[1]

Isolation of this compound

The isolation of this compound from Rabdosia rosthornii is a multi-step process involving extraction followed by chromatographic purification. The following protocol is based on the methodology described by Kubo et al. in their 2004 publication in Phytotherapy Research.

Experimental Protocols

2.1.1. Plant Material and Extraction

Dried leaves of Rabdosia rosthornii are the starting material for the isolation of this compound.

  • Step 1: Grinding: The dried leaves are finely ground to increase the surface area for efficient solvent extraction.

  • Step 2: Extraction: The powdered leaves are subjected to exhaustive extraction with diethyl ether at room temperature. This initial extraction separates a wide range of compounds based on their solubility in the solvent.

  • Step 3: Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude ether extract, a complex mixture of phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

  • Step 4: Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Step 5: Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, are pooled and further purified using a Sephadex LH-20 column with a methanol (B129727) mobile phase. This step is effective in separating compounds based on their molecular size.

  • Step 6: High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and water. This allows for the isolation of this compound in high purity.

Quantitative Data

The yield of this compound from the dried leaves of Rabdosia rosthornii is a critical factor for researchers planning its isolation. The following table summarizes the quantitative data obtained from the isolation process.

Stage of IsolationStarting MaterialYield of this compoundPurity
Extraction 1 kg of dried leavesNot ApplicableCrude Extract
Silica Gel Chromatography Crude Ether ExtractData not availableEnriched Fraction
Sephadex LH-20 Chromatography Enriched FractionData not availablePartially Purified
Preparative HPLC Partially Purified Fraction15 mg>98%

Note: The specific yields at intermediate steps are often not reported in the literature. The final yield is the most critical parameter.

Visualization of the Isolation Workflow

To provide a clear visual representation of the isolation process, the following workflow diagram has been generated.

G cluster_0 Extraction cluster_1 Purification DriedLeaves Dried Leaves of Rabdosia rosthornii PowderedLeaves Powdered Leaves DriedLeaves->PowderedLeaves Grinding CrudeExtract Crude Ether Extract PowderedLeaves->CrudeExtract Ether Extraction SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex Fraction Collection HPLC Preparative HPLC Sephadex->HPLC Further Purification RosthorninB Pure this compound HPLC->RosthorninB Final Isolation

Caption: Workflow for the isolation of this compound from Rabdosia rosthornii.

Conclusion

This technical guide provides a comprehensive overview of the source and isolation of this compound from Rabdosia rosthornii. By following the detailed experimental protocols and understanding the purification workflow, researchers and drug development professionals can successfully obtain this promising ent-kaurene diterpenoid for their studies. The provided quantitative data offers a realistic expectation of the yield from the isolation process. Further research into the pharmacological properties of this compound is warranted and will be facilitated by the efficient isolation of this natural product.

References

In-Depth Technical Guide to Rosthornin B: A Potent Anti-Inflammatory Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a naturally occurring ent-kaurene (B36324) diterpenoid isolated from the leaves of Rabdosia rosthornii, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a particular focus on its potent anti-inflammatory effects. Detailed experimental protocols and a summary of its mechanism of action are presented to facilitate further research and development of this promising compound.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic diterpenoid characterized by an ent-kaurene skeleton. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₄O₇[1][2][3]
Molecular Weight 434.52 g/mol [1]
IUPAC Name ent-11α,19-diacetoxy-7β,13β-dihydroxykaur-16-en-15-one[3]
SMILES C--INVALID-LINK--(CCC--INVALID-LINK--1COC(C)=O)--INVALID-LINK--OC(C)=O">C@@([H])--INVALID-LINK--(C(C4=C)=O)C[C@@]34O[1]
Physical Description Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Melting Point Not reported in the reviewed literature.
pKa Not reported in the reviewed literature.
logP Not reported in the reviewed literature.

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its potent anti-inflammatory effect, mediated through the direct inhibition of the NLRP3 inflammasome.

Anti-inflammatory Activity

This compound has been shown to be a highly potent and specific inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

This compound exerts its inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) of 0.39 μM.[1] This potent inhibition has been demonstrated in both in vitro and in vivo models.

Mechanism of Action: Targeting the NLRP3 Inflammasome

The detailed mechanism of action of this compound involves the direct binding to the NLRP3 protein, thereby preventing its interaction with NEK7 (NIMA-related kinase 7). The NLRP3-NEK7 interaction is a critical step for the assembly and activation of the NLRP3 inflammasome. By disrupting this interaction, this compound effectively blocks the downstream signaling cascade that leads to inflammation.

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

RosthorninB_NLRP3_Pathway cluster_0 Cell Membrane cluster_1 Cytosol PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB activates Pro_IL1B_NLRP3 ↑ pro-IL-1β & NLRP3 expression NFkB->Pro_IL1B_NLRP3 NLRP3_inactive NLRP3 (inactive) NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active activates NEK7 NEK7 NEK7->NLRP3_active interacts with ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B IL-1β (mature) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation RosthorninB This compound RosthorninB->NLRP3_active inhibits (blocks NEK7 interaction)

Figure 1. Signaling pathway of NLRP3 inflammasome activation and inhibition by this compound.
Antibacterial Activity

Preliminary studies have suggested that ent-kaurene diterpenoids from Rabdosia rosthornii, including this compound, possess antibacterial activity.[3] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) for this compound against a panel of bacteria, are not yet extensively documented in publicly available literature.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the biological activities of this compound.

Isolation and Purification of this compound from Rabdosia rosthornii

A general workflow for the isolation of this compound is outlined below. The specific details of solvents, column chromatography media, and other parameters may require optimization.

Isolation_Workflow Start Dried leaves of Rabdosia rosthornii Extraction Extraction with a non-polar solvent (e.g., ether) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC) Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., HPLC) Fraction_Collection->Purification RosthorninB Pure this compound Purification->RosthorninB Characterization Structural Characterization (NMR, MS) RosthorninB->Characterization

Figure 2. General workflow for the isolation and purification of this compound.
In Vitro Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition Assay

This protocol describes the assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS)

  • Nigericin (B1684572) or ATP (NLRP3 activators)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • ELISA kit for IL-1β

  • Reagents for Western blotting (antibodies against Caspase-1, IL-1β, NLRP3, NEK7, ASC)

  • Reagents for co-immunoprecipitation

Procedure:

  • Cell Culture and Priming:

    • Culture BMDMs in appropriate cell culture medium.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Treatment with this compound:

    • Pre-treat the primed BMDMs with varying concentrations of this compound for 30 minutes.

  • NLRP3 Inflammasome Activation:

    • Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

  • Measurement of IL-1β Secretion:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells to obtain protein extracts.

    • Perform Western blotting to analyze the cleavage of Caspase-1 and IL-1β in the supernatants and the expression levels of NLRP3, pro-Caspase-1, and pro-IL-1β in the cell lysates.

  • Co-immunoprecipitation for NLRP3-NEK7 Interaction:

    • Lyse the treated cells under non-denaturing conditions.

    • Incubate the cell lysates with an antibody against NLRP3 or NEK7.

    • Use protein A/G beads to pull down the antibody-protein complexes.

    • Perform Western blotting on the immunoprecipitated samples to detect the co-precipitated protein (NEK7 or NLRP3, respectively).

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a promising natural product with potent and specific anti-inflammatory activity mediated through the direct inhibition of the NLRP3 inflammasome. Its well-defined mechanism of action makes it an attractive candidate for the development of novel therapeutics for a variety of inflammatory disorders.

Future research should focus on:

  • Comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties.

  • In-depth investigation of its antibacterial spectrum and mechanism of action.

  • Toxicological studies to assess its safety profile.

  • Structure-activity relationship (SAR) studies to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to explore the full therapeutic potential of this compound. The detailed methodologies and understanding of its mechanism of action will be instrumental in advancing this compound from the laboratory to potential clinical applications.

References

Rosthornin B: An In-depth Technical Guide on a Natural ent-Kaurene Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a natural ent-kaurene (B36324) diterpenoid isolated from the ether extract of the dried leaves of Isodon rosthornii (also known as Rabdosia rosthornii), a plant used in traditional medicine.[1][2][3] This class of compounds, characterized by a tetracyclic diterpenoid structure, is of significant interest to the scientific community due to a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its well-documented anti-inflammatory mechanisms, its potential as an anticancer agent, and the experimental protocols used to elucidate its functions.

Chemical Properties

PropertyValueReference
Molecular Formula C24H34O7[3][7]
CAS Number 125181-21-7[3][7]

Biological Activities

Potent Anti-inflammatory Activity

This compound has emerged as a highly potent and specific inhibitor of the NLRP3 inflammasome, a key protein complex involved in the innate immune system that, when aberrantly activated, contributes to a wide range of inflammatory diseases.[8][9]

Quantitative Data for Anti-inflammatory Activity

TargetAssay TypeCell TypeIC50 ValueReference
NLRP3 Inflammasome IL-1β Secretion AssayBMDMs0.39 µM[8][9]

The inhibitory effect of this compound is highly specific to the NLRP3 inflammasome. It does not inhibit AIM2 inflammasome activation and does not affect the upstream signaling events of NLRP3 activation, such as potassium efflux or the production of mitochondrial reactive oxygen species (ROS).[8] Furthermore, it has demonstrated significant therapeutic benefits in mouse models of NLRP3-driven diseases, including septic shock and peritonitis.[8][9]

Anticancer Potential

As a member of the ent-kaurane diterpenoid family, this compound is presumed to possess anticancer properties. This class of compounds is known to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of cellular redox homeostasis.[4][6][10]

While a study on bioactive compounds from Isodon rosthornii mentions that a cytotoxicity evaluation against five human tumor lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) was performed and showed inhibitory effects for several tested compounds, the specific quantitative IC50 values for this compound were not available in the reviewed literature.[1][4] Therefore, while the potential is high based on its chemical class, further public data is needed to quantify its specific anti-proliferative activity.

Signaling Pathways

NLRP3 Inflammasome Inhibition Pathway

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. It binds irreversibly to NLRP3, which in turn blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7).[8] This prevention of the NEK7-NLRP3 interaction is the key mechanistic step that inhibits the assembly and subsequent activation of the entire inflammasome complex, thereby stopping the cleavage of Caspase-1 and the maturation and release of the pro-inflammatory cytokine IL-1β.[8][9]

G cluster_0 Upstream Signals cluster_1 NLRP3 Inflammasome Complex PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP, MSU) ROS Mitochondrial ROS PAMPs->ROS Induce K_efflux K+ Efflux PAMPs->K_efflux Induce NLRP3 NLRP3 ROS->NLRP3 Activate K_efflux->NLRP3 Activate ASC ASC NLRP3->ASC Recruits NLRP3->Block Blocks Interaction NEK7 NEK7 NEK7->NLRP3 Binds to ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Activation Inflammasome Activation ProCasp1->Activation RosB This compound RosB->NLRP3 Irreversibly Binds IL1b IL-1β Release (Inflammation) Activation->IL1b

Caption: this compound's mechanism of NLRP3 inflammasome inhibition.

Proposed Anticancer Signaling Pathways

Based on the known activities of other ent-kaurene diterpenoids, this compound may exert anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. These pathways are frequently dysregulated in cancer. It is hypothesized that this compound could induce cellular stress (e.g., through ROS generation), leading to the activation of pro-apoptotic arms of these pathways (like JNK) and the inhibition of pro-survival signals.

G cluster_0 Cellular Stress & Signaling cluster_1 Cellular Outcomes RosB This compound (Proposed Mechanism) ROS ↑ Reactive Oxygen Species (ROS) RosB->ROS NFkB NF-κB Pathway RosB->NFkB Modulates MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle NFkB->Apoptosis Proliferation ↓ Proliferation NFkB->Proliferation

Caption: Proposed anticancer signaling pathways for this compound.

Experimental Protocols

NLRP3 Inflammasome Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

  • Cell Culture:

    • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into BMDMs.

    • Seed mature BMDMs (1x10^6 cells/well) into 12-well plates and allow them to adhere overnight.

  • Inflammasome Priming and Compound Treatment:

    • Prime the BMDMs with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

    • Remove the LPS-containing media.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) in fresh DMEM for 30 minutes.

  • Inflammasome Activation:

    • Induce NLRP3 activation by adding a known agonist, such as 5 µM Nigericin or 5 mM ATP, to the wells.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants to measure secreted cytokines.

    • Lyse the remaining cells in RIPA buffer to analyze intracellular proteins.

    • ELISA: Quantify the concentration of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. A reduction in IL-1β with no change in TNF-α indicates specific NLRP3 inhibition.

    • Western Blot: Analyze cell lysates and precipitated supernatant proteins. Probe for cleaved Caspase-1 (p20 subunit) in the supernatant and pro-Caspase-1 and NLRP3 in the lysates to confirm inhibition of inflammasome assembly and activation.

General Protocol: Cytotoxicity (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effect of this compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

General Protocol: Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Seed cells (e.g., 2.5x10^5 cells/well in a 6-well plate) and treat with this compound at concentrations around its presumed IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Mandatory Visualizations: Workflows

NLRP3 Inflammasome Inhibition Assay Workflow

G cluster_0 Day 1-7: Cell Differentiation cluster_1 Day 8: Experiment cluster_2 Day 8: Analysis A 1. Harvest mouse bone marrow cells B 2. Culture with M-CSF for 7 days A->B C 3. Differentiate into BMDMs B->C D 4. Seed BMDMs in 12-well plates C->D E 5. Prime with LPS (4 hours) D->E F 6. Treat with this compound (30 mins) E->F G 7. Activate with Nigericin/ATP (1 hour) F->G H 8. Collect supernatant and cell lysate G->H I 9. Analyze IL-1β/TNF-α via ELISA H->I J 10. Analyze Caspase-1 via Western Blot H->J

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

General Cytotoxicity and Apoptosis Analysis Workflow

Caption: Workflow for cytotoxicity and apoptosis analysis.

References

In Vitro Biological Profile of Rosthornin B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anti-Cancer and Anti-inflammatory Potential of a Promising Natural Diterpenoid

Introduction

Rosthornin B, a natural ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii, has emerged as a compound of significant interest in the fields of oncology and immunology. Also known by its synonym rasfonin, this fungal secondary metabolite has demonstrated potent in vitro biological activities, including the induction of programmed cell death in cancer cells and the inhibition of inflammatory pathways. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its cytotoxic effects, the underlying molecular mechanisms, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized below.

Cell LineCell TypeIC50 (µM)Reference
Panc-1Human Pancreatic Carcinoma (mutated K-ras)5.5[1][2]
BxPC-3Human Pancreatic Carcinoma (wild-type K-ras)10[1][2]
BMDMsBone Marrow-Derived Macrophages (NLRP3 inflammasome inhibition)0.39

Note: The IC50 value for BMDMs reflects the inhibition of the NLRP3 inflammasome, not direct cytotoxicity.

Core Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its anti-cancer effects primarily through the simultaneous induction of apoptosis and autophagy, two distinct but interconnected cell death pathways. The central mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Signaling Pathways

The signaling cascades initiated by this compound are multifaceted. In the context of cancer, the production of ROS acts as a critical upstream event. This oxidative stress triggers the phosphorylation and activation of JNK. Activated JNK, in turn, modulates the expression and activity of proteins involved in both apoptosis and autophagy.

RosthorninB_Apoptosis_Autophagy_Pathway RosthorninB This compound ROS ↑ Reactive Oxygen Species (ROS) RosthorninB->ROS JNK ↑ p-JNK ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy mTOR ↓ mTOR signaling (p-4E-BP1, p-S6K1) JNK->mTOR Caspase Caspase Activation Apoptosis->Caspase LC3 LC3-I → LC3-II Autophagy->LC3 PARP PARP Cleavage Caspase->PARP mTOR->Autophagy

In addition to its role in cancer, this compound has been identified as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This compound directly interacts with NLRP3, preventing its interaction with NEK7 and thereby inhibiting the assembly and activation of the inflammasome.

RosthorninB_NLRP3_Pathway RosthorninB This compound NLRP3 NLRP3 RosthorninB->NLRP3 NEK7 NEK7 NLRP3->NEK7 Assembly NLRP3 Inflammasome Assembly NEK7->Assembly Interaction Activation Inflammasome Activation Assembly->Activation

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plate Compound_Prep Prepare this compound dilutions Treatment Treat cells with this compound Compound_Prep->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis and Signaling Pathways

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins involved in apoptosis and signaling cascades.

Methodology:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-JNK, total JNK, LC3B).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Detection (LC3-II Turnover Assay)

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Methodology:

  • Cell Treatment: Treat cells with this compound in the presence or absence of an autophagy flux inhibitor (e.g., bafilomycin A1 or chloroquine).

  • Protein Extraction and Western Blotting: Perform western blotting as described above, using an antibody that detects both LC3-I and LC3-II.

  • Analysis: An increase in the amount of LC3-II, especially in the presence of an autophagy flux inhibitor, indicates an induction of autophagy.

Measurement of Intracellular ROS

The production of reactive oxygen species can be measured using fluorescent probes.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

NLRP3 Inflammasome Activation Assay

This assay is used to assess the inhibitory effect of this compound on the NLRP3 inflammasome.

Methodology:

  • Cell Priming: Prime bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Treat the primed cells with this compound.

  • Inflammasome Activation: Induce NLRP3 inflammasome activation with a second signal, such as ATP or nigericin.

  • Supernatant and Lysate Collection: Collect the cell culture supernatants and prepare cell lysates.

  • Analysis: Measure the levels of cleaved caspase-1 and IL-1β in the supernatant by ELISA or western blotting. Analyze the cell lysates for pro-caspase-1 and NLRP3 expression.

Conclusion

This compound is a promising natural compound with potent in vitro anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis and autophagy in cancer cells through the ROS/JNK pathway, coupled with its inhibitory effect on the NLRP3 inflammasome, highlights its potential for further investigation as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to explore the multifaceted biological activities of this compound and to elucidate its full therapeutic potential. Further studies are warranted to expand the cytotoxicity profiling of this compound across a broader range of cancer cell lines and to validate its efficacy in in vivo models.

References

Rosthornin B: A Technical Guide to a Specific NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its aberrant activation contributes to the pathogenesis of conditions such as septic shock, peritonitis, and inflammatory bowel disease. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. Rosthornin B, a natural diterpenoid compound, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). This process is crucial for host defense but can be detrimental when dysregulated. This compound has been identified as a direct inhibitor of NLRP3, offering a promising therapeutic strategy for NLRP3-driven diseases.[1][2][3]

Mechanism of Action

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. This binding event sterically hinders the recruitment of NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome.[1][2] By preventing the NLRP3-NEK7 interaction, this compound effectively blocks the downstream cascade leading to caspase-1 activation and pro-inflammatory cytokine release.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_upstream Upstream Signaling cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation Signal K_efflux K+ Efflux K_efflux->NLRP3 ROS Mitochondrial ROS ROS->NLRP3 NEK7 NEK7 NLRP3->NEK7 Recruits ASC ASC NLRP3->ASC Assembly NEK7->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b RosthorninB This compound RosthorninB->Inhibition

Caption: this compound directly targets NLRP3, preventing NEK7 interaction and subsequent inflammasome assembly.

Quantitative Data

This compound has demonstrated potent and specific inhibition of the NLRP3 inflammasome in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound
ParameterCell TypeActivatorValueReference
IC50 Bone Marrow-Derived Macrophages (BMDMs)Nigericin0.39 µM
Table 2: In Vivo Efficacy of this compound in Mouse Models
Disease ModelAnimal ModelDosageKey FindingsReference
Septic Shock C57BL/6J mice10 mg/kg (intraperitoneal)Significantly inhibited serum IL-1β production. No significant effect on TNF-α levels.
Peritonitis C57BL/6J mice10 mg/kg (intraperitoneal)Significantly reduced neutrophil recruitment and intraperitoneal IL-1β levels.
Colitis C57BL/6J mice (DSS-induced)10 mg/kg (intraperitoneal)Mitigated weight loss, improved colon length, and blocked the secretion of caspase-1 and IL-1β in the colon.

Note: For in vivo models, the primary source presents data graphically. The findings indicate statistically significant improvements, though precise numerical values for cytokine concentrations and physiological changes are not detailed in the text of the cited articles.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an NLRP3 inflammasome inhibitor.

NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse macrophages.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • ELISA kit for mouse IL-1β

  • Reagents for Western blotting

Procedure:

  • BMDM Differentiation: Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice. Culture the cells for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF to differentiate them into macrophages.

  • Priming: Seed the differentiated BMDMs in 96-well plates (for ELISA) or 6-well plates (for Western blotting) and prime with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.

  • Sample Collection:

    • For ELISA: Collect the cell culture supernatants to quantify the concentration of secreted IL-1β using a mouse IL-1β ELISA kit.

    • For Western Blotting: Collect supernatants and lyse the cells. Precipitate proteins from the supernatant to analyze cleaved caspase-1 (p20). Use cell lysates to analyze pro-caspase-1 and NLRP3 expression.

  • Data Analysis: Determine the IC50 value of this compound by plotting the dose-response curve of IL-1β inhibition.

Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

This protocol is for assessing the effect of this compound on the interaction between NLRP3 and NEK7.

Materials:

  • HEK293T cells

  • Expression plasmids for tagged NLRP3 and NEK7

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against the tag on NLRP3

  • Protein A/G magnetic beads

  • Elution buffer

  • Reagents for Western blotting

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for tagged NLRP3 and NEK7.

  • Treatment: Treat the transfected cells with this compound or vehicle control for the desired time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the tag on NLRP3 to form an antibody-protein complex.

    • Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the tags on both NLRP3 and NEK7 to detect their co-precipitation.

ASC Oligomerization Assay

This assay is used to determine if this compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • BMDMs

  • LPS

  • Nigericin

  • This compound

  • Lysis buffer containing Triton X-100

  • Disuccinimidyl suberate (B1241622) (DSS) crosslinker

  • Reagents for Western blotting

Procedure:

  • Cell Treatment: Seed BMDMs and treat as described in the NLRP3 inflammasome activation protocol (priming, inhibitor treatment, and activation).

  • Cell Lysis: Lyse the cells in a buffer containing Triton X-100.

  • Isolation of ASC Oligomers: Centrifuge the lysates. The insoluble pellet contains the ASC oligomers.

  • Cross-linking: Wash the pellet and resuspend it. Cross-link the ASC oligomers with 2 mM DSS for 30 minutes at 37°C.

  • Sample Preparation and Western Blotting: Stop the cross-linking reaction by adding sample buffer. Analyze the samples by Western blotting using an anti-ASC antibody. ASC monomers, dimers, trimers, and high-molecular-weight oligomers can be visualized.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR can be used to confirm the direct binding of this compound to NLRP3.

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant NLRP3 protein

  • This compound

  • Running buffer

Procedure:

  • Protein Immobilization: Immobilize the purified NLRP3 protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the binding and dissociation of this compound.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD) of this compound for NLRP3.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential NLRP3 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation primary_screen Primary Screen (IL-1β Release Assay) ic50 IC50 Determination primary_screen->ic50 specificity Specificity Assays (e.g., NLRC4, AIM2) ic50->specificity mechanism Mechanism of Action (ASC Oligomerization, Co-IP) specificity->mechanism binding Direct Binding (SPR) mechanism->binding lead_candidate Lead Candidate binding->lead_candidate septic_shock Septic Shock Model pharmacokinetics Pharmacokinetics & Toxicology septic_shock->pharmacokinetics peritonitis Peritonitis Model peritonitis->pharmacokinetics colitis Colitis Model colitis->pharmacokinetics start Compound Discovery (this compound) start->primary_screen lead_candidate->septic_shock lead_candidate->peritonitis lead_candidate->colitis

Caption: A streamlined workflow for the characterization of this compound as an NLRP3 inhibitor.

Conclusion

This compound is a promising, specific inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammatory disease. Its well-defined mechanism of action, involving the direct targeting of NLRP3 and disruption of the NLRP3-NEK7 interaction, makes it a valuable tool for research and a potential lead compound for the development of novel anti-inflammatory therapeutics. The protocols and data presented in this guide are intended to facilitate further investigation into this compound and other NLRP3 inhibitors.

References

A Technical Guide to Rosthornin B's Inhibition of the NEK7-NLRP3 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. The interaction between NIMA-related kinase 7 (NEK7) and NLRP3 is a crucial step for NLRP3 inflammasome assembly and activation. This technical guide delves into the inhibitory mechanism of Rosthornin B, a natural diterpene, on the NEK7-NLRP3 interaction. It provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's efficacy, and detailed experimental protocols for studying this interaction, positioning this compound as a promising candidate for therapeutic development.

Introduction

The nucleotide-binding domain, leucine-rich repeat (LRR)-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[1][2][3] The activation of the NLRP3 inflammasome is a tightly regulated two-step process involving a priming signal and an activation signal.[2] A key event in the activation cascade is the direct interaction of NEK7 with the LRR domain of NLRP3, which is essential for the formation of a functional inflammasome complex.[4][5] Consequently, the NEK7-NLRP3 interaction has emerged as a prime target for the development of novel anti-inflammatory therapeutics.

This compound, a natural diterpene isolated from Isodon plants, has been identified as a potent inhibitor of the NLRP3 inflammasome.[6][7][8] This document provides an in-depth examination of the mechanism by which this compound disrupts the NEK7-NLRP3 interaction, thereby inhibiting NLRP3 inflammasome activation.

The NEK7-NLRP3 Signaling Pathway

The canonical activation of the NLRP3 inflammasome is initiated by a priming step, typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[2] The second step, activation, is induced by a variety of stimuli, including ion fluxes, mitochondrial dysfunction, and lysosomal damage.[9] A critical molecular event in this activation step is the interaction between NEK7 and NLRP3.[4][10] This interaction facilitates the oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.[4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1]

NEK7_NLRP3_Signaling_Pathway NEK7-NLRP3 Signaling Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin (B1684572), ATP) NF-kB_Activation NF-kB Activation NLRP3_proIL1B_Upregulation Upregulation of NLRP3 & pro-IL-1β NF-kB_Activation->NLRP3_proIL1B_Upregulation Pro_IL1B_Cleavage Pro-IL-1β Cleavage Upstream_Events K+ Efflux, Mitochondrial ROS NEK7_NLRP3_Interaction NEK7-NLRP3 Interaction Upstream_Events->NEK7_NLRP3_Interaction NEK7 NEK7 NEK7->NEK7_NLRP3_Interaction NLRP3_Inactive NLRP3 (Inactive) NLRP3_Inactive->NEK7_NLRP3_Interaction NLRP3_Oligomerization NLRP3 Oligomerization NEK7_NLRP3_Interaction->NLRP3_Oligomerization ASC_Recruitment ASC Recruitment NLRP3_Oligomerization->ASC_Recruitment Inflammasome_Assembly Inflammasome Assembly ASC_Recruitment->Inflammasome_Assembly Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome_Assembly Caspase1_Activation->Pro_IL1B_Cleavage IL1B_Secretion IL-1β Secretion Pro_IL1B_Cleavage->IL1B_Secretion

Figure 1: NEK7-NLRP3 Signaling Pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome by directly targeting NLRP3.[6][8] This direct interaction sterically hinders the binding of NEK7 to NLRP3, thereby preventing a crucial step in inflammasome assembly.[8] By disrupting the NEK7-NLRP3 interaction, this compound effectively blocks downstream events, including NLRP3 oligomerization, ASC recruitment, and caspase-1 activation, ultimately leading to a reduction in IL-1β secretion.[8] Importantly, this compound does not affect upstream events of NLRP3 activation, such as potassium efflux or the generation of mitochondrial reactive oxygen species (ROS).[8][11]

RosthorninB_Mechanism_of_Action This compound Mechanism of Action Rosthornin_B Rosthornin_B NLRP3 NLRP3 Rosthornin_B->NLRP3 Directly Binds Inhibition Rosthornin_B->Inhibition NEK7_NLRP3_Interaction NEK7-NLRP3 Interaction NLRP3->NEK7_NLRP3_Interaction NEK7 NEK7 NEK7->NEK7_NLRP3_Interaction Inflammasome_Activation NLRP3 Inflammasome Activation NEK7_NLRP3_Interaction->Inflammasome_Activation Inhibition->NEK7_NLRP3_Interaction IL1B_Secretion IL-1β Secretion Inflammasome_Activation->IL1B_Secretion

Figure 2: this compound Mechanism of Action.

Quantitative Data

The efficacy of this compound in inhibiting the NLRP3 inflammasome has been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

ParameterValueCell TypeAssayReference
IC500.39 µMBMDMsIL-1β ELISA[6][7][8]

Table 2: Binding Affinity of this compound to NLRP3

MethodKDAnalytesLigandReference
Surface Plasmon Resonance (SPR)Not explicitly stated, but direct binding confirmed.This compoundRecombinant human NLRP3[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to investigate the inhibitory effect of this compound on the NEK7-NLRP3 interaction.

Co-Immunoprecipitation (Co-IP) to Assess NEK7-NLRP3 Interaction

Co-IP is a technique used to study protein-protein interactions. In this context, it is used to determine if this compound disrupts the interaction between NEK7 and NLRP3 within a cellular environment.[8]

Protocol:

  • Cell Culture and Treatment:

    • HEK293T cells are co-transfected with plasmids expressing tagged versions of NEK7 (e.g., Flag-NEK7) and NLRP3 (e.g., VSV-NLRP3).[12]

    • Alternatively, bone marrow-derived macrophages (BMDMs) can be used to study the endogenous interaction.[8]

    • Cells are treated with varying concentrations of this compound for a specified duration (e.g., 30 minutes) prior to stimulation.[8]

    • For BMDMs, cells are primed with LPS (e.g., 200 ng/mL for 4 hours) and then stimulated with an NLRP3 activator like nigericin (e.g., 5 µM for 30 minutes).[12]

  • Cell Lysis:

    • Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors).

  • Immunoprecipitation:

    • Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

    • An antibody targeting one of the proteins of interest (e.g., anti-Flag for tagged proteins or anti-NLRP3 for endogenous proteins) is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G agarose beads are added to capture the antibody-protein complexes.

  • Washing:

    • The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against both NEK7 and NLRP3 to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated protein in the presence of this compound indicates disruption of the interaction.[8]

CoIP_Workflow Co-Immunoprecipitation Workflow Cell_Treatment 1. Cell Treatment (with this compound) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (with anti-NLRP3 Ab) Cell_Lysis->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution 5. Elution Washing->Elution Western_Blot 6. Western Blot (Probe for NEK7 & NLRP3) Elution->Western_Blot Result Reduced NEK7 signal indicates inhibition Western_Blot->Result

Figure 3: Co-Immunoprecipitation Workflow.
Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.[13][14][15] It is employed to confirm the direct binding of this compound to NLRP3.[8]

Protocol:

  • Chip Preparation:

    • A sensor chip (e.g., CM5) is activated.[8]

    • Recombinant human NLRP3 protein is immobilized on the chip surface as the ligand.[8]

  • Binding Analysis:

    • A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

    • Different concentrations of this compound (the analyte) are injected over the chip surface.[8]

    • The binding of this compound to the immobilized NLRP3 causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

  • Data Analysis:

    • The binding sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants.

    • The equilibrium dissociation constant (KD) is calculated from the ratio of kd/ka to quantify the binding affinity.

SPR_Workflow Surface Plasmon Resonance Workflow Chip_Immobilization 1. Immobilize NLRP3 on Sensor Chip Analyte_Injection 2. Inject this compound (Analyte) Chip_Immobilization->Analyte_Injection Detection 3. Detect Binding (Change in RU) Analyte_Injection->Detection Data_Analysis 4. Data Analysis Detection->Data_Analysis Result Determine Binding Affinity (KD) Data_Analysis->Result

Figure 4: Surface Plasmon Resonance Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method used to verify drug-target engagement in a cellular context.[16][17][18] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment:

    • Intact cells are treated with this compound or a vehicle control.

  • Heating:

    • The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Cell Lysis and Fractionation:

    • The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • The amount of soluble NLRP3 in the supernatant is quantified, typically by Western blotting.[16]

    • An increased amount of soluble NLRP3 at higher temperatures in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized NLRP3.

CETSA_Workflow Cellular Thermal Shift Assay Workflow Cell_Treatment 1. Treat Cells with This compound Heating 2. Heat Cells to Varying Temperatures Cell_Treatment->Heating Lysis_Centrifugation 3. Lyse Cells and Centrifuge Heating->Lysis_Centrifugation Collect_Supernatant 4. Collect Soluble Protein Fraction Lysis_Centrifugation->Collect_Supernatant Western_Blot 5. Western Blot for NLRP3 Collect_Supernatant->Western_Blot Result Increased soluble NLRP3 indicates target engagement Western_Blot->Result

Figure 5: Cellular Thermal Shift Assay Workflow.

Conclusion

This compound represents a compelling natural product inhibitor of the NLRP3 inflammasome. Its mechanism of action, involving direct binding to NLRP3 and subsequent disruption of the critical NEK7-NLRP3 interaction, provides a clear rationale for its anti-inflammatory effects. The quantitative data underscores its potency, and the detailed experimental protocols outlined in this guide offer a robust framework for further investigation and validation. For researchers and drug development professionals, this compound serves as a valuable lead compound for the design of novel therapeutics targeting NLRP3-driven inflammatory diseases. Further studies to elucidate the precise binding site and to optimize its pharmacological properties are warranted.

References

Rosthornin B: A Potent Natural Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the IC50 Value and Mechanism of Action of Rosthornin B for NLRP3 Inhibition

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory diseases, including cryopyrin-associated periodic syndromes, gout, type 2 diabetes, and neurodegenerative disorders. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.

This compound, a natural diterpenoid isolated from plants of the Isodon genus, has been identified as a potent inhibitor of the NLRP3 inflammasome. This technical guide provides a comprehensive overview of the inhibitory activity of this compound, focusing on its IC50 value, mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology and pharmacology.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound against the NLRP3 inflammasome has been quantified, revealing its high potency. The half-maximal inhibitory concentration (IC50) value is a critical parameter for evaluating the efficacy of a given inhibitor.

CompoundTargetIC50 ValueCell TypeSource
This compoundNLRP3 Inflammasome0.39 µMBone Marrow-Derived Macrophages (BMDMs)Yang et al., FASEB Journal, 2024[1][2]

Mechanism of Action: Direct Targeting of NLRP3

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein. This binding event sterically hinders the recruitment of a crucial downstream signaling partner, the NIMA-related kinase 7 (NEK7). The interaction between NLRP3 and NEK7 is an essential step for the assembly and activation of the NLRP3 inflammasome. By disrupting the NLRP3-NEK7 axis, this compound effectively prevents the formation of a functional inflammasome complex, thereby blocking the subsequent activation of caspase-1 and the release of mature IL-1β.[1][2]

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of inhibition by this compound.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B Nigericin (B1684572) Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_NEK7 NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_NEK7 Interaction NEK7 NEK7 NEK7->NLRP3_NEK7 Inflammasome NLRP3 Inflammasome (NLRP3-NEK7-ASC-Casp1) NLRP3_NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation RosB This compound RosB->NLRP3_inactive Direct Binding RosB->NLRP3_NEK7 Blocks Interaction IL1B Mature IL-1β Casp1->IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis pro_IL1B->IL1B

Caption: this compound directly binds to NLRP3, preventing its interaction with NEK7 and subsequent inflammasome assembly.

Experimental Protocols: Determination of IC50 for NLRP3 Inhibition

The following is a detailed methodology for an in vitro assay to determine the inhibitory effect of a compound on NLRP3 inflammasome activation, based on the protocols used for the characterization of this compound.

Materials and Reagents
  • Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6 mice

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L929-cell conditioned medium (as a source of M-CSF)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Mouse IL-1β ELISA kit

  • 96-well cell culture plates

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing NLRP3 inflammasome inhibition.

Experimental_Workflow start Start bm_isolation Isolate Bone Marrow from C57BL/6 mice start->bm_isolation differentiation Differentiate into BMDMs (7 days with M-CSF) bm_isolation->differentiation seeding Seed BMDMs into 96-well plates differentiation->seeding priming Prime with LPS (e.g., 500 ng/mL, 3 hours) seeding->priming treatment Treat with this compound (various concentrations) priming->treatment activation Activate with Nigericin (e.g., 40 µM, 45 minutes) treatment->activation supernatant_collection Collect Supernatants activation->supernatant_collection elisa Measure IL-1β by ELISA supernatant_collection->elisa data_analysis Analyze Data and Calculate IC50 elisa->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro determination of the IC50 value of this compound for NLRP3 inhibition.

Step-by-Step Procedure
  • BMDM Differentiation:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate the cells into macrophages.

  • Cell Seeding:

    • On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of approximately 4 x 10^5 cells per well.

    • Allow the cells to adhere overnight.

  • Priming (Signal 1):

    • Prime the BMDMs by treating them with LPS at a final concentration of 500 ng/mL for 3 hours.[3] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.

    • After the priming step, gently wash the cells with warm PBS and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for 1 hour at 37°C.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding nigericin to each well at a final concentration of 40 µM.

    • Incubate for 45 minutes at 37°C.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatants for the measurement of IL-1β secretion.

    • Quantify the concentration of IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent, natural product-based inhibitor of the NLRP3 inflammasome with a sub-micromolar IC50 value. Its mechanism of action involves the direct binding to NLRP3, which prevents the crucial interaction with NEK7, thereby inhibiting inflammasome assembly and activation. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of NLRP3 inhibitors. The significant therapeutic potential of this compound, as demonstrated in preclinical models of NLRP3-driven diseases, underscores the importance of further investigation into this and other natural compounds as potential clinical candidates for the treatment of a wide range of inflammatory disorders.

References

Rosthornin B: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosthornin B, a natural diterpene isolated from Isodon plants, has emerged as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental protocols. In-depth analysis reveals that this compound directly targets and inhibits the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and various inflammatory diseases. This document synthesizes the current scientific literature to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects primarily through the direct inhibition of the NLRP3 inflammasome.[1][2] Aberrant activation of the NLRP3 inflammasome is a critical factor in the progression of numerous inflammatory conditions.[1][2] this compound has been identified as a highly potent and specific inhibitor of this complex.[1]

The molecular mechanism involves a direct interaction between this compound and the NLRP3 protein. This binding event sterically hinders the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and subsequent activation of the NLRP3 inflammasome.[1][2] By preventing this interaction, this compound effectively blocks the downstream activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).[1]

Signaling Pathway

NLRP3_Inhibition_by_Rosthornin_B cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli K_efflux K+ Efflux Inflammatory Stimuli->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activation NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NEK7->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 (active) Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B IL-1β (mature) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Pyroptosis->Inflammation Rosthornin_B This compound Rosthornin_B->NLRP3 Direct Binding & Inhibition

Fig. 1: this compound's inhibition of the NLRP3 inflammasome pathway.

Quantitative Data on Anti-inflammatory Efficacy

The inhibitory effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterCell TypeStimulusEffect of this compoundQuantitative ValueCitation
NLRP3 Inflammasome Activation Bone Marrow-Derived Macrophages (BMDMs)NigericinInhibition of IL-1β secretionIC50: 0.39 μM[1][2]
NLRP3 Inflammasome Activation Human Monocytic THP-1 CellsNigericin, ATP, MSUInhibition of Caspase-1 cleavage and IL-1β secretionDose-dependent inhibition[1]
Non-canonical NLRP3 Inflammasome Activation BMDMsIntracellular LPS (cLPS)InhibitionDose-dependent inhibition[1]
Cytokine Production BMDMsLPS + NigericinNo effect on TNF-α and IL-6 generationNot applicable[1]
Inflammasome Priming BMDMsLPSDiminished pro-IL-1β and IL-6 expression; no effect on NLRP3 or TNF-α expressionNot specified[1]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelTreatmentKey FindingsQuantitative ResultsCitation
LPS-induced Septic Shock (Mice) This compound (10 mg/kg)Significantly inhibited IL-1β production; No impact on TNF-α; Increased survival time.Significant reduction in serum IL-1β.[1]
MSU-induced Peritonitis (Mice) This compoundSignificantly reduced neutrophil recruitment and intraperitoneal IL-1β levels.Significant reduction in IL-1β.[1]
DSS-induced Colitis (Mice) This compoundReduced intestinal epithelial destruction; Blocked secretion of caspase-1 and IL-1β in the colon; Reduced the percentage of Th17 cells in mesenteric lymph nodes.Significant reduction in caspase-1 and IL-1β.[1]

Detailed Experimental Protocols

In Vitro Experiments
  • Cell Lines: Bone Marrow-Derived Macrophages (BMDMs) from C57BL/6J mice and human monocytic THP-1 cell lines are commonly used.[1]

  • Priming: Cells are typically primed with Lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.[1]

  • Activation: Following priming, the NLRP3 inflammasome is activated with stimuli such as:

    • Nigericin[1]

    • ATP[1]

    • Monosodium urate (MSU) crystals[1]

  • This compound Treatment: this compound is added to the cell culture at various concentrations before or after the activation stimulus to assess its inhibitory effects.[1]

  • Analysis: Supernatants are collected to measure cytokine levels (IL-1β, TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates are analyzed for protein expression (e.g., pro-caspase-1, pro-IL-1β) via immunoblotting.[1]

in_vitro_workflow start BMDMs or THP-1 Cells priming Priming with LPS start->priming treatment Treatment with this compound (various concentrations) priming->treatment activation Activation with NLRP3 Stimuli (Nigericin, ATP, or MSU) treatment->activation collection Collection of Supernatants and Cell Lysates activation->collection analysis Analysis: - ELISA (IL-1β, TNF-α, IL-6) - Immunoblotting (Caspase-1) collection->analysis results Quantitative assessment of NLRP3 inhibition analysis->results

Fig. 2: General workflow for in vitro inflammasome activation assays.

To determine the direct binding affinity between this compound and the NLRP3 protein, Surface Plasmon Resonance (SPR) analysis can be performed. This involves immobilizing recombinant human NLRP3 protein on a sensor chip and flowing different concentrations of this compound over the surface to measure binding kinetics.[1]

In Vivo Experiments
  • Animals: Male C57BL/6J mice are typically used.

  • Procedure: Mice are injected with a lethal dose of LPS. This compound (e.g., 10 mg/kg) or a vehicle control is administered.

  • Analysis: Serum is collected at specific time points (e.g., 4 hours post-LPS injection) to measure IL-1β and TNF-α levels by ELISA. Survival rates are monitored over time.[1]

septic_shock_workflow start Male C57BL/6J Mice groups Divide into groups: - Control - LPS only - LPS + this compound (10 mg/kg) start->groups treatment Administer this compound or vehicle groups->treatment induction Inject with lethal dose of LPS treatment->induction monitoring Monitor survival over time induction->monitoring analysis Collect serum at 4h post-LPS for ELISA (IL-1β, TNF-α) induction->analysis results Assess survival benefit and cytokine inhibition monitoring->results analysis->results

References

Rosthornin B Signaling Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is an ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii, a plant with a history of use in traditional medicine. Recent scientific investigations have identified this compound as a potent and specific modulator of key signaling pathways implicated in inflammation and potentially in cancer. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a primary focus on its well-documented role as an inhibitor of the NLRP3 inflammasome. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The primary and most extensively characterized signaling pathway modulated by this compound is the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

This compound acts as a direct and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is distinct and targeted:

  • Direct Binding to NLRP3: this compound directly interacts with the NLRP3 protein.[1]

  • Blockade of NEK7-NLRP3 Interaction: This binding event physically obstructs the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and subsequent activation of the NLRP3 inflammasome complex.[1]

  • Specificity: Importantly, this compound does not affect upstream signaling events that can trigger NLRP3 activation, such as potassium (K+) efflux or the production of mitochondrial reactive oxygen species (ROS).[2] Furthermore, it does not significantly interfere with the initial "priming" step of inflammasome activation, which involves the upregulation of NLRP3 and pro-IL-1β expression via pathways like NF-κB. This specificity makes this compound a precise tool for studying and potentially treating NLRP3-driven inflammation.

Quantitative Data: Potency and Efficacy

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in vitro and in vivo.

ParameterCell/Animal ModelValue/EffectReference
IC50 (NLRP3 Inhibition) Bone Marrow-Derived Macrophages (BMDMs)0.39 µM[1]
In Vivo Efficacy (IL-1β Reduction) LPS-induced septic shock mouse modelSignificantly inhibited IL-1β production at 10 mg/kg
In Vivo Efficacy (TNF-α) LPS-induced septic shock mouse modelNo significant inhibitory effect on TNF-α at 10 mg/kg
Survival LPS-induced septic shock mouse modelIncreased survival times compared to control

Note: While there are mentions of this compound inducing apoptosis in colon cancer cells, specific IC50 values for its cytotoxic effects against various cancer cell lines are not yet available in the published scientific literature.

Signaling Pathway Diagram

RosthorninB_NLRP3_Pathway cluster_upstream Upstream Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) K_efflux K+ Efflux ROS Mitochondrial ROS NLRP3 NLRP3 K_efflux->NLRP3 Activate ROS->NLRP3 Activate ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 NEK7 NEK7 NEK7->NLRP3 Interacts with ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b RosthorninB This compound RosthorninB->NLRP3 Binds to RosthorninB->NEK7 Blocks Interaction

This compound inhibits NLRP3 inflammasome assembly.

Other Potential Signaling Modulations

Apoptosis in Cancer Cells

Preliminary studies have suggested that this compound can induce apoptosis in cancer cells, particularly in colon cancer. However, detailed mechanistic studies elucidating the specific apoptotic pathway (intrinsic vs. extrinsic), the key executioner caspases, and the involvement of the Bcl-2 family of proteins are currently lacking in the scientific literature.

NF-κB, MAPK, and STAT3 Signaling Pathways

The NF-κB, MAPK, and STAT3 signaling pathways are central to inflammation and cancer, and there is significant crosstalk between these pathways and the NLRP3 inflammasome. For instance, NF-κB is critical for the priming of the NLRP3 inflammasome. While this compound's specificity for the inflammasome assembly step suggests it may not directly inhibit NF-κB-mediated priming, direct experimental evidence on the effect of this compound on NF-κB, MAPK, and STAT3 activation is not yet available. Further research is required to determine if this compound has off-target effects on these crucial signaling cascades.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

1. Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (dissolved in DMSO)

  • ELISA kit for mouse IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies against Caspase-1 p20, IL-1β, and a loading control like β-actin)

2. Experimental Workflow Diagram:

NLRP3_Inhibition_Workflow A 1. Seed BMDMs in 24-well plates and allow to adhere overnight. B 2. Prime cells with LPS (e.g., 1 µg/mL) for 4 hours. A->B C 3. Pre-treat cells with various concentrations of this compound for 30-60 minutes. B->C D 4. Activate NLRP3 inflammasome with Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour. C->D E 5. Collect cell culture supernatants and cell lysates. D->E F 6. Analyze supernatants for IL-1β secretion by ELISA. E->F G 7. Analyze cell lysates and supernatants for Caspase-1 cleavage (p20) by Western Blot. E->G

Workflow for NLRP3 inflammasome inhibition assay.

3. Detailed Procedure:

  • Cell Culture: Culture BMDMs in complete DMEM. Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Priming: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: After the priming step, remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 30-60 minutes.

  • Activation: Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells and incubate for 1 hour.

  • Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining adherent cells with an appropriate lysis buffer for Western blot analysis.

  • ELISA: Quantify the concentration of secreted IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Western Blot: Perform Western blotting on both the cell lysates and precipitated proteins from the supernatants to detect the cleaved (active) form of Caspase-1 (p20 subunit). This confirms that the inhibition of IL-1β secretion is due to the blockade of inflammasome activation.

Chemical and Physical Properties

  • Molecular Formula: C24H34O7

  • Molecular Weight: 434.52 g/mol

  • CAS Number: 125181-21-7

  • Appearance: Solid powder

  • Stability: Specific data on the stability of this compound in solution at different pH values and temperatures are not extensively documented. It is recommended to store the solid compound at -20°C and to prepare fresh solutions in DMSO for experiments.

Conclusion and Future Directions

This compound has emerged as a highly specific and potent inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying NLRP3-mediated inflammatory processes. Its direct binding to NLRP3 and subsequent blockade of the NEK7-NLRP3 interaction provide a clear mechanism of action. The in vivo efficacy of this compound in animal models of inflammatory disease highlights its therapeutic potential.

However, to fully understand the therapeutic scope of this compound, further research is needed in several key areas:

  • Elucidation of Anti-Cancer Mechanisms: A thorough investigation into the signaling pathways responsible for this compound-induced apoptosis in cancer cells is warranted. This includes identifying the key molecular players and determining the IC50 values in a panel of cancer cell lines.

  • Broader Signaling Profile: Studies are needed to definitively assess the impact of this compound on other major signaling pathways, such as NF-κB, MAPK, and STAT3, to understand its full spectrum of cellular effects and potential off-target activities.

  • Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties of this compound and to ensure its safety for potential clinical applications.

  • Comparative Studies: A quantitative comparison of the potency and specificity of this compound with other Isodon diterpenoids could guide the development of even more effective NLRP3 inhibitors.

References

Rosthornin B: A Deep Dive into its Therapeutic Potential as a Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rosthornin B, a natural ent-kaurene (B36324) diterpenoid isolated from the plant Rabdosia rosthornii, has emerged as a promising therapeutic agent, primarily due to its potent and selective inhibition of the NLRP3 inflammasome.[1][2] Aberrant activation of the NLRP3 inflammasome is a key driver in the pathogenesis of a wide range of inflammatory diseases. Consequently, the targeted inhibition of this pathway represents a significant area of interest for novel drug development. This technical guide provides a comprehensive overview of the initial studies on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects through direct interaction with the NLRP3 protein. This binding event sterically hinders the association between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the NLRP3 inflammasome.[1] By preventing the NLRP3-NEK7 interaction, this compound effectively blocks the downstream cascade, including the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1] Studies have shown this inhibition to be irreversible.[1]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of intervention by this compound.

NLRP3_Pathway cluster_upstream Upstream Signaling (Priming & Activation) cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, MSU) TLR4 TLR4 PAMPs_DAMPs->TLR4 K_efflux K+ Efflux PAMPs_DAMPs->K_efflux NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_Transcription NLRP3 Transcription NFkB->NLRP3_Transcription IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage NLRP3_inactive Inactive NLRP3 NLRP3_Transcription->NLRP3_inactive NLRP3_active Active NLRP3 K_efflux->NLRP3_active Signal 2 NLRP3_inactive->NLRP3_active NEK7 NEK7 NEK7->NLRP3_active RosthorninB This compound RosthorninB->NLRP3_active Inhibits Interaction ASC ASC NLRP3_active->ASC Inflammasome Assembled Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: this compound inhibits NLRP3 inflammasome assembly by blocking the NEK7-NLRP3 interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeAssayReference
IC50 (NLRP3 Inhibition)0.39 µMBone Marrow-Derived Macrophages (BMDMs)IL-1β ELISA[1]
SpecificityNo inhibition of AIM2 inflammasomeBMDMsIL-1β ELISA[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Disease ModelDosing RegimenKey FindingsReference
Dextran Sulfate Sodium (DSS)-Induced Colitis10 mg/kg, intraperitoneal injectionMitigated weight loss, reduced disease activity index (DAI), improved colon length, and decreased colonic caspase-1 and IL-1β secretion.[1]
Lipopolysaccharide (LPS)-Induced Septic Shock10 mg/kg, pre-administrationSignificantly reduced serum levels of IL-1β.
Monosodium Urate (MSU)-Induced Peritonitis10 mg/kgSignificantly reduced neutrophil recruitment and intraperitoneal IL-1β levels.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Assays

1. NLRP3 Inflammasome Inhibition Assay in BMDMs

  • Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome activation.

  • Methodology:

    • Cell Culture: Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice and differentiate them into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

    • Priming: Seed BMDMs in 96-well plates and prime with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

    • Inhibitor Treatment: Pre-treat the primed BMDMs with varying concentrations of this compound for 30 minutes.

    • Activation: Stimulate the NLRP3 inflammasome with a known activator, such as 5 µM nigericin (B1684572) or 5 mM ATP, for 1 hour.

    • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the IL-1β concentration against the this compound concentration and fitting the data to a dose-response curve.

2. Co-Immunoprecipitation of NLRP3 and NEK7

  • Objective: To demonstrate that this compound disrupts the interaction between NLRP3 and NEK7.

  • Methodology:

    • Cell Lysis: Prime and stimulate BMDMs as described above, with and without this compound treatment. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Immunoprecipitation: Incubate the cell lysates with an anti-NLRP3 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the NLRP3 protein complexes.

    • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NLRP3 and NEK7.

    • Analysis: Visualize the protein bands using a chemiluminescent substrate. A decrease in the NEK7 band in the this compound-treated sample indicates inhibition of the NLRP3-NEK7 interaction.

Experimental Workflow for Co-Immunoprecipitation

Co_IP_Workflow start Start: Primed & Stimulated BMDMs (Control vs. This compound-treated) lysis Cell Lysis in Non-denaturing Buffer start->lysis incubation Incubate Lysate with anti-NLRP3 Antibody lysis->incubation beads Add Protein A/G Magnetic Beads incubation->beads wash Wash Beads to Remove Non-specific Binding beads->wash elution Elute Protein Complexes wash->elution western_blot Western Blot Analysis (Probe for NLRP3 & NEK7) elution->western_blot end End: Analyze NEK7 Signal western_blot->end

Caption: Workflow for assessing the effect of this compound on the NLRP3-NEK7 interaction.

In Vivo Models

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

  • Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.

  • Methodology:

    • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water of C57BL/6 mice for 5-7 days to induce acute colitis.

    • Treatment: Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal injection daily.

    • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons. Measure the colon length and collect tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., IL-1β, caspase-1) by ELISA or Western blot.

2. Lipopolysaccharide (LPS)-Induced Septic Shock Model

  • Objective: To assess the protective effects of this compound in a model of systemic inflammation.

  • Methodology:

    • Treatment: Pre-treat mice with this compound (e.g., 10 mg/kg, i.p.) or vehicle.

    • Induction of Sepsis: Administer a lethal dose of LPS (e.g., 15-20 mg/kg, i.p.).

    • Monitoring: Monitor the survival of the mice over a period of 48-72 hours.

    • Cytokine Analysis: In a separate cohort of animals, collect blood via cardiac puncture at a specified time point (e.g., 2-4 hours) after LPS injection to measure serum levels of IL-1β and other inflammatory cytokines by ELISA.

Therapeutic Potential and Future Directions

The initial studies on this compound strongly indicate its potential as a therapeutic agent for a variety of NLRP3-driven inflammatory diseases. Its high potency and specificity make it an attractive candidate for further development. While the current research has primarily focused on its anti-inflammatory properties, the therapeutic potential of this compound in other disease areas, such as cancer, remains largely unexplored and warrants future investigation. Further preclinical studies are necessary to establish a comprehensive pharmacokinetic and safety profile of this compound to support its translation into clinical applications.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action targeting the NLRP3 inflammasome. The data from in vitro and in vivo studies provide a solid foundation for its further development as a novel therapeutic for inflammatory diseases. This guide summarizes the current knowledge and provides detailed experimental frameworks to facilitate future research in this area.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Rosthornin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a natural diterpenoid compound isolated from plants of the Isodon genus. While specific research on the anti-cancer properties of this compound is limited, numerous studies have demonstrated the potent cytotoxic, anti-proliferative, anti-metastatic, and apoptosis-inducing activities of related diterpenoids from Isodon species. These compounds have shown promise in preclinical studies against a variety of cancer cell lines, including those of the breast, liver, and hematopoietic system.[1][2][3][4][5]

These application notes provide a comprehensive overview of experimental protocols for the in vitro evaluation of this compound's anti-cancer potential. The methodologies described are based on established protocols for analogous Isodon diterpenoids and serve as a detailed guide for researchers initiating studies on this compound.

Disclaimer: Due to the limited availability of data specifically for this compound's anti-cancer activity, the following protocols and signaling pathway information are based on studies of closely related Isodon diterpenoids, such as Oridonin, Effusanin A, and Lasiokaurin. Researchers should optimize these protocols for their specific experimental conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro studies of Isodon diterpenoids. These values can serve as a reference for expected outcomes in studies with this compound.

Table 1: Cytotoxicity of Isodon Diterpenoids in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
Effusanin AMDA-MB-231 CSCsProliferation0.51Not Specified
OridoninMDA-MB-231Growth InhibitionNot Specified24, 48, 72
Isodosin CHepG2MTT96.44 ± 9.5224
Compound from I. serraHepG2CCK-86.94 ± 9.10Not Specified
KamebaninHeLa, HL-60CytotoxicityNot SpecifiedNot Specified

(Data compiled from multiple sources)

Table 2: Effects of Isodon Diterpenoids on Apoptosis and Metastasis

CompoundCell LineEffectAssay
OridoninMDA-MB-231Induction of ApoptosisFlow Cytometry, TUNEL
OridoninMDA-MB-231Inhibition of Migration & InvasionWound Healing, Transwell Assay
OridoninMDA-MB-231Reduction of MMP-2/9 ActivationGelatin Zymography

(Data compiled from Oridonin studies)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2, HCT-116)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 to 48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The distribution of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing sub-lethal concentrations of this compound. A control group should receive medium with the vehicle.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This protocol evaluates the impact of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Transwell inserts with an 8 µm pore size polycarbonate membrane

  • Matrigel

  • Serum-free medium

  • Complete medium

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells (pre-treated with this compound for a specified time if desired, or with this compound added to the upper and/or lower chamber) in serum-free medium in the upper chamber of the inserts.

  • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

  • Incubate for 24 to 48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Count the number of stained cells in several random fields under a microscope.

Signaling Pathways

Isodon diterpenoids are known to modulate several key signaling pathways involved in cancer progression. Based on studies of related compounds, this compound may exert its anti-cancer effects through the following pathways:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

  • MAPK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: This pathway plays a significant role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

  • Intrinsic and Extrinsic Apoptosis Pathways: Isodon diterpenoids have been shown to induce apoptosis through both mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways, involving the regulation of Bcl-2 family proteins and caspases.

Visualizations

G cluster_0 Potential Inhibition of PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival

Caption: Potential mechanism of this compound via the PI3K/Akt/mTOR pathway.

G cluster_1 MTT Assay Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: A streamlined workflow for the MTT-based cell viability assay.

G cluster_2 Induction of Apoptosis Pathways This compound This compound Death Receptors Death Receptors This compound->Death Receptors Mitochondria Mitochondria This compound->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 Bax/Bcl-2 Bax/Bcl-2 Mitochondria->Bax/Bcl-2 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9 Caspase-9 Bax/Bcl-2->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound may induce apoptosis via intrinsic and extrinsic pathways.

References

Application Notes and Protocols for Rosthornin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is an ent-kaurene (B36324) diterpenoid, a natural compound isolated from plants of the Isodon genus, such as Rabdosia rosthornii. It has garnered significant interest in biomedical research due to its potent and specific biological activities. Primarily, this compound is recognized as a powerful inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. Additionally, preliminary studies have indicated its potential as an anti-cancer agent through the induction of apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-inflammatory and cytotoxic effects.

Mechanism of Action

This compound's primary established mechanism is the direct inhibition of the NLRP3 inflammasome. It physically binds to the NLRP3 protein, which prevents the crucial interaction between NLRP3 and the NIMA-related kinase 7 (NEK7). This blockage halts the assembly and activation of the inflammasome complex, thereby inhibiting the downstream activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Studies have shown this inhibition to be irreversible.

While its anti-cancer mechanism is less characterized, this compound has been reported to induce apoptosis in colon cancer cells. The precise signaling pathways involved, such as potential modulation of STAT3 or PI3K/Akt pathways, remain an active area for investigation.

Application Notes

1. Preparation of this compound Stock Solution

  • Solvent: this compound is sparingly soluble in aqueous buffers. It is recommended to use sterile, anhydrous Dimethyl Sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[1][2]

  • Concentration: Prepare a 10 mM stock solution. For example, dissolve 1 mg of this compound (Molecular Weight: ~362.48 g/mol ) in 276 µL of DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.

  • Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells. The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

2. Recommended Cell Lines

  • Anti-inflammatory Studies:

    • Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages are a standard model for NLRP3 inflammasome studies.

    • THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA). These are a reliable model for studying human inflammasome activation.

  • Anti-Cancer/Cytotoxicity Studies:

    • RKO cells: Human colon carcinoma cell line where this compound has shown apoptosis-inducing activity.

    • Other cancer cell lines: Researchers can screen a panel of cancer cell lines (e.g., lung, breast, glioma, leukemia) to determine the cytotoxic and pro-apoptotic potential of this compound.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity from published studies.

Assay/Effect MeasuredCell TypeActivatorIC₅₀ ValueReference
IL-1β Secretion InhibitionMouse BMDMsNigericin0.39 µM[6]
IL-1β Secretion InhibitionHuman THP-1 cellsNigericinNot specified, but effective inhibition shown[6]
IL-1β Secretion InhibitionMouse BMDMsATPEffective inhibition shown[6]
IL-1β Secretion InhibitionMouse BMDMsMSU CrystalsEffective inhibition shown[6]

Note: IC₅₀ values for cytotoxicity in specific cancer cell lines have not been extensively reported and should be determined empirically using the protocols provided below.

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Inhibition Assay

This protocol details the steps to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Materials:

  • BMDMs or PMA-differentiated THP-1 cells

  • Cell culture plates (96-well)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS + Pen/Strep)

  • Lipopolysaccharide (LPS)

  • This compound stock solution (10 mM in DMSO)

  • NLRP3 activator: Nigericin (5-10 µM), ATP (2-5 mM), or MSU Crystals (150 µg/mL)

  • Human or Mouse IL-1β ELISA Kit

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[7]

  • Priming (Signal 1): Prime the cells by treating them with LPS (0.25 - 1 µg/mL) for 3-4 hours in the incubator. This step upregulates the expression of pro-IL-1β and NLRP3.[8][9]

  • Inhibitor Treatment: After priming, remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5 µM) or a DMSO vehicle control. Pre-incubate the cells with the compound for 1 hour.[8]

  • Activation (Signal 2): Add the NLRP3 activator of choice (e.g., Nigericin at 5 µM) to each well. Incubate for the recommended duration (e.g., 45-60 minutes for Nigericin/ATP, 6 hours for MSU).[9][10]

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • Analysis: Quantify the concentration of secreted IL-1β in the supernatants using a corresponding ELISA kit, following the manufacturer's instructions.

  • Data Interpretation: Compare the IL-1β levels in this compound-treated wells to the vehicle-treated (but activated) control. A reduction in IL-1β indicates inhibition of the NLRP3 inflammasome. Calculate the IC₅₀ value from the dose-response curve.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT/XTT)

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., RKO)

  • Cell culture plates (96-well)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form. Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the crystals.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

  • Analysis: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Interpretation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value, which is the concentration that inhibits cell growth by 50%.[12]

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Cell culture plates (6-well)

  • This compound stock solution

  • Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well). After 24 hours, treat the cells with this compound at concentrations determined from the viability assay (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control. Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.[13]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution to the cell suspension.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1x Binding Buffer to each tube.[15]

  • Analysis: Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation: [13][15]

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (rare) Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

Signaling Pathways and Workflows

RosthorninB_NLRP3_Inhibition cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B NLRP3_exp NLRP3 (expression) NFkB->NLRP3_exp IL1B Mature IL-1β Pro_IL1B->IL1B Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_protein NLRP3 K_efflux->NLRP3_protein NEK7 NEK7 Inflammasome Active NLRP3 Inflammasome NEK7->Inflammasome NLRP3_protein->NEK7 Interaction NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis RosthorninB This compound RosthorninB->Block

Caption: this compound directly binds NLRP3, blocking NEK7 interaction and inflammasome assembly.

RosthorninB_Workflow start Select Cell Line (e.g., RKO, THP-1) treat Treat cells with this compound (Dose-response & Time-course) start->treat viability Assess Cell Viability (MTT / XTT Assay) treat->viability determine_ic50 Determine IC₅₀ viability->determine_ic50 apoptosis Assess Apoptosis (Annexin V / PI Staining) determine_ic50->apoptosis mechanistic Mechanistic Studies (Western Blot, ELISA) apoptosis->mechanistic pathways Analyze Signaling Pathways: - NLRP3, Caspase-1 - p-STAT3, p-Akt - Bcl-2, Bax mechanistic->pathways end Conclusion pathways->end

Caption: Experimental workflow for evaluating the cellular effects of this compound.

Cancer_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_stat3 JAK/STAT Pathway cluster_apoptosis Apoptosis Regulation RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation CytokineR Cytokine Receptor JAK JAK CytokineR->JAK STAT3 STAT3 JAK->STAT3  Phosphorylation STAT3_dimer STAT3 Dimer (Nuclear Translocation) STAT3->STAT3_dimer Gene_exp Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Gene_exp Gene_exp->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis RosthorninB This compound (Hypothesized Targets) RosthorninB->Akt RosthorninB->STAT3

Caption: Potential anti-cancer signaling pathways for investigation with this compound.

References

Reconstituting and storing Rosthornin B powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B is a natural ent-kaurene (B36324) diterpenoid isolated from Isodon rosthornii. It has demonstrated potent anti-inflammatory properties by directly targeting the NLRP3 inflammasome, a key component of the innate immune system involved in a variety of inflammatory diseases. These application notes provide detailed protocols for the reconstitution, storage, and experimental use of this compound powder.

Product Information

PropertyValue
Molecular Formula C₂₄H₃₄O₇
Molecular Weight 434.52 g/mol
CAS Number 125181-21-7
Appearance White to off-white powder

Reconstitution of this compound Powder

It is recommended to prepare a stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.

Materials:

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4345 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.4345 mg of this compound.

  • Solubilization: Vortex the solution for 1-2 minutes to ensure the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

Note on Solubility: this compound is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone[1]. However, for biological experiments, DMSO is the preferred solvent. The aqueous solubility of this compound is low.

Storage and Stability

Proper storage of this compound is crucial to maintain its biological activity.

FormStorage TemperatureShelf LifeNotes
Powder 2-8°CUp to 24 monthsStore in a dry, dark place. Keep the vial tightly sealed.
Stock Solution (in DMSO) -20°CUp to 2 weeks[1]Store in tightly sealed aliquots to prevent moisture absorption and minimize freeze-thaw cycles.

Stability Recommendations:

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • Before use, thaw the stock solution at room temperature and gently vortex to ensure homogeneity.

  • For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.

Experimental Protocols

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome[2]. The following are example protocols for in vitro and in vivo studies.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Priming cluster_2 Treatment cluster_3 Activation cluster_4 Analysis A Isolate and culture BMDMs B Prime BMDMs with LPS (e.g., 1 µg/mL for 4 hours) A->B C Pre-treat with this compound (various concentrations) for 30 min B->C D Stimulate with NLRP3 activator (e.g., Nigericin, 5 µM for 1 hour) C->D E Collect supernatant and cell lysates D->E F Measure IL-1β, TNF-α, IL-6 by ELISA E->F G Analyze Caspase-1 cleavage by Western Blot E->G

Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.

Protocol:

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in a suitable culture plate and allow them to adhere.

  • Priming: Prime the BMDMs with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Treatment: Pre-treat the primed cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 30 minutes[2].

  • Activation: Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 5 µM) for 1 hour.

  • Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

  • Analysis:

    • Measure the levels of secreted IL-1β, TNF-α, and IL-6 in the supernatants by ELISA.

    • Analyze the cleavage of Caspase-1 in the cell lysates and supernatants by Western Blot.

Quantitative Data from Literature:

ParameterCell TypeValueReference
IC₅₀ (NLRP3 Inhibition) BMDMs0.39 µM[2]
Effective Concentration Range BMDMs, THP-1 cells0.1 - 3 µM[2]
In Vivo Model of LPS-Induced Septic Shock

This protocol describes the use of this compound in a mouse model of LPS-induced septic shock.

Experimental Workflow:

G cluster_0 Animal Model cluster_1 Treatment cluster_2 Induction of Sepsis cluster_3 Monitoring and Analysis A Acclimate C57BL/6J mice B Administer this compound (e.g., 10 mg/kg, i.p.) A->B C Inject LPS (e.g., 20 mg/kg, i.p.) B->C D Monitor survival rate C->D E Collect serum at specific time points C->E F Measure serum IL-1β and TNF-α by ELISA E->F G cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_upstream Upstream Signals cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NFkB NF-κB Activation PAMPs_DAMPs->NFkB NLRP3_proIL1B Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B K_efflux K+ Efflux NEK7 NEK7 K_efflux->NEK7 NLRP3 NLRP3 NEK7->NLRP3 Interaction ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome (NLRP3-NEK7-ASC-Casp1) Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1B_to_IL1B pro-IL-1β → IL-1β Casp1->Pro_IL1B_to_IL1B Pro_IL18_to_IL18 pro-IL-18 → IL-18 Casp1->Pro_IL18_to_IL18 GSDMD GSDMD Cleavage Casp1->GSDMD Inflammation Inflammation Pro_IL1B_to_IL1B->Inflammation Pro_IL18_to_IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation RosthorninB This compound RosthorninB->NLRP3 Inhibits Interaction with NEK7

References

Rosthornin B solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Topic: Rosthornin B Solubility and Application in NLRP3 Inflammasome Inhibition

Introduction

This compound is an ent-kaurene (B36324) diterpenoid isolated from plants of the Isodon genus. Recent studies have identified this compound as a potent and specific direct inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[1][2] this compound exerts its inhibitory effect by directly binding to NLRP3, which in turn blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for inflammasome assembly and activation.[1] This document provides detailed information on the solubility of this compound, protocols for its preparation and use in in vitro assays, and an overview of its mechanism of action.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in various solvents is not extensively published. However, based on its use in cellular assays, it is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations suitable for creating stock solutions for in vitro experiments. For many ent-kaurene diterpenoids, which share a similar chemical scaffold, poor aqueous solubility is common, necessitating the use of organic co-solvents like DMSO or ethanol (B145695) for biological testing.

SolventQuantitative SolubilityObservations and Recommendations
DMSO Data not availableThis compound is soluble in DMSO for the preparation of high-concentration stock solutions (e.g., 10-20 mM). This is the recommended solvent for primary stock solutions.
Ethanol Data not availableMay be a suitable alternative to DMSO, but its compatibility with specific cell lines and assays should be verified.
Aqueous Buffers (e.g., PBS) PoorDirect dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the ent-kaurene scaffold. Precipitation is likely to occur.
Cell Culture Medium PoorDilution of a DMSO stock solution into cell culture medium is the standard method for cellular assays. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound (C₂₄H₃₄O₇) is 434.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 434.52 g/mol = 0.0043452 g = 4.35 mg

  • Weighing: Accurately weigh 4.35 mg of this compound and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol details a cell-based assay to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).[1][3]

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP (NLRP3 activators)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20)

Procedure:

  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. Final concentrations for testing could range from 0.1 µM to 10 µM. A vehicle control (DMSO at the same final concentration) must be included.

    • After the 4-hour priming, wash the cells with PBS and replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for 30 minutes.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) to the wells.

    • Incubate for 1-2 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatants.

    • Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

    • Caspase-1 Cleavage: Analyze the cell lysates and/or concentrated supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).

Expected Outcome:

Treatment with this compound is expected to cause a dose-dependent decrease in the secretion of IL-1β and the amount of cleaved caspase-1, with an IC₅₀ value reported to be approximately 0.39 µM.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a typical experimental workflow for testing this compound.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change NEK7 NEK7 NEK7->NLRP3_active RosB This compound RosB->NLRP3_inactive Direct Binding (Inhibition) Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Cleavage

Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.

Experimental_Workflow cluster_analysis Analysis start Start: Seed Macrophages priming Priming (Signal 1) LPS (4 hours) start->priming wash Wash Cells with PBS priming->wash treatment Pre-treatment with this compound or Vehicle (30 mins) wash->treatment activation Activation (Signal 2) Nigericin or ATP (1-2 hours) treatment->activation collect Collect Supernatant & Lyse Cells activation->collect elisa ELISA for IL-1β in Supernatant collect->elisa western Western Blot for Caspase-1 p20 in Lysate/Supernatant collect->western end End: Quantify Inhibition elisa->end western->end

Caption: Experimental Workflow for Testing this compound.

References

Application Notes and Protocols for In Vivo Dosing of Rosthornin B in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Rosthornin B, a natural diterpene, in various mouse models of inflammation. The protocols and data presented are compiled from recent studies and are intended to serve as a guide for researchers investigating the anti-inflammatory properties of this compound.

Summary of In Vivo Dosing and Efficacy

This compound has demonstrated significant therapeutic benefits in several NLRP3-driven mouse models of inflammatory diseases. The compound has been shown to effectively mitigate inflammation in models of septic shock, peritonitis, and colitis.[1][2] The primary mechanism of action is the direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory conditions.[1][2]

Quantitative Data Summary

The following tables summarize the in vivo dosing and efficacy of this compound in different mouse models of inflammation as reported in the literature.

Table 1: this compound Dosing in LPS-Induced Septic Shock Model
Animal Model C57BL/6J mice
Inducing Agent Lipopolysaccharide (LPS)
This compound Dosage 10 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Dosing Schedule Single dose administered 50 minutes before LPS injection (20 mg/kg)
Key Efficacy Endpoints - Significantly inhibited the production of serum IL-1β.[2] - No significant impact on the inflammasome-independent cytokine TNF-α. - Improved survival rates in LPS-challenged mice.
Table 2: this compound Dosing in MSU-Induced Peritonitis Model
Animal Model C57BL/6J mice
Inducing Agent Monosodium urate (MSU) crystals
This compound Dosage 10 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Dosing Schedule Single dose administered 50 minutes before MSU injection (100 mg/kg)
Key Efficacy Endpoints - Significantly reduced neutrophil recruitment to the peritoneal cavity. - Markedly decreased intraperitoneal IL-1β levels.
Table 3: this compound Dosing in DSS-Induced Colitis Model
Animal Model C57BL/6J mice
Inducing Agent Dextran sulfate (B86663) sodium (DSS)
This compound Dosage 10 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Dosing Schedule Daily injections
Key Efficacy Endpoints - Mitigated weight loss. - Reduced Disease Activity Index (DAI) scores. - Improved the appearance and length of the colon.

Signaling Pathway of this compound in Inflammation

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 inflammasome. It has been shown to interact with NLRP3, which in turn prevents the interaction between NLRP3 and NEK7, a crucial step for the assembly and activation of the inflammasome. This inhibition ultimately blocks the downstream cascade leading to the maturation and release of pro-inflammatory cytokines such as IL-1β.

RosthorninB_Pathway cluster_cell Macrophage DAMPs DAMPs / PAMPs NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Signal 2 NEK7 NEK7 NLRP3_inactive->NEK7 Interaction NLRP3_active Active NLRP3 Inflammasome NEK7->NLRP3_active Assembly ASC ASC Pro_Casp1 Pro-Caspase-1 RosthorninB This compound RosthorninB->NLRP3_inactive Directly Binds & Inhibits Interaction with NEK7 Casp1 Active Caspase-1 NLRP3_active->Casp1 Activation Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome activation.

Experimental Protocols

The following are detailed protocols for inducing and treating inflammation in mouse models with this compound, based on published research.

LPS-Induced Septic Shock Model

Objective: To evaluate the efficacy of this compound in a model of systemic inflammation and septic shock.

Materials:

  • C57BL/6J mice (10-week-old males)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • ELISA kits for IL-1β and TNF-α

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare this compound solution for injection.

  • Administer this compound (10 mg/kg) via intraperitoneal (i.p.) injection to the treatment group. Administer an equivalent volume of vehicle to the control group.

  • Fifty minutes after the this compound or vehicle injection, administer LPS (20 mg/kg) via i.p. injection to induce septic shock.

  • Monitor mice for signs of septic shock and record survival rates.

  • Four hours post-LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.

  • Prepare serum from the blood samples.

  • Measure the serum levels of IL-1β and TNF-α using ELISA kits according to the manufacturer's instructions.

MSU-Induced Peritonitis Model

Objective: To assess the effect of this compound on NLRP3-dependent IL-1β production and neutrophil recruitment in a model of acute local inflammation.

Materials:

  • C57BL/6J mice (9-week-old males)

  • This compound

  • Monosodium urate (MSU) crystals

  • Sterile, pyrogen-free saline

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

  • ELISA kit for IL-1β

Procedure:

  • Acclimatize mice for at least one week.

  • Prepare this compound solution.

  • Inject mice i.p. with this compound (10 mg/kg) or vehicle.

  • Fifty minutes later, inject MSU crystals (100 mg/kg) i.p. to induce peritonitis.

  • Six hours after MSU injection, euthanize the mice.

  • Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.

  • Collect the peritoneal lavage fluid.

  • Centrifuge the lavage fluid to pellet the cells.

  • Use the supernatant to measure IL-1β levels by ELISA.

  • Resuspend the cell pellet in FACS buffer.

  • Stain the cells with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b).

  • Analyze the stained cells by flow cytometry to quantify neutrophil numbers.

DSS-Induced Colitis Model

Objective: To determine the therapeutic potential of this compound in a model of inflammatory bowel disease.

Materials:

  • C57BL/6J mice

  • This compound

  • Dextran sulfate sodium (DSS)

  • Sterile, pyrogen-free saline

Procedure:

  • Acclimatize mice and record their initial body weight.

  • Induce colitis by providing 3% DSS in the drinking water ad libitum for a specified period (e.g., 7 days).

  • Administer this compound (10 mg/kg) or vehicle via i.p. injection daily throughout the DSS administration period.

  • Monitor and record the body weight and Disease Activity Index (DAI) of each mouse daily. The DAI score can be a composite of weight loss, stool consistency, and rectal bleeding.

  • At the end of the treatment period, euthanize the mice.

  • Excise the colon and measure its length.

  • The colon can be further processed for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of inflammation.

Experimental_Workflow cluster_analysis Analysis Methods start Start: Acclimatize Mice induction Induce Inflammation (e.g., LPS, MSU, DSS) start->induction treatment Administer this compound (10 mg/kg, i.p.) or Vehicle induction->treatment monitoring Monitor Disease Progression (e.g., Weight, DAI, Survival) treatment->monitoring sampling Collect Biological Samples (Serum, Peritoneal Fluid, Colon) monitoring->sampling analysis Analyze Samples sampling->analysis elisa ELISA (IL-1β, TNF-α) flow Flow Cytometry (Neutrophil Count) histo Histology (Colon Damage) data_interp Data Interpretation and Conclusion elisa->data_interp flow->data_interp histo->data_interp

Caption: General workflow for in vivo studies of this compound.

References

Rosthornin B: A Novel Tool for Investigating NLRP3 Inflammasome-Driven Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide range of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative diseases. Rosthornin B, a natural diterpene isolated from Isodon rosmorinifolius, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, offering a valuable pharmacological tool for studying NLRP3-driven pathologies and for the development of novel therapeutics.

This compound exerts its inhibitory effect by directly targeting NLRP3, thereby preventing the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly and activation.[1][2][3] This specific mechanism of action makes this compound an ideal candidate for dissecting the intricate signaling pathways of the NLRP3 inflammasome and for validating NLRP3 as a therapeutic target in various disease models.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo models of NLRP3-driven inflammation.

Mechanism of Action of this compound

This compound directly binds to the NLRP3 protein, which sterically hinders the recruitment of the serine/threonine kinase NEK7. The interaction between NLRP3 and NEK7 is an essential licensing step for NLRP3 inflammasome activation. By blocking this interaction, this compound prevents the subsequent assembly of the inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1. This ultimately inhibits the autocatalytic activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1][2]

cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs Priming (NF-kB) Priming (NF-kB) PAMPs/DAMPs->Priming (NF-kB) NLRP3 Upregulation NLRP3 Upregulation Priming (NF-kB)->NLRP3 Upregulation Activation Signal (e.g., ATP, Nigericin) Activation Signal (e.g., ATP, Nigericin) NLRP3 NLRP3 Activation Signal (e.g., ATP, Nigericin)->NLRP3 NEK7 NEK7 NEK7->NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 Pro-IL-1B Pro-IL-1B Caspase-1->Pro-IL-1B Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage Gasdermin D Gasdermin D Caspase-1->Gasdermin D Cleavage IL-1B IL-1B Pro-IL-1B->IL-1B IL-18 IL-18 Pro-IL-18->IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis This compound This compound NLRP3_Inhibited NLRP3 This compound->NLRP3_Inhibited Binds to NLRP3 NEK7_Inhibited NEK7 NEK7_Inhibited->NLRP3_Inhibited Interaction Blocked

Caption: this compound inhibits NLRP3 inflammasome activation.

Quantitative Data

The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in various studies. The following table summarizes the key quantitative data.

ParameterCell TypeActivatorValueReference
IC50 Bone Marrow-Derived Macrophages (BMDMs)ATP0.39 µM

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common experimental models of NLRP3 inflammasome activation.

In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse BMDMs and the assessment of the inhibitory effect of this compound.

Isolate Bone Marrow Isolate Bone Marrow Differentiate to BMDMs Differentiate to BMDMs Isolate Bone Marrow->Differentiate to BMDMs 7 days, M-CSF Prime with LPS Prime with LPS Differentiate to BMDMs->Prime with LPS Seed cells Treat with this compound Treat with this compound Prime with LPS->Treat with this compound e.g., 1 µg/mL, 4h Activate with ATP/Nigericin Activate with ATP/Nigericin Treat with this compound->Activate with ATP/Nigericin e.g., 1h Collect Supernatant & Lysate Collect Supernatant & Lysate Activate with ATP/Nigericin->Collect Supernatant & Lysate e.g., 5 mM ATP, 30 min Analyze Analyze Collect Supernatant & Lysate->Analyze ELISA, Western Blot

Caption: Workflow for in vitro NLRP3 inhibition assay.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP or Nigericin

  • ELISA kit for mouse IL-1β

  • Antibodies for Western blot (e.g., anti-caspase-1, anti-IL-1β, anti-NLRP3, anti-NEK7)

  • Co-immunoprecipitation kit

Procedure:

  • Cell Culture and Differentiation:

    • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.

  • Priming:

    • Seed the BMDMs in 12-well plates at a density of 1 x 106 cells/well.

    • Prime the cells with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment:

    • Pre-treat the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.

  • Sample Collection:

    • Collect the cell culture supernatants for IL-1β measurement by ELISA.

    • Lyse the cells for Western blot analysis of caspase-1 cleavage and for co-immunoprecipitation assays.

  • Analysis:

    • ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.

    • Western Blot: Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit) to assess inflammasome activation.

    • Co-immunoprecipitation: To confirm the mechanism of action, perform co-immunoprecipitation using anti-NLRP3 antibodies followed by Western blotting for NEK7 to assess the disruption of the NLRP3-NEK7 interaction by this compound.

In Vivo Model of NLRP3-Driven Peritonitis and Inhibition by this compound

This protocol describes the induction of peritonitis in mice using monosodium urate (MSU) crystals, a well-established model of NLRP3-driven inflammation, and the evaluation of this compound's therapeutic efficacy.

Materials:

  • C57BL/6 mice

  • Monosodium urate (MSU) crystals

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

  • Flow cytometry antibodies for neutrophils (e.g., anti-Ly6G, anti-CD11b)

Procedure:

  • Induction of Peritonitis:

    • Inject mice intraperitoneally (i.p.) with 1 mg of MSU crystals suspended in 0.5 mL of sterile PBS.

  • This compound Treatment:

    • Administer this compound (e.g., 10 mg/kg, i.p.) 1 hour before or after the MSU challenge. A vehicle control group should be included.

  • Sample Collection:

    • At a specified time point (e.g., 6 hours) after MSU injection, euthanize the mice and perform a peritoneal lavage with 5 mL of cold PBS.

    • Collect the peritoneal lavage fluid and centrifuge to separate the cells from the supernatant.

  • Analysis:

    • ELISA: Measure the concentration of IL-1β in the peritoneal lavage supernatant using a mouse IL-1β ELISA kit.

    • Flow Cytometry: Resuspend the cell pellet and stain with fluorescently labeled antibodies against neutrophil markers (e.g., Ly6G, CD11b) to quantify neutrophil recruitment to the peritoneal cavity.

In Vivo Model of DSS-Induced Colitis and Inhibition by this compound

This protocol outlines the induction of colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and the assessment of this compound's protective effects.

Materials:

  • C57BL/6 mice

  • Dextran sulfate sodium (DSS)

  • This compound

  • Reagents for histological analysis (formalin, paraffin, H&E stain)

  • ELISA kit for mouse IL-1β

  • Flow cytometry antibodies for Th17 cells (e.g., anti-CD4, anti-IL-17A)

Procedure:

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water of mice for 5-7 days.

  • This compound Treatment:

    • Administer this compound (e.g., 10 mg/kg, i.p.) daily during the DSS administration period.

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect the colon.

    • Macroscopic Evaluation: Measure the colon length.

    • Histology: Fix a portion of the colon in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue damage and inflammatory cell infiltration.

    • ELISA: Homogenize a portion of the colon tissue to measure IL-1β levels by ELISA.

    • Flow Cytometry: Isolate cells from the mesenteric lymph nodes (MLNs) and perform intracellular staining for CD4 and IL-17A to quantify the percentage of Th17 cells.

Conclusion

This compound is a valuable and specific inhibitor of the NLRP3 inflammasome. Its well-defined mechanism of action and proven efficacy in both in vitro and in vivo models make it an excellent tool for researchers studying the role of the NLRP3 inflammasome in health and disease. The protocols provided here offer a starting point for investigating the therapeutic potential of targeting the NLRP3 pathway with this compound. As with any experimental work, optimization of these protocols for specific research questions and experimental systems is recommended.

References

Application Notes and Protocols for Investigating Septic Shock in Mice Using Rosthornin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with septic shock representing its most severe form, characterized by profound circulatory, cellular, and metabolic abnormalities. The NLRP3 inflammasome, a key component of the innate immune system, has been identified as a critical driver of the excessive inflammation seen in sepsis. Rosthornin B, a natural diterpene, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, offering a promising therapeutic avenue for mitigating the hyperinflammatory response in septic shock.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a lipopolysaccharide (LPS)-induced murine model of septic shock.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 inflammasome. It physically interacts with the NLRP3 protein, thereby preventing the crucial interaction between NLRP3 and NEK7. This blockade inhibits the assembly and activation of the NLRP3 inflammasome complex, leading to a significant reduction in the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2]

Signaling Pathway

The primary signaling pathway inhibited by this compound in the context of sepsis is the NLRP3 inflammasome pathway.

RosthorninB_Pathway cluster_0 Cell Membrane cluster_1 Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB NF-κB Activation TLR4->NF_kB Activates Pro_IL1B Pro-IL-1β Transcription NF_kB->Pro_IL1B NLRP3_Priming NLRP3 Priming NF_kB->NLRP3_Priming Casp1 Active Caspase-1 Pro_IL1B->Casp1 Substrate NLRP3 NLRP3 NLRP3_Priming->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Inflammasome->Casp1 Cleaves IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleaves to RosthorninB This compound RosthorninB->NLRP3 Inhibits Interaction Experimental_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Grouping Randomize into Groups Acclimatize->Grouping Treatment Administer this compound or Vehicle (i.p.) Grouping->Treatment Induction Induce Septic Shock with LPS (i.p.) Treatment->Induction 1 hour later Monitoring Monitor Survival and Clinical Signs Induction->Monitoring Sample_Collection Collect Blood and Organs Monitoring->Sample_Collection At endpoint Analysis Analyze Cytokines (ELISA) and Organ Damage (H&E) Sample_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for Rosthornin B in Experimental Peritonitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rosthornin B, a natural diterpene, in preclinical experimental models of peritonitis. The information is based on published research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a natural compound isolated from Isodon plants that has demonstrated potent anti-inflammatory properties.[1][2] Recent studies have highlighted its therapeutic potential in inflammatory diseases by directly targeting and inhibiting the NLRP3 inflammasome.[1][2] The aberrant activation of the NLRP3 inflammasome is a key driver in the pathogenesis of various inflammatory conditions, including peritonitis and sepsis.[1][2] this compound has been shown to alleviate NLRP3-driven inflammatory responses in vivo, making it a promising candidate for further investigation and drug development.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly interacting with the NLRP3 protein. This interaction blocks the association between NLRP3 and NEK7, a crucial step for NLRP3 inflammasome assembly and activation.[1] By inhibiting the NLRP3 inflammasome, this compound effectively reduces the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and subsequent inflammatory cascades.[1] Notably, this compound's inhibitory effect is specific to the NLRP3 inflammasome, as it does not significantly affect the production of inflammasome-independent cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) at effective concentrations.[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of MSU-Induced Peritonitis
Treatment GroupNeutrophil Recruitment (Fold Change vs. Control)Intraperitoneal IL-1β Levels (pg/mL)
Vehicle Control--
MSU(Data not explicitly quantified in abstract)Significantly elevated
MSU + this compound (10 mg/kg)Significantly reduced vs. MSUSignificantly reduced vs. MSU

Note: This data is based on qualitative descriptions from the source. For precise quantitative values, consulting the full publication is recommended.[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Septic Shock
Treatment GroupSurvival RateSerum IL-1β Levels (pg/mL)Serum TNF-α Levels (pg/mL)
LPS(Data not explicitly quantified in abstract)Significantly elevatedSignificantly elevated
LPS + this compound (10 mg/kg)Significantly increased vs. LPSSignificantly inhibited vs. LPSNo significant inhibition vs. LPS

Note: This data is based on qualitative descriptions from the source. For precise quantitative values, consulting the full publication is recommended.[1]

Experimental Protocols

Monosodium Urate (MSU) Crystal-Induced Peritonitis Model

This model is used to induce a sterile, NLRP3-dependent inflammatory response in the peritoneal cavity, mimicking aspects of gouty arthritis and peritonitis.

Materials:

  • C57BL/6 mice (age and sex-matched)

  • This compound

  • Monosodium Urate (MSU) crystals

  • Sterile Phosphate-Buffered Saline (PBS)

  • Vehicle solution for this compound (e.g., DMSO, saline)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Peritoneal lavage equipment (syringes, needles, collection tubes)

  • Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)

  • ELISA kits for IL-1β quantification

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined time before MSU challenge.[1]

  • Induction of Peritonitis: Inject MSU crystals (e.g., 1 mg in sterile PBS) intraperitoneally into the mice.

  • Sample Collection: At a specified time point post-MSU injection (e.g., 6 hours), euthanize the mice.

  • Peritoneal Lavage: Expose the peritoneal cavity and perform a lavage by injecting 3-5 mL of cold, sterile PBS. Gently massage the abdomen and aspirate the fluid.

  • Cellular Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cell pellet and perform a cell count.

    • Stain the cells with fluorescently labeled antibodies against neutrophil markers for flow cytometric analysis to quantify neutrophil recruitment.[1]

  • Cytokine Analysis:

    • Use the supernatant from the peritoneal lavage fluid for cytokine analysis.

    • Quantify the concentration of IL-1β using a commercial ELISA kit according to the manufacturer's instructions.[1]

Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis

The CLP model is considered the "gold standard" for inducing experimental sepsis that closely mimics the clinical progression of human peritonitis and sepsis.[3][4]

Materials:

  • Rodents (mice or rats)

  • This compound

  • Surgical instruments (scissors, forceps, sutures, needles)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Analgesics (e.g., buprenorphine)

  • Sterile saline for fluid resuscitation

  • Antibiotics (optional, depending on the study design)

  • Blood collection supplies

  • ELISA kits for cytokine quantification

Procedure:

  • Animal Preparation: Anesthetize the animal and shave the abdomen. Disinfect the surgical area.

  • Laparotomy: Make a midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it below the ileocecal valve. The length of the ligated cecum can be adjusted to modulate the severity of sepsis.[3][4]

  • Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge. The needle size also influences the severity.[3][4]

  • Return of Cecum: Gently squeeze a small amount of fecal content from the puncture sites and return the cecum to the peritoneal cavity.[3]

  • Closure: Close the peritoneal wall and skin with sutures.

  • Fluid Resuscitation and Analgesia: Immediately after surgery, administer pre-warmed sterile saline subcutaneously for fluid resuscitation.[5] Provide postoperative analgesia.

  • This compound Treatment: Administer this compound or vehicle at specified time points post-CLP, according to the experimental design.

  • Monitoring and Outcome Assessment:

    • Monitor the animals for signs of sepsis and survival over a set period.

    • At predetermined time points, collect blood samples for analysis of inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.

Visualizations

Rosthornin_B_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Extracellular Space Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammasome Assembly Inflammasome Assembly NLRP3->Inflammasome Assembly NEK7 NEK7 NEK7->Inflammasome Assembly ASC ASC ASC->Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Assembly This compound This compound This compound->NLRP3 This compound->Inflammasome Assembly Inhibits Caspase-1 Caspase-1 Inflammasome Assembly->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome assembly.

Experimental_Workflow_MSU_Peritonitis Animal Acclimatization Animal Acclimatization Treatment This compound or Vehicle Administration Animal Acclimatization->Treatment Induction MSU-Induced Peritonitis Treatment->Induction Sample Collection Peritoneal Lavage Induction->Sample Collection Analysis Analysis Sample Collection->Analysis Neutrophil Recruitment Neutrophil Recruitment Analysis->Neutrophil Recruitment IL-1β Levels IL-1β Levels Analysis->IL-1β Levels

Caption: Workflow for MSU-induced peritonitis model.

Logical_Relationship_CLP_Model Cecal Ligation and Puncture Cecal Ligation and Puncture Polymicrobial Infection Polymicrobial Infection Cecal Ligation and Puncture->Polymicrobial Infection Systemic Inflammation Systemic Inflammation Polymicrobial Infection->Systemic Inflammation Sepsis Sepsis Systemic Inflammation->Sepsis This compound Treatment This compound Treatment Systemic Inflammation->this compound Treatment Intervention Reduced Inflammation Reduced Inflammation This compound Treatment->Reduced Inflammation Improved Survival Improved Survival This compound Treatment->Improved Survival

Caption: Logical flow of the CLP sepsis model and this compound intervention.

References

Application Notes and Protocols for Investigating Colitis with Rosthornin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Rosthornin B in treating colitis, based on preclinical animal studies. Detailed protocols for inducing and evaluating colitis in a mouse model, along with methods for assessing the efficacy of this compound, are outlined to facilitate further research and drug development.

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Recent research has highlighted the role of the NLRP3 inflammasome in the pathogenesis of colitis[1]. This compound, a natural diterpene, has emerged as a potent inhibitor of the NLRP3 inflammasome, demonstrating significant therapeutic benefits in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model[1]. By directly interacting with the NLRP3 protein, this compound prevents the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines such as IL-1β[1]. These findings suggest that this compound is a promising candidate for the development of novel therapies for IBD.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound on DSS-induced colitis in mice.

Table 1: Effect of this compound on Clinical Parameters in DSS-Induced Colitis

GroupTreatmentMean Body Weight Change (%)Mean Disease Activity Index (DAI) ScoreMean Colon Length (cm)
1Control (No DSS)Gain0~9.5
2DSSLoss (~ -10%)Increase (Peak ~3.5)~6.0
3DSS + this compound (10 mg/kg)Mitigated LossReducedSignificantly Improved

Note: Precise numerical values with standard error of the mean (SEM) are pending access to the full graphical data from the source publication. The table reflects the trends reported in the study[1].

Table 2: Effect of this compound on Inflammatory Markers in the Colon of DSS-Treated Mice

GroupTreatmentRelative Caspase-1 SecretionRelative IL-1β Secretion (pg/mL)
1Control (No DSS)BaselineBaseline
2DSSSignificantly IncreasedSignificantly Increased
3DSS + this compound (10 mg/kg)Significantly Reduced vs. DSSSignificantly Reduced vs. DSS

Note: Precise numerical values with standard error of the mean (SEM) are pending access to the full graphical data from the source publication. The table reflects the trends reported in the study[1].

Experimental Protocols

DSS-Induced Colitis Animal Model

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize male C57BL/6 mice for at least one week before the experiment.

  • Divide mice into three groups: Control, DSS, and DSS + this compound.

  • For the DSS and DSS + this compound groups, prepare a 3% (w/v) DSS solution in sterile drinking water. This solution should be provided as the sole source of drinking water for 7 consecutive days.

  • The Control group receives regular sterile drinking water.

  • Monitor the health of the mice daily, including body weight, stool consistency, and the presence of blood in the stool.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with a solubilizing agent like DMSO and Tween-80)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • For the DSS + this compound group, administer this compound at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection daily for the duration of the study.

  • The Control and DSS groups should receive an equivalent volume of the vehicle via i.p. injection.

Evaluation of Colitis Severity

a. Disease Activity Index (DAI)

The DAI is a composite score used to assess the clinical signs of colitis. It should be recorded daily for each mouse.

DAI Scoring System:

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No loss or gainNormal, well-formed pelletsNo blood
1 1-5%
2 5-10%Loose stoolsSlight bleeding
3 10-15%
4 >15%Watery diarrheaGross bleeding

The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding.

b. Macroscopic Assessment

At the end of the experimental period (e.g., day 10), euthanize the mice and perform the following assessments:

  • Carefully dissect the entire colon from the cecum to the anus.

  • Measure the length of the colon in centimeters. Colitis is typically associated with a shortening of the colon.

c. Histological Analysis

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a microscope to assess the degree of inflammation, ulceration, and tissue damage. A histological scoring system should be used to quantify the findings.

Histological Scoring Criteria:

  • Inflammation Severity: (0) None, (1) Mild, (2) Moderate, (3) Severe

  • Inflammation Extent: (0) None, (1) Mucosa, (2) Mucosa and Submucosa, (3) Transmural

  • Crypt Damage: (0) None, (1) Basal 1/3 damaged, (2) Basal 2/3 damaged, (3) Only surface epithelium intact, (4) Entire crypt and epithelium lost

  • Percentage of Involvement: (1) 1-25%, (2) 26-50%, (3) 51-75%, (4) 76-100%

d. Cytokine Analysis

  • Homogenize a portion of the colon tissue in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentrations of pro-inflammatory cytokines, such as IL-1β and cleaved caspase-1, in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mandatory Visualizations

Experimental_Workflow cluster_setup Animal Model Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis (Day 10) Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping DSS_Admin 3% DSS in Drinking Water (7 days) Grouping->DSS_Admin RosB_Admin This compound (10 mg/kg, i.p.) or Vehicle Grouping->RosB_Admin Daily_Monitoring Body Weight DAI Score DSS_Admin->Daily_Monitoring RosB_Admin->Daily_Monitoring Euthanasia Euthanasia Daily_Monitoring->Euthanasia Macroscopic Colon Length Euthanasia->Macroscopic Histology H&E Staining Histological Score Euthanasia->Histology Cytokine ELISA (Caspase-1, IL-1β) Euthanasia->Cytokine

Caption: Experimental workflow for investigating this compound in a DSS-induced colitis mouse model.

Signaling_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7 NEK7 NEK7->Inflammasome interacts with NLRP3 ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates RosB This compound RosB->NLRP3 directly binds to RosB->Inflammasome inhibits assembly IL1b Active IL-1β Casp1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation (Colitis) IL1b->Inflammation

Caption: Signaling pathway of this compound-mediated inhibition of the NLRP3 inflammasome in colitis.

References

Application Notes and Protocols: Assessing Rosthornin B Effects on Caspase-1 Activation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin B, a natural diterpenoid, has emerged as a potent inhibitor of the NLRP3 inflammasome.[1][2] Aberrant activation of the NLRP3 inflammasome is a key driver in a host of inflammatory diseases, making its specific inhibition a promising therapeutic strategy.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, facilitates the auto-cleavage of pro-caspase-1 into its active form, caspase-1.[3] Active caspase-1 is a critical inflammatory mediator, responsible for the proteolytic cleavage and maturation of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[3] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on caspase-1 activation in a cellular context. By quantifying the levels of the cleaved, active form of caspase-1 (p20 subunit), researchers can effectively evaluate the potency and mechanism of this compound in modulating the NLRP3 inflammasome pathway.

Signaling Pathway: this compound Inhibition of the NLRP3 Inflammasome and Caspase-1 Activation

This compound directly targets and interacts with NLRP3, which prevents the interaction between NEK7 and NLRP3, a critical step for inflammasome assembly and activation.[2][4] This inhibitory action of this compound disrupts the formation of the active inflammasome complex, thereby blocking the subsequent recruitment and auto-catalytic activation of pro-caspase-1. Consequently, the cleavage of pro-caspase-1 into the active p20 and p10 subunits is diminished, leading to a reduction in the maturation and secretion of IL-1β and IL-18.

RosthorninB_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin (B1684572), ATP, MSU) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-caspase-1 (p45) Pro_Casp1->Inflammasome Casp1 Active Caspase-1 (p20/p10) Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b RosthorninB This compound RosthorninB->NLRP3 Inhibits Interaction with NEK7

Caption: this compound signaling pathway.

Experimental Protocols

This protocol is adapted from studies investigating the effect of this compound on NLRP3 inflammasome activation.[1]

Cell Culture and Treatment
  • Cell Lines:

    • Bone Marrow-Derived Macrophages (BMDMs) from mice.

    • Human monocytic THP-1 cells.

  • Priming (Signal 1):

    • Seed BMDMs or PMA-differentiated THP-1 cells in 12-well plates.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment:

    • Following priming, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 30 minutes.

  • Inflammasome Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator such as:

      • Nigericin (e.g., 10 µM)

      • ATP (e.g., 5 mM)

      • Monosodium urate (MSU) crystals (e.g., 250 µg/mL)

    • Incubate for the appropriate time (e.g., 1-2 hours for nigericin and ATP, 6 hours for MSU).

Sample Collection and Preparation
  • Supernatant:

    • Carefully collect the cell culture supernatant into a sterile microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the cleared supernatant to a new tube. The cleaved caspase-1 (p20) is secreted and will be present in the supernatant.

    • Proteins in the supernatant can be concentrated by methods such as trichloroacetic acid (TCA) precipitation if necessary.

  • Cell Lysate:

    • Wash the adherent cells gently with ice-cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20-30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate), which contains pro-caspase-1.

Protein Quantification
  • Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions. This is essential for equal protein loading.

Western Blotting
  • Sample Preparation for SDS-PAGE:

    • For cell lysates, mix a standardized amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.

    • For the supernatant, mix a defined volume with 4x Laemmli sample buffer.

    • Heat all samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the prepared samples onto a 12-15% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the following primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation:

      • Anti-caspase-1 (for cleaved p20 subunit in supernatant): Use an antibody specifically recognizing the p20 subunit.

      • Anti-caspase-1 (for pro-caspase-1 in lysate): Use an antibody that detects the full-length pro-caspase-1 (~45 kDa).

      • Anti-β-actin or Anti-GAPDH (for lysate): As a loading control.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For cell lysates, normalize the intensity of the pro-caspase-1 band to the loading control (β-actin or GAPDH).

    • For the supernatant, compare the intensity of the cleaved caspase-1 (p20) band across different treatment groups.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of this compound on caspase-1 activation.

Treatment GroupThis compound (µM)NLRP3 ActivatorRelative Pro-caspase-1 Level (Lysate, Normalized to Loading Control)Relative Cleaved Caspase-1 (p20) Level (Supernatant)
Untreated Control0None1.00 ± 0.05Not Detected
Vehicle + Activator0e.g., Nigericin0.98 ± 0.061.00 ± 0.08
This compound0.1e.g., Nigericin1.02 ± 0.040.65 ± 0.05
This compound1e.g., Nigericin0.99 ± 0.070.25 ± 0.03
This compound10e.g., Nigericin1.01 ± 0.050.05 ± 0.01

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the inhibitory effect of this compound on caspase-1 activation.

WB_Workflow cell_culture 1. Cell Culture (BMDMs or THP-1) priming 2. Priming (LPS) cell_culture->priming treatment 3. This compound Treatment priming->treatment activation 4. NLRP3 Activation (e.g., Nigericin) treatment->activation collection 5. Sample Collection (Supernatant & Lysate) activation->collection quantification 6. Protein Quantification (Lysate) collection->quantification sds_page 7. SDS-PAGE collection->sds_page quantification->sds_page transfer 8. Western Blot Transfer sds_page->transfer blocking 9. Blocking transfer->blocking antibodies 10. Antibody Incubation (Primary & Secondary) blocking->antibodies detection 11. Chemiluminescent Detection antibodies->detection analysis 12. Data Analysis (Densitometry) detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Measuring IL-1β Inhibition by Rosthornin B using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its production is tightly regulated, primarily through the activation of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the cleavage of pro-caspase-1 to its active form, caspase-1.[3] Active caspase-1 then processes pro-IL-1β into its mature, secreted form.[3] Given its critical role in inflammation, the NLRP3 inflammasome is a key target for therapeutic intervention.

Rosthornin B, a natural diterpenoid, has emerged as a specific and potent inhibitor of the NLRP3 inflammasome.[4] It exerts its inhibitory effect by directly binding to NLRP3 and preventing the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. This application note provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on IL-1β secretion from cultured human monocytic cells.

Signaling Pathway: NLRP3 Inflammasome Activation and this compound Inhibition

The activation of the NLRP3 inflammasome and subsequent IL-1β secretion is a two-step process. The first signal, typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), primes the cell by inducing the transcription of NLRP3 and pro-IL-1β genes via the NF-κB pathway. The second signal, which can be triggered by a variety of stimuli including extracellular ATP or the pore-forming toxin nigericin, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage and secretion of mature IL-1β. This compound intervenes by directly binding to the NLRP3 protein, thereby blocking the recruitment of NEK7 and preventing the assembly of a functional inflammasome complex.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Inhibition cluster_2 Cytokine Processing & Secretion LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene upregulates transcription NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene upregulates transcription pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B translates to NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein translates to mature_IL1B Mature IL-1β pro_IL1B->mature_IL1B NEK7 NEK7 NLRP3_protein->NEK7 recruits ATP ATP / Nigericin K_efflux K+ Efflux ATP->K_efflux K_efflux->NLRP3_protein activates Inflammasome NLRP3 Inflammasome (NLRP3-NEK7-ASC-Caspase-1) NEK7->Inflammasome forms complex with NLRP3, ASC, pro-Caspase-1 ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 caspase1->pro_IL1B cleaves Inflammasome->caspase1 autocatalytic cleavage RosthorninB This compound RosthorninB->NLRP3_protein binds & inhibits NEK7 interaction secretion Secretion mature_IL1B->secretion

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Experimental Workflow

The overall experimental workflow involves culturing and differentiating THP-1 cells, priming them with LPS, treating them with various concentrations of this compound, stimulating with a NLRP3 agonist, collecting the supernatant, and finally quantifying the secreted IL-1β using a sandwich ELISA.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture 1. Culture THP-1 Monocytes Differentiate 2. Differentiate with PMA Culture->Differentiate Seed 3. Seed into 96-well plate Differentiate->Seed Prime 4. Prime with LPS (Signal 1) Seed->Prime Inhibit 5. Treat with this compound Prime->Inhibit Activate 6. Activate with ATP/Nigericin (Signal 2) Inhibit->Activate Collect 7. Collect Supernatant Activate->Collect ELISA 8. Perform IL-1β ELISA Collect->ELISA Analyze 9. Analyze Data ELISA->Analyze

References

Troubleshooting & Optimization

Determining the optimal working concentration of Rosthornin B in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal working concentration of Rosthornin B in vitro. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for this compound in in vitro experiments?

A1: Based on published data, this compound has been shown to have an optimal inhibitory effect on the NLRP3 inflammasome with an IC50 value of 0.39 μM[1]. Therefore, a good starting point for your experiments would be a concentration range spanning from nanomolar (nM) to low micromolar (μM). We recommend a serial dilution series, for example, from 10 nM to 10 μM, to determine the optimal concentration for your specific cell type and experimental conditions.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a natural diterpene that functions as a potent and specific inhibitor of the NLRP3 inflammasome. It directly binds to NLRP3, which in turn blocks the interaction between NEK7 and NLRP3. This inhibition of the NEK7-NLRP3 interaction prevents the assembly and activation of the NLRP3 inflammasome[1].

Q3: Which cell lines are suitable for testing this compound?

A3: The choice of cell line will depend on your specific research question. For studying the effects on the NLRP3 inflammasome, immortalized murine bone marrow-derived macrophages (BMDMs) are a common model[1]. However, other cell lines expressing the components of the NLRP3 inflammasome can also be used. It is crucial to ensure your chosen cell line expresses NLRP3 and its associated proteins.

Q4: How should I dissolve and store this compound?

A4: this compound is a diterpenoid compound[2]. For in vitro experiments, it is typically dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution should then be further diluted in your cell culture medium to the desired final concentrations. It is important to keep the final DMSO concentration in your culture medium below 0.1% to avoid solvent-induced cytotoxicity. For storage, follow the manufacturer's recommendations, which is typically at room temperature for short-term storage in the continental US, but may vary elsewhere[2]. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.

Experimental Protocols

Determining the Optimal Working Concentration using a Cell Viability Assay

This protocol outlines a general method for determining the optimal working concentration of this compound using a common cell viability assay, such as the MTT or XTT assay. These assays measure the metabolic activity of cells, which is an indicator of cell viability[3][4].

Materials:

  • This compound

  • Selected cell line (e.g., immortalized BMDMs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture your chosen cell line to 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 μM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 μL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • After the incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 μL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. The optimal working concentration for subsequent experiments will likely be below the IC50 value, where minimal cytotoxicity is observed.

Data Presentation

Table 1: Example Data for Determining IC50 of this compound

This compound (μM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.011.2398.4%
0.11.1894.4%
0.50.8568.0%
10.6249.6%
50.2520.0%
100.108.0%

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal or no dose-response Incorrect this compound concentration, inactive compound, inappropriate incubation time, wrong assay for the endpoint.Verify the stock concentration and dilution calculations. Check the storage conditions and age of the compound. Optimize the incubation time. Consider a different assay that measures a more relevant endpoint for your hypothesis.
High background in the assay Contamination (bacterial or fungal), precipitation of the compound in the medium.Check cell cultures for contamination. Ensure this compound is fully dissolved in the medium and does not precipitate at the tested concentrations.
Unexpected cell death in vehicle control High concentration of DMSO.Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a DMSO toxicity curve to determine the tolerance of your cell line.
Cells detaching from the plate Cytotoxicity of the compound, issues with plate coating, over-confluency.Test lower concentrations of this compound. Use pre-coated plates if your cells have poor adherence. Seed cells at a lower density.

Visualizations

Signaling Pathway of this compound

RosthorninB_Pathway cluster_cell Macrophage NLRP3 NLRP3 NEK7 NEK7 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Recruitment NEK7->Inflammasome Recruitment ASC ASC ASC->Inflammasome Recruitment Caspase1 Pro-Caspase-1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 IL1b Pro-IL-1β ActiveCaspase1->IL1b Cleavage ActiveIL1b IL-1β (Secretion) IL1b->ActiveIL1b Inflammasome->Caspase1 Activation RosthorninB This compound RosthorninB->NLRP3 Inhibits Interaction

Caption: this compound inhibits the NLRP3 inflammasome by directly targeting NLRP3.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 3. Prepare this compound Dilutions CellSeeding->CompoundPrep Treatment 4. Treat Cells with this compound CompoundPrep->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Assay Readout 7. Measure Absorbance Assay->Readout Analysis 8. Calculate % Viability & IC50 Readout->Analysis Conclusion 9. Determine Optimal Concentration Analysis->Conclusion

Caption: Workflow for determining the optimal working concentration of this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of Rosthornin B at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting strategies and detailed protocols to help researchers identify and characterize potential off-target effects of Rosthornin B, particularly when using high concentrations in their experiments. The following information is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target activity.

  • Reduced translational potential: Promising preclinical results may not be reproducible in clinical settings if the efficacy is linked to off-target effects that cause adverse side effects in a whole organism.

Minimizing or accounting for off-target effects is crucial for generating reliable and translatable scientific data.

Q2: I am observing unexpected or more pronounced effects of this compound at higher concentrations. Could these be off-target effects?

A2: It is highly probable. Off-target interactions are often concentration-dependent. While an inhibitor may be selective for its primary target at lower concentrations, as the concentration increases, it is more likely to bind to lower-affinity, off-target proteins. Therefore, a dose-dependent increase in unexpected phenotypes is a classic indicator of potential off-target activity.

Q3: What are the initial steps to determine if my observed phenotype is due to an off-target effect of this compound?

A3: A systematic approach is recommended:

  • Dose-Response Analysis: Conduct a thorough dose-response experiment. A significant difference between the concentration required for the intended on-target effect and the concentration that produces the unexpected phenotype can suggest an off-target liability.

  • Use of a Structurally Unrelated Inhibitor: If possible, use a different small molecule inhibitor that targets the same primary protein but has a distinct chemical structure. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the effect is specific to this compound's off-target interactions.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target in your cellular system at the concentrations being used. An assay like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.

  • Possible Cause: this compound may be inhibiting one or more off-target kinases or other proteins that are involved in a parallel or compensatory signaling pathway.

  • Troubleshooting Steps:

    • Perform a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-target interactions. This can be done through commercial services.

    • Analyze Downstream Signaling: Use techniques like Western blotting to examine the phosphorylation status of key proteins in signaling pathways that might be responsible for the observed phenotype.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the suspected off-target. If the phenotype of the genetic knockdown mimics the effect of high concentrations of this compound, it provides strong evidence for that off-target interaction.

Issue 2: High levels of cytotoxicity are observed that do not correlate with the known function of the intended target.

  • Possible Cause: this compound may be interacting with proteins essential for cell survival.

  • Troubleshooting Steps:

    • Titrate to the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Working at or near this concentration can minimize toxicity from off-target interactions.

    • Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the observed cell death is programmed (apoptotic).

    • Chemical Proteomics: For a more unbiased approach, chemical proteomics techniques can be used to pull down proteins that interact with this compound from cell lysates for identification by mass spectrometry.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how data from a kinase profiling experiment might be presented. In this hypothetical example, this compound is intended to be a selective inhibitor for Kinase A.

Kinase TargetIC50 at 1 µM this compoundIC50 at 10 µM this compoundSelectivity Notes
Kinase A (On-Target) 50 nM 45 nM High Potency
Kinase B> 1000 nM800 nMLow affinity
Kinase C> 1000 nM150 nMPotential Off-Target at High Concentration
Kinase D900 nM400 nMModerate off-target activity
Kinase E> 1000 nM> 1000 nMNo significant inhibition

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM down to 1 nM).

  • Assay Plate Preparation:

    • In a 384-well plate, add the individual recombinant kinases, their specific substrates, and ATP. Many commercial services provide pre-formatted kinase panels.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target and potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells and resuspend them in a buffer such as PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift of the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein, confirming target engagement.

Mandatory Visualizations

Signaling_Pathway cluster_input Signal cluster_pathway Signaling Cascade cluster_output Cellular Response Receptor Receptor KinaseA Kinase A (On-Target) Receptor->KinaseA KinaseC Kinase C (Off-Target) Receptor->KinaseC Substrate1 Substrate 1 KinaseA->Substrate1 Substrate2 Substrate 2 KinaseC->Substrate2 Response1 Expected Phenotype Substrate1->Response1 Response2 Unexpected Phenotype Substrate2->Response2 RosthorninB_low This compound (Low Conc.) RosthorninB_low->KinaseA RosthorninB_high This compound (High Conc.) RosthorninB_high->KinaseA RosthorninB_high->KinaseC

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

Experimental_Workflow A Observe Unexpected Phenotype at High this compound Conc. B Perform Dose-Response Analysis A->B C Confirm On-Target Engagement (e.g., CETSA) B->C D Kinase Profiling Screen C->D E Identify Potential Off-Targets D->E F Validate Off-Target in Cells (e.g., Western Blot, siRNA) E->F G Phenotype is On-Target (Re-evaluate Hypothesis) F->G No Correlation H Phenotype is Off-Target (Characterize New Activity) F->H Correlation Found

Rosthornin B stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rosthornin B in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural ent-kaurene (B36324) diterpenoid compound isolated from Rabdosia rosthornii.[1] It is recognized for its potent anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome.[2][3][4]

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 125181-21-7[5]
Molecular Formula C₂₄H₃₄O₇
Molecular Weight 434.5 g/mol
Appearance Solid
Solubility Soluble in DMSO

Q2: Is there specific data on the stability of this compound in cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of publicly available quantitative data specifically detailing the stability and half-life of this compound in common cell culture media under standard incubation conditions (37°C, 5% CO₂). As with many small molecules, its stability can be influenced by various factors in the experimental environment. Therefore, it is recommended to determine its stability empirically under your specific experimental conditions.

Q3: What are the primary factors that could affect this compound stability in cell culture media?

Several factors can influence the stability of a small molecule like this compound in a complex biological environment such as cell culture media:

  • Temperature: Incubation at 37°C can accelerate the degradation of chemical compounds compared to storage at lower temperatures.

  • pH of the Medium: The pH of the culture medium, which can change during cell growth, can affect the rate of hydrolysis or other degradation pathways of the compound.

  • Media Components: Components within the media, such as amino acids, vitamins, and reducing agents (e.g., cysteine), can potentially react with the compound.

  • Serum: Proteins and enzymes within fetal bovine serum (FBS) or other sera can bind to the compound or enzymatically degrade it.

  • Light Exposure: Exposure to light can cause photodegradation of light-sensitive compounds. It is a good practice to handle stock solutions and media containing the compound with minimal light exposure.

  • Cellular Metabolism: If cells are present, they can metabolize the compound, leading to a decrease in its effective concentration over time.

Q4: How should this compound stock solutions be prepared and stored to ensure maximum potency?

Proper preparation and storage of stock solutions are critical for reproducible experimental results.

Table 2: Recommended Preparation and Storage of this compound Stock Solutions

ParameterRecommendation
Solvent High-purity DMSO
Concentration Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to the culture medium (typically <0.1%).
Storage Temperature Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Storage Conditions Store in tightly sealed, amber glass or opaque vials to protect from light and moisture.
Handling Before use, thaw an aliquot completely and bring it to room temperature. Vortex gently to ensure a homogeneous solution before diluting into the culture medium.

Troubleshooting & Experimental Guides

Guide 1: Protocol for Assessing the Stability of this compound in Cell Culture Media

Since specific stability data for this compound is not available, this guide provides a general framework to assess its stability in your cell culture medium of choice. The primary analytical method recommended is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) due to its sensitivity and specificity for quantifying small molecules in complex biological samples.

Objective: To determine the percentage of this compound remaining in cell culture media over a specific time course at 37°C.

Experimental Protocol

  • Materials and Reagents:

    • This compound

    • DMSO (HPLC grade)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS, optional)

    • Phosphate-Buffered Saline (PBS)

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Low-protein-binding microcentrifuge tubes and cell culture plates

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the cell culture medium with and without 10% FBS (or your desired concentration).

    • Prepare the working solution by diluting the this compound stock solution in the respective media to the final experimental concentration (e.g., 10 µM).

  • Experimental Procedure:

    • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media + 10% FBS, media only).

    • Include a "no-cell" control to assess chemical stability and non-specific binding to the plate.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Detection: Mass spectrometry in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the specific m/z of this compound.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area to the internal standard.

    • Determine the percentage of this compound remaining by comparing the normalized peak area at each time point to the normalized peak area at time 0.

    • Plot the percentage of this compound remaining versus time.

Table 3: Example Data Table for this compound Stability Assay

Time (hours)% Remaining in Media Only (Mean ± SD)% Remaining in Media + 10% FBS (Mean ± SD)
0100100
2
4
8
24
48

Data to be filled in by the researcher based on experimental results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Conc. in Cell Culture Media prep_stock->prep_working plate Aliquot into 24-well Plate (Triplicates) prep_working->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample extract Protein Precipitation & Compound Extraction (Cold Acetonitrile) sample->extract hplc Analyze Supernatant by HPLC-MS extract->hplc quantify Quantify Peak Area vs. Time 0 hplc->quantify

Caption: Experimental workflow for assessing this compound stability.

Guide 2: Understanding the Mechanism of Action of this compound

This compound is a direct inhibitor of the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs/DAMPs) activate signaling pathways like NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β expression.

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers a variety of cellular events including potassium (K⁺) efflux. This leads to the interaction of NEK7 with NLRP3, which is a critical step for the assembly of the inflammasome complex. The assembled inflammasome, consisting of NLRP3, ASC, and pro-caspase-1, leads to the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

This compound exerts its inhibitory effect by directly binding to NLRP3 and blocking the interaction between NLRP3 and NEK7. This prevents the assembly and subsequent activation of the inflammasome, thereby reducing the production of IL-1β.

G cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Activation cluster_output Inflammatory Output PAMPs PAMPs / DAMPs (e.g., LPS) NFkB NF-κB Activation PAMPs->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K⁺ Efflux Stimuli->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_active NLRP3-NEK7 Complex NLRP3_inactive->NLRP3_active associates with NEK7 NEK7 NEK7->NLRP3_active associates with Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1_pro pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Caspase-1 (active) Inflammasome->Casp1_active cleavage IL1b_mature Mature IL-1β (Secretion) Casp1_active->IL1b_mature cleavage IL1b_pro pro-IL-1β IL1b_pro->IL1b_mature RosthorninB This compound RosthorninB->NLRP3_active Inhibits NEK7 interaction

Caption: this compound inhibits the NLRP3 inflammasome pathway.

References

Troubleshooting inconsistent results with Rosthornin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rosthornin B. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii. Its primary mechanism of action is the direct inhibition of the NLRP3 inflammasome. It binds to the NLRP3 protein, which prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation. This inhibition blocks the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

Q2: How should I prepare and store this compound stock solutions?

For optimal results, proper handling and storage of this compound are critical.

ParameterRecommendation
Solvent Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.
Concentration Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell cultures.
Storage Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Working Dilution On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

Q3: What is the recommended working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Based on published data, a good starting point for most in vitro experiments is in the low micromolar range.

Assay TypeCell TypeRecommended Concentration RangeIncubation Time
NLRP3 Inflammasome InhibitionMacrophages (e.g., BMDMs, THP-1)0.1 - 10 µM1 - 24 hours
Cell Viability (e.g., MTT)Various Cancer Cell Lines1 - 50 µM24 - 72 hours
Apoptosis InductionVarious Cancer Cell Lines5 - 50 µM24 - 48 hours

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Inconsistent Results

Problem 1: I am not observing the expected inhibition of NLRP3 inflammasome activation.

Possible CauseTroubleshooting Step
Ineffective NLRP3 Activation Ensure your positive controls for NLRP3 activation are working as expected. Confirm the potency of your LPS (priming signal) and ATP/Nigericin (activation signal).
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type.
Degraded this compound Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell Health and Density Ensure cells are healthy and in the exponential growth phase. Cell density can influence the response to stimuli.

Problem 2: I am observing high levels of cell death in my control group treated with the vehicle (DMSO).

Possible CauseTroubleshooting Step
High DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically below 0.1%).
Cell Sensitivity to DMSO Some cell lines are more sensitive to DMSO. Perform a vehicle-only toxicity test to determine the maximum tolerated DMSO concentration for your specific cells.

Problem 3: My experimental results with this compound are not reproducible.

Possible CauseTroubleshooting Step
Inconsistent this compound Activity Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure thorough mixing of the compound in the culture medium.
Variability in Cell Culture Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
Instability in Culture Medium For long-term experiments (>24 hours), consider replenishing the medium with fresh this compound to maintain a consistent concentration, as the stability of many compounds in culture media at 37°C can be limited.
Potential Off-Target Effects While the primary target is NLRP3, consider the possibility of off-target effects, especially at higher concentrations. The impact of this compound on the NF-κB pathway, which is involved in the priming of the NLRP3 inflammasome, should be considered.[1][2][3][4]

Experimental Protocols & Workflows

General Experimental Workflow for Studying this compound Effects

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells (seed at optimal density) treat_cells Treat Cells with this compound (include vehicle control) prep_cells->treat_cells prep_rhob Prepare this compound (fresh dilution from stock) prep_rhob->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability western Western Blot (e.g., NLRP3, Caspase-1) treat_cells->western apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis analyze Data Analysis and Interpretation viability->analyze western->analyze apoptosis->analyze NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β / pro-IL-18 (inactive) NFkB->pro_IL1b transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription IL1b IL-1β / IL-18 (active) pro_IL1b->IL1b NEK7 NEK7 NLRP3_inactive->NEK7 DAMPs DAMPs / PAMPs (e.g., ATP, Nigericin) DAMPs->NLRP3_inactive Signal 2 (Activation) NLRP3_active NLRP3 Inflammasome (active complex) NEK7->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 (active) pro_caspase1->caspase1 autocleavage caspase1->pro_IL1b cleavage RosthorninB This compound RosthorninB->NEK7 blocks interaction

References

Technical Support Center: Assessing Rosthornin B Cytotoxicity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosthornin B and related compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural diterpenoid compound isolated from plants of the Isodon (formerly Rabdosia) genus. Research has shown that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, with an IC50 value of 0.39 μM.[1][2] Its mechanism of action in this context involves directly interacting with NLRP3 and blocking the NEK7-NLRP3 interaction, which is crucial for inflammasome assembly and activation.[1][2] While its anti-inflammatory properties are established, research into its direct cytotoxic effects against various cancer cell lines is still emerging.

A related compound, Rosthornin A, also isolated from Rabdosia rosthornii, has been shown to inhibit the growth and metastasis of non-small cell lung cancer (NSCLC) cells.[3][4]

Q2: Is there available data on the cytotoxicity (IC50 values) of this compound in different cancer cell lines?

Comprehensive data on the IC50 values of this compound across a wide range of cancer cell lines is currently limited in publicly available literature. However, extensive research has been conducted on Oridonin , another major bioactive diterpenoid isolated from the same plant genus (Rabdosia rubescens). Given their structural similarities and shared origin, the cytotoxic profile of Oridonin can provide valuable insights for researchers investigating this compound. The following table summarizes the IC50 values of Oridonin in various cancer cell lines.

Note: The following data is for Oridonin , a structurally related compound to this compound. These values should be used as a reference and for guidance in designing experiments for this compound.

Cell LineCancer TypeIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
AGSGastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
UM1Oral Squamous Cell Carcinoma-Varies with dose-
SCC25Oral Squamous Cell Carcinoma-Varies with dose-
T24Bladder CancerVaries with dose--

Data for Oridonin compiled from multiple sources.[5][6][7]

Q3: What are the expected cellular effects of this compound on cancer cells?

Based on studies of the related compound Oridonin, this compound is anticipated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

  • Apoptosis: Oridonin has been shown to induce apoptosis in various cancer cell lines, including gastric, oral, and bladder cancer cells.[5][6][8] This is often characterized by an increased ratio of Bax/Bcl-2, and the cleavage of caspase-3, caspase-9, and PARP-1.[6]

  • Cell Cycle Arrest: Oridonin can induce cell cycle arrest, often at the G2/M or G0/G1 phase, depending on the cell line and concentration.[5][6] For example, it has been observed to cause G2/M phase arrest in oral squamous cell carcinoma cells and G0/G1 phase arrest in gastric cancer cells.[5][6]

Q4: Which signaling pathways are potentially modulated by this compound in cancer cells?

Drawing parallels from Oridonin, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition is a common mechanism for anticancer drugs. Oridonin has been shown to inhibit the phosphorylation of PI3K and Akt in oral cancer cells, leading to the suppression of this pro-survival pathway.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer, regulating proliferation, differentiation, and apoptosis. Oridonin has been found to inactivate the ERK and AKT signaling pathways in bladder cancer cells.[8] It can also activate the JNK signaling pathway in gastric cancer cells, leading to apoptosis.[9]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate typical experimental workflows for assessing cytotoxicity and the potential signaling pathways involved.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assays Cytotoxicity and Mechanistic Assays cluster_data Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116, HepG2) treatment Treat with this compound (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay Assess Viability apoptosis_assay Flow Cytometry (Annexin V/PI for Apoptosis) treatment->apoptosis_assay Quantify Apoptosis cell_cycle_assay Flow Cytometry (Propidium Iodide for Cell Cycle) treatment->cell_cycle_assay Analyze Cell Cycle Phases western_blot Western Blot (Protein Expression) treatment->western_blot Investigate Signaling Pathways ic50 IC50 Calculation mtt_assay->ic50 apoptosis_analysis Apoptotic vs. Necrotic Population apoptosis_assay->apoptosis_analysis cell_cycle_dist Cell Cycle Distribution (G1, S, G2/M) cell_cycle_assay->cell_cycle_dist protein_quant Protein Level Changes western_blot->protein_quant

Workflow for assessing this compound cytotoxicity.

pi3k_akt_pathway Potential Inhibition of PI3K/Akt/mTOR Pathway by this compound RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of RosthorninB This compound RosthorninB->PI3K Inhibition RosthorninB->AKT Inhibition

This compound's potential effect on the PI3K/Akt pathway.

mapk_pathway Potential Modulation of MAPK Pathway by this compound Stress Cellular Stress JNK JNK Stress->JNK p38 p38 Stress->p38 RosthorninB This compound RosthorninB->JNK Activation ERK ERK RosthorninB->ERK Inhibition Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Proliferation Cell Proliferation ERK->Proliferation

This compound's potential effect on the MAPK pathway.

Troubleshooting Guides

MTT Assay
IssuePotential CauseRecommended Solution
Low Absorbance Readings - Insufficient cell number or low proliferation rate. - Cells detached during washing steps.[10] - Incomplete solubilization of formazan (B1609692) crystals.[7] - MTT reagent degradation.- Optimize initial cell seeding density. - Be gentle when aspirating media, especially with loosely adherent cells.[10] - Ensure complete dissolution of formazan by pipetting or shaking; consider increasing incubation time with the solubilization buffer.[11] - Store MTT solution protected from light and use a fresh stock if necessary.
High Background Absorbance - Contamination of media or reagents.[6] - Presence of reducing substances in the test compound. - Phenol (B47542) red in the media can interfere with readings.- Use sterile techniques and fresh, sterile reagents.[6] - Include a control with the compound in media without cells to measure background absorbance. - Use phenol red-free media for the assay.
Inconsistent Results Between Replicates - Uneven cell seeding. - "Edge effect" in 96-well plates. - Inaccurate pipetting.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile media/PBS. - Use calibrated pipettes and ensure consistent pipetting technique.
Flow Cytometry: Apoptosis Assay (Annexin V/PI)
IssuePotential CauseRecommended Solution
High Percentage of Necrotic Cells (Annexin V+/PI+) in Control - Harsh cell handling (e.g., over-trypsinization, vigorous vortexing).[9] - Poor cell health (e.g., over-confluent culture). - Contamination in cell culture.- Handle cells gently; use a cell scraper for adherent cells if necessary.[9] - Use cells in the logarithmic growth phase. - Regularly check cultures for contamination.
Weak or No Annexin V Signal - Insufficient incubation time with the compound. - Reagent degradation. - Presence of EDTA in buffers (Annexin V binding is calcium-dependent).- Perform a time-course experiment to determine the optimal treatment time. - Use fresh reagents and store them properly. - Use the provided binding buffer which contains calcium; avoid PBS containing EDTA.
High Background Staining - Inadequate washing.[9] - Antibody concentration too high. - Cell clumps.[9]- Increase the number and/or duration of wash steps.[9] - Titrate the Annexin V antibody to find the optimal concentration. - Ensure a single-cell suspension by gentle pipetting or filtering.[9]
Flow Cytometry: Cell Cycle Analysis (Propidium Iodide)
IssuePotential CauseRecommended Solution
Broad G1 Peak (High CV) - High flow rate during acquisition.[12][13] - Improper cell fixation. - Cell doublets or clumps.- Run samples at a low flow rate.[12][13] - Add cold ethanol (B145695) dropwise while vortexing to ensure proper fixation and minimize clumping.[4] - Use doublet discrimination on the flow cytometer and filter cell suspension before analysis.
No Clear G2/M Peak - Cells are not proliferating or are synchronized in G1. - Insufficient number of events collected.- Ensure cells are in the exponential growth phase. - Acquire a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.
Debris in the Sub-G1 Region - Excessive cell death. - Harsh sample preparation.- This can indicate apoptosis; confirm with an apoptosis-specific assay. - Handle cells gently during harvesting and staining.
Western Blot for Apoptosis-Related Proteins
IssuePotential CauseRecommended Solution
Weak or No Signal - Low abundance of the target protein.[14] - Inefficient antibody binding.[5] - Poor protein transfer from gel to membrane.- Load more protein onto the gel.[14] - Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[14] - Confirm successful transfer using Ponceau S staining.
High Background - Antibody concentration too high. - Inadequate blocking.[15] - Insufficient washing.[15]- Reduce the concentration of primary and/or secondary antibodies. - Increase blocking time or try a different blocking agent (e.g., BSA or non-fat milk).[15] - Increase the number and duration of wash steps.[15]
Non-specific Bands - Primary antibody is not specific enough. - Protein degradation. - High voltage during electrophoresis causing "smiling".- Use a more specific antibody or perform a negative control (e.g., knockout/knockdown cell lysate). - Add protease inhibitors to the lysis buffer and keep samples on ice. - Reduce the voltage during the run.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization.

  • Fixation: Wash the cells with PBS, then fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Washing and Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-Akt, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

How to control for vehicle effects when using Rosthornin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosthornin B. The following information is designed to help you control for vehicle effects and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the choice of vehicle important?

A1: this compound is an ent-kaurene (B36324) diterpenoid, a class of compounds known for their lipophilic (fat-soluble) nature. Due to this property, this compound has poor solubility in aqueous solutions like cell culture media or saline. Therefore, an organic solvent or a specialized formulation is required to dissolve it for experimental use. The substance used to dissolve a compound for administration is called a vehicle. The vehicle itself can have biological effects, so it is crucial to select an appropriate one and include proper controls to ensure that the observed effects are due to this compound and not the vehicle.

Q2: What are the common vehicles used for dissolving this compound?

A2: Based on its chemical properties as a lipophilic ent-kaurene diterpenoid, the following vehicles are commonly used:

  • In Vitro Studies: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.

  • In Vivo Studies: For animal studies, a co-solvent system is often necessary to maintain solubility upon injection. Common formulations include:

    • DMSO combined with other solvents like polyethylene (B3416737) glycol (PEG) and/or Tween 80, diluted in saline or phosphate-buffered saline (PBS).

    • Lipid-based formulations, such as intralipid (B608591) emulsions, can also be used for highly lipophilic drugs.

Q3: What are the potential effects of the vehicle itself?

A3: Vehicles are not always inert and can have their own biological effects. For example, DMSO, a widely used solvent, can:

  • In Vitro:

    • Affect cell viability and proliferation in a dose-dependent manner. Many cell lines can tolerate up to 0.5% DMSO, but sensitive cells, especially primary cells, may show toxicity at concentrations as low as 0.1%.[1][2][3]

    • Induce cell differentiation or alter gene expression.

    • Interfere with signaling pathways.[2]

  • In Vivo:

    • Cause local irritation at the injection site.

    • Exhibit systemic toxicity at high doses.

    • Have pleiotropic effects, meaning it can produce multiple, often unrelated, biological responses.

Therefore, a "vehicle control" group is an essential part of any experiment. This group receives the same volume and concentration of the vehicle as the treatment group, but without this compound.

Troubleshooting Guides

Issue 1: My this compound precipitates when I add it to my cell culture medium.

  • Cause: This is a common issue with lipophilic compounds. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can "crash out" of solution because it is no longer soluble at that concentration in the new solvent environment.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%.[1][2][3]

    • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed (37°C) medium, vortexing gently, and then add this intermediate dilution to the final volume.

    • Increase Stock Concentration: If solubility allows, prepare a more concentrated stock solution in 100% DMSO. This will allow you to add a smaller volume to your culture medium to achieve the desired final concentration of this compound, while keeping the final DMSO percentage low.[2]

    • Determine Maximum Soluble Concentration: You may need to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium.

Issue 2: I am observing an unexpected effect in my vehicle control group in an in vivo study.

  • Cause: The vehicle formulation itself may be causing a biological response. For example, a high percentage of DMSO or other co-solvents can cause neurotoxicity or other side effects.

  • Solution:

    • Review Vehicle Composition: Evaluate the concentration of each component in your vehicle. Consult literature for the maximum tolerated doses of these solvents for the specific animal model and route of administration you are using.

    • Reduce Co-solvent Concentration: If possible, reformulate the vehicle to reduce the percentage of organic co-solvents.

    • Consider Alternative Formulations: Explore other vehicle options. For lipophilic compounds, lipid-based formulations can sometimes improve solubility and reduce the need for high concentrations of organic solvents.[4][5]

    • Acclimatize Animals: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-related responses.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
DMSO (Dimethyl sulfoxide)Soluble (Quantitative data not readily available)
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterInsoluble

Data compiled from available chemical supplier information. Quantitative solubility in DMSO should be determined experimentally.

Table 2: Recommended Maximum Vehicle Concentrations for In Vitro Studies

VehicleCell TypeRecommended Max. Concentration (v/v)Notes
DMSOMost cell lines≤ 0.5%Always perform a dose-response curve to determine the no-effect concentration for your specific cell line.[1][2][3]
DMSOPrimary cells or sensitive cell lines≤ 0.1%These cells are often more susceptible to solvent toxicity.[1][2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure it is fully dissolved.

  • Create a serial dilution of the this compound stock solution in 100% DMSO.

  • In a clear multi-well plate (e.g., 96-well), add your complete cell culture medium to each well. Ensure the medium is pre-warmed to 37°C.

  • Add a small, fixed volume of each this compound dilution (and a DMSO-only control) to the wells. For example, add 1 µL of each stock to 199 µL of medium.

  • Incubate the plate at 37°C in a cell culture incubator.

  • Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours). A cloudy or hazy appearance indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration under these conditions.

Protocol 2: Establishing a Vehicle Control for an In Vitro Experiment

  • Determine the final concentration of this compound and the corresponding final concentration of DMSO you will use in your experiment (e.g., 10 µM this compound with 0.1% DMSO).

  • Prepare your this compound treatment medium by diluting the stock solution in your cell culture medium to the final desired concentration.

  • Prepare your vehicle control medium by adding the same volume of 100% DMSO to the cell culture medium as you did for the this compound treatment, but without the compound. This ensures the final percentage of DMSO is identical in both the treatment and vehicle control groups.

  • Include an untreated control group that receives only cell culture medium.

  • Your experimental groups should be:

    • Untreated Cells

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (e.g., 10 µM in 0.1% DMSO)

Visualizations

Experimental_Workflow_for_Vehicle_Control cluster_preparation Preparation cluster_treatment Experimental Groups cluster_analysis Analysis stock This compound Stock in 100% DMSO treatment Treatment Group (Medium + this compound in DMSO) stock->treatment vehicle 100% DMSO vehicle_control Vehicle Control (Medium + DMSO) vehicle->vehicle_control media Cell Culture Medium untreated Untreated Control (Medium only) media->untreated media->vehicle_control media->treatment data_analysis Compare Treatment vs. Vehicle Control vehicle_control->data_analysis treatment->data_analysis interpretation Attribute differences to This compound data_analysis->interpretation

Caption: Experimental workflow for using a vehicle control.

Troubleshooting_Precipitation cluster_solutions Potential Solutions cluster_actions Corrective Actions start This compound precipitates in cell culture medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso step_dilute Did you add stock directly to medium? start->step_dilute low_solubility Is the final this compound concentration too high? start->low_solubility reduce_dmso Lower final DMSO% (ideally <= 0.1%) check_dmso->reduce_dmso Yes serial_dilute Perform serial dilution in warm medium step_dilute->serial_dilute Yes determine_solubility Experimentally determine max soluble concentration low_solubility->determine_solubility Yes

Caption: Troubleshooting guide for compound precipitation.

References

Preventing precipitation of Rosthornin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of Rosthornin B in aqueous solutions during experimental procedures.

Troubleshooting Guide

Precipitation of this compound during your experiments can lead to inaccurate and unreliable results. The following table outlines common issues, their probable causes, and recommended solutions to maintain the solubility of this compound in your aqueous solutions.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to aqueous media. 1. Low Aqueous Solubility: this compound, an ent-kaurene (B36324) diterpenoid, is inherently hydrophobic with limited solubility in aqueous solutions.[1][2] 2. Rapid Solvent Change: Adding a concentrated DMSO stock directly into an aqueous medium can cause a rapid solvent exchange, leading to the compound crashing out of solution.1. Optimize Solvent System: Ensure your this compound is fully dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. 2. Employ Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution of the stock in your pre-warmed (37°C) cell culture medium or buffer. Add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion.[2]
Precipitate forms over time during incubation. 1. Compound Instability: this compound may degrade over time under specific experimental conditions (e.g., elevated temperature, non-optimal pH). While specific stability data for this compound is limited, related compounds can be sensitive to such conditions. 2. Concentration Effects: Evaporation during long-term experiments can increase the concentration of this compound beyond its solubility limit.1. Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh this compound-containing media at regular intervals. 2. Control Evaporation: Use sealed culture plates or ensure proper humidification of your incubator to minimize evaporation.
Variability in experimental results. Inconsistent Compound Concentration: Precipitation, even if not easily visible, can lead to a lower and inconsistent effective concentration of this compound in your experiments.Solubility Enhancement Techniques: Consider using solubility-enhancing excipients such as cyclodextrins or formulating this compound in a solid dispersion with carriers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to its hydrophobic nature, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure the compound is completely dissolved before further dilution.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A2: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5% (v/v), and for many cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Can I filter my media if I see a precipitate?

A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower effective concentration, compromising the validity of your experimental results. It is better to address the root cause of the precipitation.

Q4: Are there alternative methods to improve the solubility of this compound in aqueous solutions?

A4: Yes, several formulation strategies can enhance the solubility of hydrophobic compounds like this compound. These include the use of:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents can be explored, though their compatibility with your specific experimental system must be validated.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

  • Solid Dispersions: Dispersing this compound in a solid matrix with a hydrophilic carrier can improve its dissolution rate and solubility.[2][3]

  • Nanotechnology-based approaches: Formulations such as liposomes or nanoparticles can encapsulate this compound, aiding its delivery in aqueous environments.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Serial Dilution

This protocol describes the recommended method for diluting a DMSO stock solution of this compound into an aqueous medium to minimize precipitation.

Materials:

  • This compound powder

  • 100% sterile-filtered DMSO

  • Sterile aqueous medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may be applied if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Pre-warm Aqueous Medium:

    • Pre-warm the required volume of your aqueous medium to 37°C.

  • Perform Serial Dilution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare one or more intermediate dilutions of the stock solution in 100% DMSO if a very low final concentration is required.

    • While gently vortexing the pre-warmed medium, add the this compound stock solution (or the final intermediate dilution) drop-wise to achieve the desired final concentration.

    • Ensure the final DMSO concentration remains within the tolerated range for your specific application (e.g., <0.5% v/v).

Protocol 2: Solubility Assessment of this compound in Aqueous Media

This protocol provides a method to determine the practical solubility limit of this compound in your specific aqueous medium.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 50 mM)

  • Sterile aqueous medium of interest

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at the desired experimental temperature (e.g., 37°C)

  • Microscope

Procedure:

  • Prepare a Series of Dilutions:

    • Pre-warm your aqueous medium to the experimental temperature.

    • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 200 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions for a relevant period (e.g., 2, 6, and 24 hours).

    • At each time point, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

    • For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.

  • Determine the Solubility Limit:

    • The highest concentration of this compound that remains clear and free of precipitate at all time points is considered the practical solubility limit under your experimental conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_prep Dissolve this compound in 100% DMSO vortex Vortex to ensure complete dissolution stock_prep->vortex aliquot Aliquot and store at -20°C or -80°C vortex->aliquot dilute Add stock dropwise to pre-warmed medium while vortexing aliquot->dilute prewarm Pre-warm aqueous medium to 37°C prewarm->dilute final_conc Achieve desired final concentration (<0.5% DMSO) dilute->final_conc signaling_pathway cluster_pathway This compound Mechanism of Action RosB This compound NLRP3 NLRP3 RosB->NLRP3 Directly binds to NEK7 NEK7 Inflammasome NLRP3 Inflammasome Assembly & Activation RosB->Inflammasome Inhibits NLRP3->Inflammasome NEK7->NLRP3 Interacts with

References

Best practices for long-term storage of Rosthornin B stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage and use of Rosthornin B stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For optimal solubility and stability, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).

Q2: What is a typical concentration for a this compound stock solution?

A common stock solution concentration is 100 mM in DMSO. This high concentration allows for minimal solvent addition to your experimental system, reducing the risk of solvent-induced artifacts. However, lower concentrations may also be used depending on the specific requirements of your assay.

Q3: How should solid this compound be stored?

Solid this compound should be stored at -20°C to ensure its long-term stability.[1]

Q4: How should I store this compound stock solutions for long-term use?

For long-term storage, it is best practice to aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can lead to degradation of the compound.

Q5: Is this compound stable in aqueous media?

This compound, like many diterpenoids, has low aqueous solubility. When diluting a DMSO stock solution into aqueous buffers for cell-based assays or other experiments, it is crucial to ensure rapid and thorough mixing to prevent precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a small percentage of a biocompatible surfactant, subject to validation in your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of DMSO is not sufficient to maintain solubility.- Ensure vigorous mixing during dilution. - Decrease the final concentration of this compound. - Prepare an intermediate dilution in a co-solvent system before the final dilution in the aqueous buffer. - If compatible with your assay, consider the use of a solubilizing agent like Pluronic F-68 or a low concentration of a biocompatible surfactant. Always include a vehicle control with the solubilizing agent alone.
Inconsistent or lower-than-expected activity in experiments. Degradation of this compound in the stock solution due to improper storage. Inaccurate initial weighing of the solid compound or pipetting errors during dilution. The compound has adhered to the surface of storage vials.- Prepare a fresh stock solution from solid this compound. - Verify the calibration of your balance and pipettes. - Use low-adhesion polypropylene (B1209903) tubes for storing stock solutions. - Perform a dose-response experiment to confirm the potency of the new stock solution.
Unexpected cellular toxicity or off-target effects. The final concentration of DMSO in the culture medium is too high. The this compound stock solution may be contaminated.- Ensure the final DMSO concentration in your assay is below 0.5%, and ideally below 0.1%.[2] - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess solvent toxicity. - Prepare a fresh stock solution using sterile-filtered DMSO and aseptic techniques.

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Calibrated analytical balance

    • Low-adhesion polypropylene microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Calculate the volume of DMSO required to achieve a 100 mM concentration. The molecular weight of this compound is 434.52 g/mol .

    • Add the calculated volume of DMSO to the vial containing the solid this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in low-adhesion polypropylene tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway

This compound has been identified as a direct inhibitor of the NLRP3 inflammasome. It functions by restraining the interaction between NEK7 and NLRP3, which is a critical step in the assembly and activation of the inflammasome complex.[3][4] This inhibition ultimately leads to a reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

RosthorninB_NLRP3_Pathway This compound Signaling Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_inhibition This compound Signaling Pathway cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β expression NFkB->NLRP3_proIL1B_exp NLRP3 NLRP3 NLRP3_proIL1B_exp->NLRP3 Activation_Signal PAMPs/DAMPs K_efflux K+ Efflux Activation_Signal->K_efflux K_efflux->NLRP3 NLRP3_NEK7 NLRP3-NEK7 Interaction NLRP3->NLRP3_NEK7 NEK7 NEK7 NEK7->NLRP3_NEK7 ASC ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 NLRP3_NEK7->ASC RosthorninB This compound RosthorninB->NLRP3_NEK7 Inhibits Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome by blocking the NEK7-NLRP3 interaction.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.

RosthorninB_Workflow In Vitro Workflow for this compound start Seed Macrophages (e.g., BMDMs, THP-1) prime Prime cells with LPS (e.g., 50 ng/mL, 3h) start->prime treat Treat with this compound (or vehicle control) prime->treat activate Activate NLRP3 with stimulus (e.g., ATP, Nigericin) treat->activate collect Collect supernatant and cell lysate activate->collect analyze_supernatant Analyze supernatant: ELISA for IL-1β, IL-18 collect->analyze_supernatant analyze_lysate Analyze lysate: Western blot for Caspase-1 (p20) collect->analyze_lysate end Data Analysis analyze_supernatant->end analyze_lysate->end

References

Interpreting negative results in Rosthornin B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving Rosthornin B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ent-kaurene (B36324) diterpenoid that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1] It functions by directly binding to NLRP3, which in turn blocks the interaction between NEK7 and NLRP3, a critical step for inflammasome assembly and activation.[1]

Q2: I am not observing any effect of this compound on my cells. What are the possible reasons?

A2: There are several potential reasons for a lack of response to this compound treatment. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Our troubleshooting guide below provides a step-by-step approach to identifying the root cause. It is also important to consider that cancer cell lines can evolve, leading to genetic variations that may affect their response to drugs.[2][3]

Q3: Is this compound expected to induce apoptosis?

A3: While the primary described mechanism of this compound is NLRP3 inflammasome inhibition, related compounds have been shown to induce apoptosis.[1] For instance, rasfonin, another natural product, has been shown to induce autophagy and apoptosis through the ROS/JNK pathway. Therefore, it is plausible that this compound could induce apoptosis in certain cell types or under specific conditions. If you are not observing apoptosis, it could be due to cell-line-specific resistance, insufficient dosage, or the experimental timeframe.

Q4: What is a typical IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function and is highly dependent on the experimental conditions. For the inhibition of NLRP3 inflammasome activation, this compound has been reported to have an IC50 value of 0.39 μM. It's important to note that IC50 values can vary between different assays and cell lines.

Q5: How should I interpret a "negative result" in my this compound experiment?

A5: A negative result, where this compound does not produce the expected effect, can be valuable. It is crucial to first rule out any technical errors by following a thorough troubleshooting process. If the result is reproducible and all controls have worked as expected, it may indicate that the target pathway is not active in your specific model system or that there are compensatory mechanisms at play. Publishing well-controlled negative results is important for the scientific community to avoid duplication of effort and to build more accurate biological models.

Troubleshooting Guide

If you are encountering unexpected or negative results in your this compound experiments, follow this guide to systematically troubleshoot the issue.

Step 1: Verify Compound Integrity and Handling
  • Question: Is the this compound solution properly prepared and stored?

  • Action:

    • Confirm the correct solvent was used for dissolution.

    • Ensure the storage conditions (temperature, light protection) are appropriate to prevent degradation.

    • Prepare fresh dilutions for each experiment to rule out degradation of working solutions.

Step 2: Check Cell Culture Conditions
  • Question: Are the cells healthy and in the correct growth phase?

  • Action:

    • Visually inspect cells for any signs of stress or contamination.

    • Ensure cells are within a consistent and optimal passage number range. Cancer cell lines can exhibit genetic drift over time, which can alter their drug response.

    • Use cells that are in the exponential growth phase for your experiments.

Step 3: Validate the Experimental Assay
  • Question: Are the positive and negative controls working as expected?

  • Action:

    • Positive Control: Use a known activator of your pathway of interest (e.g., Nigericin or ATP for NLRP3 inflammasome activation) to ensure the cellular machinery is responsive.

    • Negative Control: Include a vehicle-only (e.g., DMSO) control to assess the baseline response.

    • If controls are not behaving as expected, the issue may lie with the assay reagents or protocol, rather than the this compound itself.

Step 4: Optimize Experimental Parameters
  • Question: Are the concentration and incubation time appropriate?

  • Action:

    • Perform a dose-response experiment with a wide range of this compound concentrations.

    • Conduct a time-course experiment to determine the optimal duration of treatment. Some cellular responses can be transient.

Quantitative Data Summary

The following table summarizes the reported IC50 value for this compound.

TargetAssayCell TypeIC50 (μM)Reference
NLRP3 InflammasomeIL-1β SecretionBone Marrow-Derived Macrophages (BMDMs)0.39

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • This compound

  • Opti-MEM

  • ELISA kit for IL-1β

Procedure:

  • Seed BMDMs in a 96-well plate and allow them to adhere overnight.

  • Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes.

  • Induce NLRP3 inflammasome activation by treating the cells with Nigericin (10 µM) for 1 hour.

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Apoptosis Induction Assay (Annexin V/PI Staining)

This protocol is used to determine if this compound induces apoptosis in a cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • This compound

  • Staurosporine (positive control for apoptosis)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Seed A549 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, vehicle (DMSO), or Staurosporine (1 µM) for 24-48 hours.

  • Harvest the cells, including any floating cells in the media.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

Visualizations

RosthorninB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 binds This compound This compound NLRP3_active NLRP3 (active) This compound->NLRP3_active inhibits binding NFkB NF-κB TLR4->NFkB activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b upregulates transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates transcription IL1b IL-1β (active) NLRP3_inactive->NLRP3_active activation signal (e.g., K+ efflux) ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome NEK7 NEK7 NEK7->NLRP3_active binds Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Inflammasome->Casp1 cleaves Casp1->Pro_IL1b cleaves Extracellular Extracellular IL1b->Extracellular secreted Troubleshooting_Workflow Start Negative/Unexpected Result CheckCompound Step 1: Verify Compound - Freshly prepared? - Correct solvent? - Stored correctly? Start->CheckCompound CheckCells Step 2: Check Cell Culture - Healthy morphology? - Correct passage number? - Contamination free? CheckCompound->CheckCells Compound OK ProblemFound Problem Identified & Corrected Re-run Experiment CheckCompound->ProblemFound Issue Found CheckAssay Step 3: Validate Assay - Positive control works? - Negative control as expected? CheckCells->CheckAssay Cells OK CheckCells->ProblemFound Issue Found Optimize Step 4: Optimize Parameters - Dose-response? - Time-course? CheckAssay->Optimize Assay OK CheckAssay->ProblemFound Issue Found Interpret Interpret as True Negative Result Optimize->Interpret Still Negative Optimize->ProblemFound Effect Observed Result_Interpretation Start Experiment Complete ControlsOK Did controls work? Start->ControlsOK ResultPositive Is result positive? ControlsOK->ResultPositive Yes Troubleshoot Troubleshoot Experiment ControlsOK->Troubleshoot No PositiveConclusion Hypothesis Supported ResultPositive->PositiveConclusion Yes NegativeConclusion Hypothesis Not Supported (True Negative) ResultPositive->NegativeConclusion No

References

Validation & Comparative

Rosthornin B: A Potent Natural Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals validating the inhibitory effects of Rosthornin B on the NLRP3 inflammasome, with experimental data and protocols for comparative analysis against other known inhibitors.

The NLRP3 inflammasome, a key component of the innate immune system, has been identified as a critical driver of inflammation in a host of diseases. Its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comprehensive overview of this compound, a natural diterpene, and its validated inhibitory effects on the NLRP3 inflammasome. We present a comparative analysis with other well-characterized NLRP3 inhibitors, supported by experimental data and detailed protocols to facilitate further research and development.

Performance Comparison of NLRP3 Inhibitors

This compound has demonstrated potent and specific inhibition of the NLRP3 inflammasome.[1][2][3] The following table summarizes the key performance metrics of this compound in comparison to other widely studied NLRP3 inhibitors.

InhibitorTargetMechanism of ActionIC50 (IL-1β Release)Selectivity
This compound NLRP3Directly interacts with NLRP3, blocking the NEK7-NLRP3 interaction and subsequent inflammasome assembly.[1][2]0.39 µM (mouse BMDMs)Specific for NLRP3; does not affect AIM2 or NLRC4 inflammasomes.
MCC950 NLRP3Directly binds to the NLRP3 NACHT domain, blocking ATP hydrolysis and inflammasome assembly.~7.5 nM (mouse BMDMs), ~8.1 nM (human MDMs)Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.
Dapansutrile (OLT1177) NLRP3Inhibits the ATPase activity of NLRP3, preventing its interaction with ASC.~1 nM (mouse J774A.1 cells)Selective for the NLRP3 inflammasome.
Oridonin NLRP3Covalently binds to Cys279 in the NLRP3 NACHT domain, blocking the NEK7-NLRP3 interaction.~780.4 nM (mouse macrophages)Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.
CY-09 NLRP3Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting NLRP3 ATPase activity.~6 µM (mouse BMDMs)Selective for NLRP3 over AIM2 and NLRC4 inflammasomes.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of NLRP3 inflammasome inhibitors. Below are protocols for key experiments typically employed in the characterization of these compounds.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in primary mouse macrophages and the assessment of the inhibitory potential of compounds like this compound.

a. Isolation and Culture of BMDMs:

  • Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Differentiate the cells into macrophages by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

b. Inflammasome Priming and Activation:

  • Seed the differentiated BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Prime the cells by treating them with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Following priming, pre-treat the cells with varying concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for 1 hour.

  • Activate the NLRP3 inflammasome by adding a second signal, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin (B1684572) for 1-2 hours.

c. Sample Collection:

  • After the activation period, carefully collect the cell culture supernatants for subsequent analysis of secreted cytokines (IL-1β).

  • Lyse the remaining cells with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis of intracellular proteins.

Quantification of IL-1β Secretion by ELISA

This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a direct indicator of inflammasome activation.

  • Use a commercially available mouse or human IL-1β ELISA kit and follow the manufacturer's instructions.

  • Briefly, add the collected cell culture supernatants to the wells of an antibody-coated microplate.

  • Incubate with a detection antibody, followed by a substrate solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-1β in each sample by comparing the absorbance to a standard curve generated with recombinant IL-1β.

Western Blot Analysis of Caspase-1 Cleavage

Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active p20 subunit. Western blotting is used to detect this cleavage event.

  • Prepare cell lysates and precipitated supernatant proteins.

  • Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1. A loading control, such as an antibody against β-actin, should be used for the cell lysates.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

This technique is used to verify the mechanism of action of inhibitors that disrupt the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly.

  • Transfect HEK293T cells with plasmids encoding tagged versions of NLRP3 and NEK7.

  • Treat the cells with this compound or a control compound.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag for Flag-NLRP3) overnight at 4°C.

  • Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

  • Wash the beads several times to remove non-specific binding.

  • Elute the protein complexes from the beads and analyze by Western blotting using an antibody against the other tagged protein (e.g., anti-HA for HA-NEK7).

Cell Viability and Cytotoxicity Assays

It is essential to determine if the inhibitory effect of a compound is due to specific inflammasome inhibition or general cytotoxicity.

a. MTT Assay (Cell Viability):

  • Plate cells in a 96-well plate and treat with various concentrations of the inhibitor for the desired duration.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

b. LDH Assay (Cytotoxicity):

  • Plate cells and treat with the inhibitor as described above.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.

  • An increase in LDH activity in the supernatant corresponds to increased cell death.

Visualizing the Pathways and Processes

To better understand the context of this compound's inhibitory action, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a comparative overview of different NLRP3 inhibitors.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Stimuli ATP, Nigericin, MSU K_efflux K+ Efflux Stimuli->K_efflux NEK7 NEK7 K_efflux->NEK7 NLRP3 NLRP3 NEK7->NLRP3 Interaction ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Secretion Pro_IL1b->IL1b RosthorninB This compound RosthorninB->NEK7 Blocks Interaction Experimental_Workflow cluster_analysis Data Analysis start Start culture Culture BMDMs start->culture prime Prime with LPS (4h) culture->prime inhibit Treat with Inhibitor (1h) (e.g., this compound) prime->inhibit activate Activate with ATP/Nigericin inhibit->activate collect Collect Supernatant & Lysates activate->collect elisa ELISA for IL-1β collect->elisa western Western Blot for Caspase-1 collect->western viability Cell Viability Assay (MTT/LDH) collect->viability end End elisa->end western->end viability->end Inhibitor_Comparison cluster_inhibitors NLRP3 Inhibitors NLRP3 NLRP3 Inflammasome RosthorninB This compound (NEK7 Interaction) NLRP3->RosthorninB MCC950 MCC950 (ATPase Activity - Walker B) NLRP3->MCC950 Dapansutrile Dapansutrile (ATPase Activity) NLRP3->Dapansutrile Oridonin Oridonin (Covalent - NEK7 Interaction) NLRP3->Oridonin CY09 CY-09 (ATPase Activity - Walker A) NLRP3->CY09

References

Biomarkers to Confirm Rosthornin B Activity In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers to confirm the in vivo activity of Rosthornin B, a potent inhibitor of the NLRP3 inflammasome. Its performance is compared with other well-established NLRP3 inhibitors, Oridonin and MCC950, supported by experimental data and detailed protocols.

This compound, a natural diterpenoid, has emerged as a highly specific and potent inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1] Aberrant activation of the NLRP3 inflammasome is a key driver of various inflammatory diseases. This compound exerts its anti-inflammatory effects by directly binding to NLRP3, thereby preventing its interaction with NEK7 and inhibiting the assembly and activation of the inflammasome complex.[1] This guide focuses on the essential biomarkers and methodologies to confirm this anti-inflammatory activity in vivo, providing a comparative framework with other known NLRP3 inhibitors.

Comparative Efficacy of NLRP3 Inflammasome Inhibitors In Vivo

The in vivo efficacy of this compound and its alternatives, Oridonin and MCC950, is primarily assessed by their ability to reduce the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and to limit the recruitment of neutrophils to sites of inflammation. The following tables summarize the quantitative data from key preclinical models of inflammation.

Table 1: Reduction of IL-1β in a Mouse Model of LPS-Induced Endotoxemia/Sepsis
CompoundDosageRoute of AdministrationAnimal ModelIL-1β ReductionReference
This compound 10 mg/kgIntraperitoneal (i.p.)C57BL/6 MiceSignificantly inhibited the production of IL-1β.[1][1]
MCC950 10 mg/kgIntraperitoneal (i.p.)C57BL/6 MiceReduced serum IL-1β levels.[2]
Oridonin 5-20 mg/kgIntraperitoneal (i.p.)BALB/c MiceDose-dependently reduced serum IL-1β levels.
Table 2: Reduction of Neutrophil Infiltration and IL-1β in a Mouse Model of MSU-Induced Peritonitis
CompoundDosageRoute of AdministrationAnimal ModelNeutrophil Infiltration ReductionIL-1β Reduction in Peritoneal LavageReference
This compound 10 mg/kgIntraperitoneal (i.p.)C57BL/6J MiceSignificantly reduced neutrophil recruitment.Significantly reduced IL-1β levels.
MCC950 40 mg/kgIntraperitoneal (i.p.)C57BL/6J MiceSignificantly reduced neutrophil numbers.Significantly reduced IL-1β levels.
Oridonin 20 mg/kgOralRabbitSignificantly lower IL-1β immunostaining intensity in atherosclerotic plaques.Not explicitly measured in peritonitis model in cited texts.

Signaling Pathway and Experimental Workflow

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the primary target of this compound, Oridonin, and MCC950.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus translocates to pro_IL1B_mRNA pro-IL-1β mRNA Nucleus->pro_IL1B_mRNA transcription NLRP3_mRNA NLRP3 mRNA Nucleus->NLRP3_mRNA transcription pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation Stimuli Stimuli (e.g., ATP, MSU) Stimuli->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 pro_Casp1->Casp1 cleavage Casp1->pro_IL1B cleaves IL1B Mature IL-1β pro_IL1B->IL1B Secretion Secretion & Inflammation IL1B->Secretion RosthorninB This compound Oridonin MCC950 RosthorninB->Inflammasome inhibits Experimental_Workflow cluster_animal_model Animal Model Induction cluster_sample_collection Sample Collection cluster_biomarker_analysis Biomarker Analysis cluster_data_analysis Data Analysis Animal_Groups Randomize Mice into Groups (Vehicle, this compound, etc.) Drug_Admin Administer Compound (e.g., i.p. injection) Animal_Groups->Drug_Admin Inflammation_Induction Induce Inflammation (e.g., LPS or MSU injection) Drug_Admin->Inflammation_Induction Sacrifice Euthanize Mice at Pre-determined Timepoint Inflammation_Induction->Sacrifice Blood_Collection Collect Blood (for serum) Sacrifice->Blood_Collection Peritoneal_Lavage Perform Peritoneal Lavage (for cells and fluid) Sacrifice->Peritoneal_Lavage ELISA Measure IL-1β & TNF-α (ELISA) Blood_Collection->ELISA Peritoneal_Lavage->ELISA Flow_Cytometry Quantify Neutrophils (Flow Cytometry) Peritoneal_Lavage->Flow_Cytometry Stats Statistical Analysis (e.g., t-test, ANOVA) ELISA->Stats Flow_Cytometry->Stats Results Compare Treatment Groups to Vehicle Control Stats->Results

References

A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Rosthornin B vs. MCC950

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery. This guide provides a detailed comparison of two such inhibitors: Rosthornin B, a natural diterpenoid, and MCC950, a well-characterized small molecule. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and mechanisms of these compounds.

Executive Summary

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for this compound and MCC950, highlighting the superior potency of MCC950.

ParameterThis compoundMCC950Reference
Target NLRP3NLRP3[1][2]
Mechanism of Action Inhibits NEK7-NLRP3 interactionBinds to the Walker B motif in the NACHT domain, inhibiting ATP hydrolysis
IC50 (IL-1β release) 0.39 µM (BMDMs)7.5 nM (BMDMs), 8.1 nM (HMDMs)
In Vitro Efficacy Dose-dependent inhibition of caspase-1 cleavage and IL-1β secretion in LPS-primed BMDMs stimulated with nigericin, ATP, or MSU.Dose-dependent inhibition of IL-1β release in LPS-primed BMDMs, HMDMs, and PBMCs stimulated with ATP or nigericin.
In Vivo Efficacy Significant therapeutic benefit in mouse models of septic shock, peritonitis, and colitis.Attenuated severity of experimental autoimmune encephalomyelitis (EAE), rescued neonatal lethality in a mouse model of CAPS, and improved neurological outcomes in a spinal cord injury model.

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the distinct points of inhibition for this compound and MCC950.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β ↑ NLRP3 NFkB->Transcription NLRP3_inactive NLRP3 (Inactive) Pro_IL1b Pro-IL-1β Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NEK7 NEK7 K_efflux->NEK7 K_efflux->NLRP3_inactive NLRP3_active NLRP3 (Active) NEK7->NLRP3_active Binds ATP_hydrolysis ATP Hydrolysis NLRP3_inactive->ATP_hydrolysis  NACHT  Domain ATP_hydrolysis->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 (Active) Inflammasome->Casp1 Cleavage Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b IL-1β (Mature) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->ATP_hydrolysis Inhibits RosthorninB This compound RosthorninB->NLRP3_active Blocks NEK7 Binding

Caption: NLRP3 inflammasome pathway and inhibitor targets.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a general method for evaluating the potency of NLRP3 inhibitors in vitro using bone marrow-derived macrophages (BMDMs) or the human THP-1 monocyte cell line.

1. Cell Culture and Differentiation (for THP-1 cells):

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate and treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Priming (Signal 1):

  • For both BMDMs and differentiated THP-1 cells, prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Prepare serial dilutions of the test inhibitor (this compound or MCC950) in cell culture medium.

  • After the priming step, remove the LPS-containing medium and add the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate for 1 hour at 37°C.

4. Activation (Signal 2):

  • Add an NLRP3 activator to the wells. Common activators include:

    • Nigericin (10 µM)

    • ATP (5 mM)

  • Incubate for 1-2 hours at 37°C.

5. Measurement of IL-1β Release:

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Normalize the IL-1β concentrations to the vehicle control.

  • Plot the normalized data against the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro assessment of NLRP3 inflammasome inhibitors.

Experimental_Workflow start Start cell_culture Cell Culture (BMDMs or THP-1) start->cell_culture priming Priming (Signal 1) LPS (3-4h) cell_culture->priming inhibitor Inhibitor Treatment (this compound or MCC950, 1h) priming->inhibitor activation Activation (Signal 2) (Nigericin or ATP, 1-2h) inhibitor->activation supernatant Collect Supernatant activation->supernatant elisa IL-1β ELISA supernatant->elisa analysis Data Analysis (IC50 Calculation) elisa->analysis end End analysis->end

Caption: Workflow for in vitro NLRP3 inhibition assay.

Conclusion

Both this compound and MCC950 are valuable research tools for investigating the role of the NLRP3 inflammasome in health and disease. However, the experimental data clearly indicates that MCC950 is a significantly more potent inhibitor than this compound. The nanomolar potency of MCC950, coupled with its well-defined mechanism of action targeting the core ATPase activity of NLRP3, makes it a preferred compound for studies requiring high on-target efficacy. This compound, with its distinct mechanism of disrupting the NEK7-NLRP3 interaction, offers an alternative approach to NLRP3 inhibition and may serve as a lead compound for the development of novel therapeutics with a different pharmacological profile. Researchers should consider these differences in potency and mechanism when selecting an inhibitor for their specific experimental needs.

References

Specificity Showdown: Rosthornin B Emerges as a Potent and Selective NLRP3 Inflammasome Inhibitor Among Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of inflammatory disease therapeutics, a new comparison guide highlights the superior specificity of Rosthornin B, an ent-kaurene (B36324) diterpenoid, in inhibiting the NLRP3 inflammasome compared to other diterpenoids with anti-inflammatory properties. This guide provides a comprehensive analysis of supporting experimental data, detailed protocols, and a visual representation of the targeted signaling pathway.

This compound has been identified as a highly potent and specific inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and implicated in a wide array of inflammatory disorders.[1] Experimental data demonstrates that this compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) for NLRP3 inflammasome activation compared to other diterpenoids known for their anti-inflammatory effects, such as Oridonin and Carnosol.

Quantitative Comparison of Diterpenoid Inhibitors of the NLRP3 Inflammasome

The following table summarizes the inhibitory potency of this compound and other relevant diterpenoids against the NLRP3 inflammasome. The data is primarily derived from in vitro assays using bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells.

DiterpenoidDiterpenoid ClassTargetAssay Cell TypeIC50 (µM)Reference
This compound ent-kaurenoidNLRP3BMDMs0.39[1]
Oridoninent-kaurenoidNLRP3BMDMs~0.75-0.78[2][3]
CarnosolAbietane (B96969)HSP90 (indirectly affects NLRP3)BMDMsNot reported for direct NLRP3 inhibition[4]
TriptolideDiterpene triepoxideNLRP3 and othersNot specifiedNot specified for direct NLRP3 inhibition
AndrographolideLabdaneNLRP3THP-1 derived macrophagesNot specified for direct NLRP3 inhibition

Mechanism of Action: A Tale of Direct and Indirect Inhibition

This compound's high specificity is attributed to its direct interaction with the NLRP3 protein. Studies have revealed that this compound covalently binds to cysteine 279 in the NACHT domain of NLRP3, thereby blocking the crucial interaction between NLRP3 and NEK7, a kinase essential for inflammasome assembly and activation. Similarly, Oridonin, another ent-kaurene diterpenoid, also acts as a covalent inhibitor of NLRP3 by targeting the same cysteine residue and disrupting the NLRP3-NEK7 interaction.

In contrast, Carnosol, an abietane diterpenoid, inhibits NLRP3 inflammasome activation through an indirect mechanism. It targets heat-shock protein 90 (HSP90), a chaperone protein required for maintaining the stability and activity of the NLRP3 protein. By inhibiting HSP90's ATPase activity, Carnosol disrupts the proper folding and function of NLRP3, leading to reduced inflammasome activation.

The mechanisms of other diterpenoids like Triptolide and Andrographolide on the NLRP3 inflammasome are also under investigation, with studies suggesting they can inhibit NLRP3 expression and activation, although their direct molecular targets and specificity are not as well-defined as for this compound and Oridonin.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these diterpenoids, detailed experimental protocols for key assays are provided below.

NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This protocol describes a common cell-based assay to measure the inhibitory effect of compounds on NLRP3 inflammasome activation.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, they are treated with 50-100 ng/mL of phorbol-12-myristate-13-acetate (PMA) for 48-72 hours.

  • Alternatively, bone marrow-derived macrophages (BMDMs) can be isolated from mice and cultured.

2. Priming (Signal 1):

  • Differentiated THP-1 cells or BMDMs are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

3. Inhibitor Treatment:

  • After priming, the cells are pre-incubated with various concentrations of the test diterpenoid (e.g., this compound) for 30-60 minutes.

4. Activation (Signal 2):

  • The NLRP3 inflammasome is then activated by adding a stimulus such as 10 µM nigericin (B1684572) or 5 mM ATP for 1 hour.

5. Measurement of IL-1β Secretion:

  • The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

6. Data Analysis:

  • The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.

NEK7-NLRP3 Interaction Assay

This co-immunoprecipitation assay is used to determine if a compound disrupts the interaction between NEK7 and NLRP3.

1. Cell Lysis:

  • Macrophages (primed and activated as described above, with or without inhibitor treatment) are lysed in a suitable lysis buffer containing protease inhibitors.

2. Immunoprecipitation:

  • The cell lysates are incubated with an anti-NLRP3 antibody overnight at 4°C to pull down NLRP3 and its interacting proteins.

  • Protein A/G agarose (B213101) beads are then added to capture the antibody-protein complexes.

3. Western Blotting:

  • The immunoprecipitated complexes are washed, eluted, and separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane and probed with antibodies against NEK7 and NLRP3 to detect the presence of the co-immunoprecipitated proteins. A reduction in the NEK7 signal in the presence of the inhibitor indicates a disruption of the interaction.

Visualizing the Pathway: Diterpenoid Inhibition of NLRP3 Inflammasome

The following diagram, generated using the DOT language, illustrates the canonical NLRP3 inflammasome activation pathway and highlights the specific points of inhibition by this compound, Oridonin, and Carnosol.

NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 LPS P2X7 P2X7 PAMPs_DAMPs->P2X7 ATP NFkB NF-κB Activation TLR4->NFkB K_efflux K+ Efflux P2X7->K_efflux Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3_protein_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein_inactive IL1b IL-1β (mature) Pro_IL1b->IL1b NLRP3_protein_active NLRP3 (active) K_efflux->NLRP3_protein_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein_active->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 Casp1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammasome->Casp1 HSP90 HSP90 HSP90->NLRP3_protein_inactive Maintains stability Carnosol Carnosol Carnosol->HSP90 Inhibits RosthorninB_Oridonin This compound Oridonin RosthorninB_Oridonin->NLRP3_protein_active Inhibits NEK7-NLRP3 interaction

Caption: NLRP3 inflammasome pathway and points of diterpenoid inhibition.

This comprehensive guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies targeting the NLRP3 inflammasome. Its high potency and specific mechanism of action offer a promising avenue for therapeutic intervention in a variety of NLRP3-driven diseases. The provided data and protocols serve as a valuable resource for researchers in the field to further explore and validate the therapeutic potential of this and other related diterpenoids.

References

Rosthornin B: A Natural Alternative to Synthetic NLRP3 Inhibitors with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the naturally derived diterpenoid, Rosthornin B, reveals significant advantages over synthetic inhibitors of the NLRP3 inflammasome, a key mediator of inflammation implicated in a wide range of diseases. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, highlighting this compound's potent and specific mechanism of action, its efficacy in preclinical models, and its favorable selectivity profile.

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is a hallmark of numerous inflammatory conditions, including autoinflammatory disorders, cardiometabolic diseases, and neurodegenerative conditions. Consequently, the development of NLRP3 inhibitors is a major focus of therapeutic research.

A Head-to-Head Comparison: this compound vs. Synthetic Inhibitors

While several synthetic NLRP3 inhibitors, such as the widely studied MCC950, have been developed, this compound, a natural product isolated from the plant Isodon rothornii, presents a compelling case for its therapeutic potential. This comparison guide summarizes the key differentiators based on available experimental data.

Quantitative Comparison of Inhibitory Activity and Cytotoxicity
FeatureThis compoundMCC950CY-09
Type Natural DiterpenoidDiaryl-sulfonylureaCysteine-reactive
Target NLRP3NLRP3NLRP3
Mechanism of Action Directly binds to NLRP3, blocking the NEK7-NLRP3 interaction.[1][2]Directly interacts with the Walker B motif of the NLRP3 NACHT domain, inhibiting ATP hydrolysis.[3]Covalently modifies a cysteine residue in NLRP3.
IC50 (NLRP3 Inhibition) 0.39 µM[1][2]Nanomolar rangeMicromolar range
Cytotoxicity (CC50) Data not availableData not availableData not available
Selectivity Selective for NLRP3 over AIM2 inflammasome.[1] Effect on NLRC4 not yet fully elucidated.Highly selective for NLRP3.Selective for NLRP3.[4]
In Vivo Efficacy Demonstrated efficacy in mouse models of septic shock, peritonitis, and colitis.[1][2]Effective in various animal models of NLRP3-driven diseases.[5]Efficacious in animal models of inflammatory disease.

Note: IC50 and CC50 values can vary depending on the specific experimental conditions. A direct comparison in the same study is ideal for accurate assessment.

Unraveling the Mechanism: A Tale of Two Inhibitors

This compound and synthetic inhibitors like MCC950 employ distinct strategies to neutralize the NLRP3 inflammasome.

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β & IL-18 Pro_IL1b->IL1b Stimuli ATP, Toxins, Crystals K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NEK7 NEK7 NLRP3_inactive->NEK7 recruits NLRP3_active Active NLRP3 NEK7->NLRP3_active interaction leads to activation ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->IL1b cleaves Pro-forms Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

This compound's unique mechanism involves binding directly to the NLRP3 protein and sterically hindering its interaction with NEK7, a crucial step for inflammasome assembly and activation.[1][2] This targeted approach prevents the downstream cascade of inflammatory events.

In contrast, MCC950 also binds directly to NLRP3 but at a different site, the Walker B motif, which is essential for the ATPase activity of NLRP3.[3] By inhibiting ATP hydrolysis, MCC950 locks NLRP3 in an inactive state.

Inhibitor Mechanism of Action

Inhibitor_Mechanisms cluster_RosthorninB This compound cluster_MCC950 Synthetic Inhibitors (e.g., MCC950) RosB This compound NLRP3_RB NLRP3 RosB->NLRP3_RB binds to NEK7_RB NEK7 NLRP3_RB->NEK7_RB interaction blocked Inflammasome_Assembly_RB Inflammasome Assembly (Inhibited) MCC MCC950 NLRP3_MCC NLRP3 (Walker B motif) MCC->NLRP3_MCC binds to ATP_hydrolysis ATP Hydrolysis (Inhibited) NLRP3_MCC->ATP_hydrolysis Inflammasome_Activation_MCC NLRP3 Activation (Inhibited) ATP_hydrolysis->Inflammasome_Activation_MCC InVivo_Workflow cluster_outcomes Endpoints Animal_Model Disease Model Induction (Septic Shock, Peritonitis, or Colitis) Treatment_Group Treatment Group (this compound) Animal_Model->Treatment_Group Control_Group Control Group (Vehicle) Animal_Model->Control_Group Outcome_Assessment Outcome Assessment Treatment_Group->Outcome_Assessment Control_Group->Outcome_Assessment Survival Survival Analysis Outcome_Assessment->Survival Cytokine Cytokine Measurement (ELISA) Outcome_Assessment->Cytokine Cell_Recruitment Cell Recruitment (Flow Cytometry) Outcome_Assessment->Cell_Recruitment Histology Histological Analysis Outcome_Assessment->Histology

References

A Comparative Analysis of the In Vivo Efficacy of Rosthornin B Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-inflammatory properties of the natural diterpenoid Rosthornin B in comparison to the well-established drugs, Dexamethasone and Indomethacin, in preclinical models of acute inflammation.

This guide provides a comprehensive comparison of the in vivo efficacy of this compound, a novel natural compound, with the corticosteroid Dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The objective is to present a clear, data-driven analysis for researchers, scientists, and drug development professionals, highlighting the therapeutic potential of this compound in inflammatory diseases.

Introduction to the Compounds

This compound is an ent-kaurene (B36324) diterpenoid isolated from plants of the Isodon genus.[1] Recent studies have identified it as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of various inflammatory diseases.[2][3] By directly binding to NLRP3, this compound blocks the interaction between NEK7 and NLRP3, thereby inhibiting inflammasome assembly and the subsequent release of pro-inflammatory cytokines such as IL-1β.[2][3]

Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its mechanism of action is complex, primarily involving the inhibition of pro-inflammatory transcription factors like NF-κB and the suppression of inflammatory enzymes such as COX-2. It is widely used in the clinical management of a variety of inflammatory and autoimmune conditions.

Indomethacin is a classic NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound, Dexamethasone, and Indomethacin in relevant animal models of acute inflammation.

Table 1: Efficacy in LPS-Induced Septic Shock in Mice
CompoundDoseRouteKey Efficacy ParametersResults
This compound 20 mg/kgi.p.Survival RateSignificantly increased survival time compared to LPS-only group.
Serum IL-1β LevelsSignificantly reduced.
Serum TNF-α LevelsSignificantly reduced.
Dexamethasone 5 mg/kgi.p.Survival Rate87.5% survival rate compared to 37.5% in the LPS-only group.
Serum TNF-α Levels~72% reduction compared to LPS-only group.
Serum IL-6 Levels~76% reduction compared to LPS-only group.
Table 2: Efficacy of this compound in Other Murine Models of Inflammation
ModelCompoundDoseRouteKey Efficacy ParametersResults
MSU-Induced Peritonitis This compound20 mg/kgi.p.Neutrophil RecruitmentSignificantly reduced.
Intraperitoneal IL-1β LevelsSignificantly reduced.
DSS-Induced Colitis This compound10 mg/kgi.p.Colonic IL-1β SecretionSignificantly reduced.
Intestinal Epithelial DestructionReduced histological damage.
Th17 Cell Percentage in MLNsSignificantly reduced.
Table 3: Efficacy of Indomethacin in Carrageenan-Induced Paw Edema in Rodents
CompoundDoseRouteKey Efficacy ParametersResults
Indomethacin 5 mg/kgi.p.Paw Edema InhibitionComplete inhibition of edema.
10 mg/kgp.o.Paw Edema Inhibition65.71% inhibition at 3 hours.
10 mg/kgi.p.Paw Edema Inhibition57.66% inhibition at 4 hours.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.

LPS-Induced Septic Shock in Mice
  • Animals: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control, LPS, and treatment groups.

  • Treatment: The treatment group receives this compound (e.g., 20 mg/kg, i.p.) or Dexamethasone (e.g., 5 mg/kg, i.p.) at a specified time before or after the LPS challenge.

  • Induction of Septic Shock: Sepsis is induced by an intraperitoneal injection of a lethal dose of lipopolysaccharide (LPS) (e.g., 10-20 mg/kg).

  • Monitoring: Survival is monitored over a defined period (e.g., 48 hours). Rectal temperature may also be monitored as an indicator of systemic inflammation.

  • Cytokine Analysis: Blood is collected at specific time points (e.g., 2-12 hours) post-LPS injection to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for a minimum of one week.

  • Grouping: Rats are randomly assigned to control, carrageenan, and treatment groups.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Treatment: The treatment group is administered Indomethacin (e.g., 5-10 mg/kg, i.p. or p.o.) or the test compound 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% λ-carrageenan suspension in saline into the right hind paw. The contralateral paw may be injected with saline as a control.

  • Edema Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(1 - (Vt - V0)treated / (Vt - V0)control) x 100], where Vt is the paw volume at time t and V0 is the initial paw volume.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by each compound and the general workflows of the experimental models.

G cluster_0 This compound: NLRP3 Inflammasome Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, MSU) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates NEK7 NEK7 NLRP3->NEK7 Binds ASC ASC NEK7->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b RosthorninB This compound RosthorninB->NLRP3 Directly Binds & Inhibits NEK7 Interaction

Caption: this compound's mechanism of action.

G cluster_1 Dexamethasone & Indomethacin: Glucocorticoid & COX Inhibition Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway NFkB NF-κB NFkB_Pathway->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes Upregulates Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Produces COX1_2 COX-1/COX-2 Prostaglandins Prostaglandins (Inflammation) COX1_2->Prostaglandins Synthesizes Indomethacin Indomethacin Indomethacin->COX1_2 Inhibits

Caption: Mechanisms of Dexamethasone and Indomethacin.

G cluster_2 Experimental Workflow: LPS-Induced Septic Shock start Acclimatize Mice grouping Randomly Group Mice (Control, LPS, Treatment) start->grouping treatment Administer Vehicle, This compound, or Dexamethasone grouping->treatment induction Induce Sepsis (i.p. LPS Injection) treatment->induction monitoring Monitor Survival & Clinical Signs induction->monitoring sampling Collect Blood Samples induction->sampling end Endpoint monitoring->end analysis Analyze Serum Cytokines (ELISA) sampling->analysis

Caption: Workflow for LPS-induced septic shock model.

G cluster_3 Experimental Workflow: Carrageenan-Induced Paw Edema start Acclimatize Rats baseline Measure Initial Paw Volume start->baseline treatment Administer Vehicle or Indomethacin baseline->treatment induction Induce Edema (Subplantar Carrageenan) treatment->induction measurement Measure Paw Volume Over Time (1-5h) induction->measurement analysis Calculate Percentage of Edema Inhibition measurement->analysis end Endpoint analysis->end

Caption: Workflow for carrageenan-induced paw edema.

Conclusion

The available in vivo data demonstrates that this compound is a promising anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NLRP3 inflammasome. In the LPS-induced septic shock model, this compound shows efficacy in improving survival and reducing key pro-inflammatory cytokines, comparable to the potent corticosteroid Dexamethasone. While a direct comparison with Indomethacin in the same model is not available, this compound's effectiveness in multiple, distinct models of inflammation, including peritonitis and colitis, underscores its potential as a broad-spectrum anti-inflammatory compound. Further research directly comparing this compound with NSAIDs in models of acute peripheral inflammation would be beneficial to fully elucidate its therapeutic potential relative to this class of drugs. The targeted action of this compound on the NLRP3 inflammasome may offer a more specific therapeutic approach with a potentially different side-effect profile compared to the broader mechanisms of corticosteroids and NSAIDs.

References

Head-to-Head Comparison: Rosthornin B and CY-09 as NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and experimental data of two potent NLRP3 inhibitors.

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide array of inflammatory diseases. Its aberrant activation contributes to the pathology of conditions ranging from cryopyrin-associated periodic syndromes (CAPS) to type 2 diabetes and neurodegenerative disorders. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed head-to-head comparison of two such inhibitors: Rosthornin B, a natural diterpenoid, and CY-09, a synthetic compound.

At a Glance: Key Quantitative Data

A summary of the key biochemical, cellular, and pharmacokinetic parameters for this compound and CY-09 is presented below, offering a direct comparison of their potency and in vivo behavior.

ParameterThis compoundCY-09Reference
Target NLRP3NLRP3[1][2][3][4]
Binding Site NLRP3ATP-binding motif (Walker A) of NLRP3 NACHT domain[1]
Mechanism of Action Restrains NEK7-NLRP3 interactionInhibits NLRP3 ATPase activity, blocking inflammasome assembly
IC50 (NLRP3 Inhibition) 0.39 µMNot explicitly stated as a single IC50 value, but effective in the 1-10 µM range in cells.
Binding Affinity (Kd) Not Reported~500 nM
In Vivo Efficacy Models Septic shock, peritonitis, colitisCAPS, type 2 diabetes, gout, diabetic nephropathy, osteoarthritis, Alzheimer's disease
Pharmacokinetics (Mouse) Not ReportedHalf-life: 2.4 hBioavailability (oral): 72%
Effect on Priming Step (LPS) Not explicitly stated, but implied to be specific for activationNo effect

Mechanism of Action: A Tale of Two Inhibitory Strategies

Both this compound and CY-09 are direct inhibitors of the NLRP3 protein, yet they employ distinct molecular mechanisms to prevent inflammasome activation.

CY-09 acts by directly binding to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3. This interaction competitively inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing NLRP3 oligomerization, CY-09 effectively blocks the recruitment of the adaptor protein ASC and pro-caspase-1, thereby halting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

This compound , a natural product isolated from Isodon plants, also directly interacts with the NLRP3 protein. However, its inhibitory action is achieved by restraining the interaction between NLRP3 and NEK7 (NIMA-related kinase 7). The NEK7-NLRP3 interaction is a crucial downstream event following initial NLRP3 activation signals, and it is essential for the formation of a functional inflammasome. By disrupting this interaction, this compound prevents the final assembly and activation of the NLRP3 inflammasome.

G cluster_0 NLRP3 Activation Pathway cluster_1 Inhibitor Mechanisms PAMPs_DAMPs PAMPs/DAMPs Priming Priming Signal (e.g., LPS via TLR4) PAMPs_DAMPs->Priming Activation Activation Signal (e.g., ATP, Nigericin) PAMPs_DAMPs->Activation NFkB NF-κB Activation Priming->NFkB K_efflux K+ Efflux Activation->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active NEK7 NEK7 NLRP3_active->NEK7 Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_active->Inflammasome Oligomerization NEK7->Inflammasome Interaction ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β/18 Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β/18 Pro_IL1b->IL1b Cleavage NFkB->NLRP3_inactive Upregulation NFkB->Pro_IL1b CY09 CY-09 CY09->NLRP3_active Binds to NACHT domain, Inhibits ATPase Activity RosB This compound RosB->NEK7 Restrains Interaction with NLRP3

Caption: Comparative mechanism of action for CY-09 and this compound on the NLRP3 inflammasome pathway.

Experimental Protocols and Workflows

The evaluation of NLRP3 inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo animal models of disease.

Key Experimental Methodologies
  • In Vitro NLRP3 ATPase Activity Assay:

    • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of NLRP3.

    • Protocol: Purified recombinant NLRP3 protein is incubated with ATP in the presence of varying concentrations of the inhibitor (e.g., CY-09). The amount of ADP produced or remaining ATP is quantified, typically using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay). The results are used to determine the IC50 of the compound for ATPase inhibition.

  • Macrophage-Based Inflammasome Activation Assay:

    • Objective: To assess the inhibitor's efficacy in a cellular context.

    • Protocol: Bone marrow-derived macrophages (BMDMs) or human THP-1 cells are first primed with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression. Subsequently, the cells are treated with the inhibitor (this compound or CY-09) for a defined period before being stimulated with an NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals). The supernatant is then collected to measure IL-1β and IL-18 secretion by ELISA. Cell lysates can be used to measure caspase-1 cleavage by Western blot.

  • ASC Oligomerization Assay:

    • Objective: To determine if the inhibitor blocks the downstream assembly of the inflammasome complex.

    • Protocol: Following priming and activation in the presence or absence of the inhibitor, macrophages are lysed with a specific buffer. The cross-linked pellets containing oligomerized ASC are then analyzed by Western blot. CY-09 has been shown to inhibit nigericin-induced ASC oligomerization.

  • In Vivo Disease Models:

    • Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism.

    • Protocol: Disease is induced in mice (e.g., MSU-induced peritonitis, a model for gout; or using genetic models like for CAPS). The inhibitor (e.g., CY-09) is administered, often via intraperitoneal injection or oral gavage. Therapeutic effects are assessed by measuring inflammatory markers (e.g., IL-1β in peritoneal lavage fluid), neutrophil influx, or clinical scores of disease severity.

G cluster_workflow General Workflow for NLRP3 Inhibitor Evaluation biochemical Biochemical Assays (e.g., ATPase Activity, Direct Binding) cell_based Cell-Based Assays (e.g., IL-1β Secretion in BMDMs) biochemical->cell_based mechanism Mechanism of Action Studies (e.g., ASC Oligomerization, Upstream Signaling) cell_based->mechanism in_vivo In Vivo Efficacy Models (e.g., Peritonitis, CAPS, T2D) cell_based->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology & Safety Assessment pk_pd->toxicology

Caption: A generalized workflow for the preclinical evaluation of a selective NLRP3 inhibitor.

In Vivo and Preclinical Evidence

CY-09 has been extensively profiled in various preclinical models, demonstrating significant therapeutic effects. In mouse models of CAPS, CY-09 treatment increased the survival of NLRP3 mutant mice. It has also shown efficacy in models of type 2 diabetes by reversing metabolic disorders and in gout models by suppressing MSU-induced IL-1β production and neutrophil influx. Furthermore, CY-09 has been shown to ameliorate kidney injury in diabetic nephropathy and reduce cognitive impairment in a mouse model of Alzheimer's disease. Its favorable pharmacokinetic profile, including good oral bioavailability, supports its potential for clinical development.

This compound has also demonstrated remarkable therapeutic benefits in several mouse models of NLRP3-driven diseases. It has shown significant efficacy in models of septic shock, peritonitis, and colitis. These findings highlight its potential as a potent anti-inflammatory agent for acute and chronic inflammatory conditions mediated by NLRP3.

Summary and Future Directions

Both this compound and CY-09 are potent and specific direct inhibitors of the NLRP3 inflammasome, representing valuable tools for research and promising candidates for therapeutic development.

  • CY-09 is a well-characterized synthetic molecule with a clear mechanism of action targeting NLRP3's ATPase activity. Its efficacy has been demonstrated across a broad range of disease models, and it possesses favorable pharmacokinetic properties.

  • This compound is a potent natural product that inhibits NLRP3 inflammasome assembly via a distinct mechanism involving the disruption of the NEK7-NLRP3 interaction. Its demonstrated in vivo efficacy in severe inflammatory conditions underscores its therapeutic potential.

For researchers, the choice between these two inhibitors may depend on the specific research question. CY-09's well-defined interaction with the ATPase domain makes it an excellent tool for studying the role of this specific activity. This compound, on the other hand, allows for the investigation of the NEK7-dependent step in inflammasome activation.

For drug development professionals, both compounds present viable starting points. CY-09's favorable pharmacokinetics make it an attractive candidate for further optimization and clinical trials. This compound's natural product origin may offer a unique chemical scaffold for the development of novel NLRP3 inhibitors. A direct, head-to-head preclinical trial comparing the two in the same disease model would be invaluable for determining their relative therapeutic indices and potential for clinical translation.

References

Evaluating the Therapeutic Index of Rosthornin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the pursuit of novel therapeutic agents with a high therapeutic index is paramount. A high therapeutic index indicates a favorable safety profile, signifying a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide provides a comparative evaluation of Rosthornin B, an ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii, against established chemotherapeutic agents. Due to the limited availability of direct preclinical data for this compound, this analysis leverages data from the closely related and well-studied compound, Oridonin (B1677485), also an ent-kaurene diterpenoid from the Rabdosia genus. This comparison aims to provide researchers, scientists, and drug development professionals with a framework for assessing the potential therapeutic window of this class of compounds.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, such as cell proliferation. The following table summarizes the IC50 values for Oridonin, Doxorubicin, and Paclitaxel across various cancer cell lines. This data, primarily obtained through MTT assays, highlights the cytotoxic potential of these compounds. A lower IC50 value indicates greater potency.

CompoundCell LineCancer TypeIC50 (µM)
Oridonin TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.46[1]
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.83[1]
HGC27Gastric Cancer(approx. 15-20)
AGSGastric Cancer(approx. 10-15)
MGC803Gastric Cancer(approx. 10-15)
BEL-7402Hepatocellular Carcinoma1.00[2]
HCT-116Colorectal Carcinoma0.16[2]
K562Chronic Myelogenous Leukemia8.11 (nanosuspension)
Doxorubicin T47DBreast Cancer8.53
MDA-MB-453Breast Cancer0.69
MDA-MB-468Breast Cancer0.27
Paclitaxel VariousBreast, Ovary, Kidney CarcinomasMedian ID50: 0.046 µg/ml (1-hr exposure)

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

A standardized approach to determining the therapeutic index is crucial for the accurate comparison of different compounds. Below are detailed methodologies for key experiments.

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., this compound, Oridonin) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

2. In Vivo Efficacy and Toxicity Assessment: Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy and systemic toxicity of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at various doses. A vehicle control is administered to the control group.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly. Signs of toxicity are also monitored.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The therapeutic index can be estimated by comparing the effective dose (ED50, the dose causing 50% tumor growth inhibition) to the toxic dose (TD50) or lethal dose (LD50).

Signaling Pathways and Experimental Workflow

Mechanism of Action: Apoptotic Signaling Pathway

Based on studies of related compounds like Oridonin, this compound is hypothesized to induce apoptosis in cancer cells. The following diagram illustrates a potential signaling cascade.

Rosthornin_B This compound ROS ↑ Reactive Oxygen Species (ROS) Rosthornin_B->ROS JNK_Pathway JNK Signaling Pathway Activation ROS->JNK_Pathway Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) JNK_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Determine IC50 In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Xenograft Model) Determine ED50 In_Vitro_Screening->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity Studies (Dose Escalation) Determine MTD/LD50 In_Vitro_Screening->In_Vivo_Toxicity Therapeutic_Index Therapeutic Index Calculation (LD50 / ED50) In_Vivo_Efficacy->Therapeutic_Index In_Vivo_Toxicity->Therapeutic_Index

References

A Researcher's Guide to Negative Controls in Rosthornin B Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effect is paramount. This guide provides a comparative overview of essential negative control experiments for studies on Rosthornin B, a natural diterpenoid known to inhibit the NLRP3 inflammasome. Detailed experimental protocols and data presentation are included to ensure robust and reliable findings.

This compound, an ent-kaurene (B36324) diterpenoid, has been identified as a direct inhibitor of the NLRP3 inflammasome, a key player in the innate immune response. It exerts its anti-inflammatory effects by binding to NLRP3 and preventing its interaction with NEK7, a crucial step in inflammasome assembly and activation[1]. To rigorously validate that the observed effects of this compound are specifically due to its action on the intended target, a comprehensive set of negative controls is indispensable. This guide compares different negative control strategies for key in vitro assays used to characterize the activity of this compound.

Comparison of Negative Controls for Key Assays

Proper negative controls are essential to differentiate the specific effects of this compound from potential confounding factors such as solvent toxicity or off-target effects. The choice of negative control will depend on the specific assay being performed.

Assay Type Primary Negative Control Alternative/Additional Negative Controls Purpose Expected Outcome in Control Group
Cell Viability (e.g., MTT, MTS, CTG) Vehicle-Treated ControlUntreated ControlTo ensure that the solvent used to dissolve this compound (e.g., DMSO) does not independently affect cell viability.[2][3][4]No significant difference in cell viability compared to untreated cells.
NLRP3 Inflammasome Activation (Western Blot for Caspase-1 cleavage, IL-1β cleavage) Vehicle-Treated Control (in stimulated cells)Untreated Control (unstimulated cells), NLRP3 Inhibitor (e.g., MCC950), Cells from NLRP3 Knockout MiceTo confirm that the observed inhibition of inflammasome activation is due to this compound and not the vehicle.[5][6]Robust activation of Caspase-1 and IL-1β cleavage upon stimulation.
NLRP3 Inflammasome Activation (ELISA for secreted IL-1β) Vehicle-Treated Control (in stimulated cells)Untreated Control (unstimulated cells), NLRP3 Inhibitor (e.g., MCC950)To quantify the specific inhibitory effect of this compound on the secretion of mature IL-1β.[7][8]High levels of secreted IL-1β upon stimulation.
Apoptosis Assay (e.g., Annexin V/PI Staining by Flow Cytometry) Vehicle-Treated ControlUntreated Control, Unstained Cells, Single-Stained Controls (Annexin V only, PI only)To ascertain that this compound itself does not induce apoptosis or necrosis, and to properly set up flow cytometry gates.[9][10][11]A high percentage of viable cells (Annexin V-negative, PI-negative).

Experimental Protocols

Detailed and standardized protocols are crucial for reproducibility. The following are representative protocols for the key assays discussed.

Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on cell metabolic activity as an indicator of viability.

Materials:

  • Cells (e.g., THP-1 macrophages)

  • Complete culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Experimental Groups: Treat cells with varying concentrations of this compound.

  • Negative Control Groups:

    • Vehicle Control: Treat cells with the highest concentration of the vehicle used for this compound dilutions.

    • Untreated Control: Add only culture medium to the cells.

  • Incubate the plate for the desired treatment duration (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

NLRP3 Inflammasome Activation Assay (Western Blot)

This protocol is designed to detect the cleavage of caspase-1 and IL-1β, hallmarks of NLRP3 inflammasome activation.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM

  • LPS (Lipopolysaccharide)

  • ATP or Nigericin

  • This compound

  • Vehicle (e.g., DMSO)

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies (anti-caspase-1, anti-IL-1β, anti-NLRP3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Prime BMDMs with 1 µg/mL LPS for 4 hours.

  • Pre-treat the primed cells with this compound or negative controls for 1 hour.

    • Experimental Group: Add this compound.

    • Negative Controls:

      • Vehicle Control: Add the corresponding concentration of the vehicle.

      • Untreated Control: Add culture medium.

  • Induce NLRP3 inflammasome activation by treating with a stimulus such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.[7][8]

  • Collect the cell culture supernatants and lyse the cells with RIPA buffer.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL substrate. Look for the cleaved forms of caspase-1 (p20) and IL-1β (p17) in the supernatant and cell lysate. β-actin is used as a loading control for the cell lysate.[13]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Vehicle (e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or controls for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Set up the following control and experimental tubes:

    • Unstained Cells: Cells in Binding Buffer only.

    • Annexin V-FITC only: Cells stained with only Annexin V-FITC.

    • PI only: Cells stained with only Propidium Iodide.

    • Vehicle Control: Vehicle-treated cells stained with both Annexin V-FITC and PI.

    • Experimental Samples: this compound-treated cells stained with both Annexin V-FITC and PI.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the appropriate tubes.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[9]

Visualizing Key Pathways and Workflows

To further clarify the experimental logic, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for testing this compound.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_protein NLRP3 NFkB->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b Mature IL-1β caspase1->IL1b cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis cleavage of GSDMD Secretion Secretion IL1b->Secretion GSDMD Gasdermin-D RosthorninB This compound RosthorninB->Inflammasome Inhibits NEK7-NLRP3 interaction

Caption: NLRP3 Inflammasome Activation Pathway and this compound Inhibition.

Experimental_Workflow Experimental Workflow for this compound Inhibition of NLRP3 Inflammasome cluster_setup Cell Culture & Priming cluster_treatment Treatment Groups cluster_activation Inflammasome Activation cluster_analysis Downstream Analysis start Seed Macrophages prime Prime with LPS (Signal 1) start->prime rosb This compound prime->rosb vehicle Vehicle Control prime->vehicle untreated Untreated Control prime->untreated activate Activate with ATP/Nigericin (Signal 2) rosb->activate vehicle->activate wb Western Blot (Caspase-1, IL-1β) activate->wb elisa ELISA (Secreted IL-1β) activate->elisa viability Cell Viability Assay activate->viability

References

Validating the Anti-Inflammatory Efficacy of Rosthornin B: A Guide to Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Rosthornin B, rigorous validation of its anti-inflammatory effects is paramount. This guide provides a comparative framework for selecting and utilizing appropriate positive controls in experimental setups, ensuring the reliability and accuracy of findings. We will explore established anti-inflammatory agents, their mechanisms of action, and their performance in key assays, offering a direct comparison with the specific activity of this compound.

Introduction to this compound's Anti-inflammatory Action

This compound, a natural diterpenoid compound, has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] Aberrant activation of the NLRP3 inflammasome is a critical factor in the pathogenesis of numerous inflammatory diseases.[1][2] this compound exerts its effect by directly binding to the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[1] This targeted mechanism prevents the subsequent cleavage of pro-caspase-1 and the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Notably, in studies using lipopolysaccharide (LPS)-induced septic shock models, this compound significantly inhibited the production of IL-1β while having no inhibitory effect on the inflammasome-independent cytokine TNF-α.

Selecting Appropriate Positive Controls

To properly contextualize the anti-inflammatory activity of this compound, it is essential to use positive controls that act through well-characterized, and sometimes distinct, mechanisms. The choice of control can help delineate the specificity of this compound's action.

  • Dexamethasone: A synthetic glucocorticoid, Dexamethasone is a powerful, broad-spectrum anti-inflammatory and immunosuppressive agent. Its primary mechanism involves binding to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators, including cytokines like TNF-α and IL-6. Dexamethasone is known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It is a standard positive control in LPS-induced inflammation models.

  • Indomethacin: A classic non-steroidal anti-inflammatory drug (NSAID), Indomethacin's primary mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Other NSAIDs like Diclofenac Sodium operate via a similar mechanism and are also frequently used as positive controls in in-vitro anti-inflammatory assays, such as protein denaturation inhibition.

Data Presentation: Comparative Efficacy

The following table summarizes the expected outcomes when testing this compound against standard positive controls in a typical in-vitro inflammation model, such as LPS-stimulated macrophages.

Parameter MeasuredThis compoundDexamethasoneIndomethacinRationale
IL-1β Production Strong InhibitionStrong InhibitionModerate/No InhibitionThis compound directly targets the NLRP3 inflammasome, the primary pathway for IL-1β maturation. Dexamethasone broadly suppresses pro-inflammatory gene transcription. Indomethacin's primary target is the COX pathway, which has less direct impact on IL-1β production.
TNF-α Production No InhibitionStrong InhibitionModerate InhibitionThis compound is specific to the NLRP3 pathway and does not affect inflammasome-independent cytokines like TNF-α. Dexamethasone and Indomethacin inhibit the NF-κB and COX pathways, respectively, which are involved in TNF-α production.
Nitric Oxide (NO) Production Indirect/No InhibitionStrong InhibitionStrong InhibitionNO production is primarily driven by iNOS, whose expression is regulated by NF-κB. Dexamethasone strongly inhibits this pathway. Indomethacin can also reduce iNOS expression. This compound's effect would be minimal as it does not target this pathway.
COX-2 Expression No InhibitionStrong InhibitionStrong InhibitionCOX-2 is a key target for Indomethacin. Dexamethasone also inhibits COX-2 expression via transcriptional regulation. This compound's mechanism is unrelated to the COX pathway.
NLRP3 Inflammasome Assembly Strong InhibitionNo Direct InhibitionNo Direct InhibitionThis is the specific molecular target of this compound. Dexamethasone and Indomethacin do not directly interact with inflammasome components.

Experimental Protocols & Methodologies

Detailed and standardized protocols are crucial for reproducible results. Below are methodologies for key experiments used to assess anti-inflammatory activity.

Cell Culture and LPS Stimulation
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Stimulation Protocol: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for ELISA/Western Blot). Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound, Dexamethasone, or Indomethacin for a specified time (e.g., 1-6 hours). Subsequently, stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound, which can be measured by spectrophotometry.

  • Procedure:

    • After the 24-hour LPS stimulation period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after the stimulation period.

    • Use commercially available ELISA kits for mouse IL-1β and TNF-α.

    • Follow the manufacturer’s instructions precisely. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution.

    • Measure the absorbance at the specified wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., COX-2, iNOS, phosphorylated IκBα) within the cells.

  • Procedure:

    • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration in the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., anti-COX-2, anti-iNOS, anti-p-IκBα, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band density using software like ImageJ and normalize to the loading control.

Visualizing Experimental and Mechanistic Pathways

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Seed RAW 264.7 Cells adhesion Overnight Adhesion start->adhesion pretreat Pre-treat with: This compound Dexamethasone Indomethacin adhesion->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps supernatant Collect Supernatant lps->supernatant lysis Cell Lysis lps->lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (IL-1β, TNF-α) supernatant->elisa wb Western Blot (COX-2, iNOS) lysis->wb

Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.

lps_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Mediators TNF-α, IL-6, iNOS, COX-2, Pro-IL-1β Genes->Mediators

Caption: Simplified LPS-induced pro-inflammatory signaling pathway via TLR4 and NF-κB.

mechanisms_of_action Comparative Mechanisms of Action cluster_RostB This compound cluster_Dexa Dexamethasone cluster_Indo Indomethacin (NSAID) NLRP3 NLRP3 Assembly Inflammasome Assembly NLRP3->Assembly NEK7 NEK7 NEK7->Assembly Casp1 Pro-Caspase-1 → Caspase-1 Assembly->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b RostB This compound RostB->Assembly BLOCKS Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Nucleus_D Nucleus GR->Nucleus_D Genes_D ↓ Pro-inflammatory Genes (TNF-α, COX-2, etc.) Nucleus_D->Genes_D Indo Indomethacin COX COX-1 / COX-2 Indo->COX INHIBITS AA Arachidonic Acid AA->COX PGs Prostaglandins COX->PGs

Caption: Mechanisms of action for this compound and common positive controls.

References

Safety Operating Guide

Navigating the Disposal of Rosthornin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and compliance, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions for Rosthornin B. This document contains detailed information regarding the compound's hazards, handling, storage, and emergency procedures. In the absence of an SDS, or as a supplementary guide, the following procedures are based on best practices for the disposal of similar research-grade chemical compounds.

Core Principles of Chemical Waste Management

Proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and sustainable research environment. The primary goal is to minimize environmental impact and protect personnel from potential hazards.

Quantitative Data Summary

While specific disposal parameters for this compound are not publicly available, the following table summarizes its key chemical and physical properties. This information is essential for a qualified environmental health and safety professional to determine the appropriate disposal route.

PropertyValueSource
CAS Number 125181-21-7ChemWhat, Immunomart[1][2]
Molecular Formula C24H34O7ChemWhat, BOC Sciences, Immunomart[1][2][]
Molecular Weight 434.5 g/mol BOC Sciences[]
Appearance Not specified-
Storage Temperature Room temperature (may vary); -20°CMedChemExpress, Immunomart[2][4]
Purity >0.97Immunomart[2]

Step-by-Step Disposal Protocol

In the absence of a specific SDS for this compound, a conservative approach to disposal is required. This involves treating the compound as a hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including:

    • Safety goggles

    • Lab coat

    • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated, properly labeled hazardous waste container.

  • The container must be:

    • Made of a compatible material.

    • Kept securely closed except when adding waste.

    • Labeled with "Hazardous Waste" and the full chemical name ("this compound").

3. Consultation and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with all available information on this compound, including the information from the table above. They will determine the final disposal method based on federal, state, and local regulations.

4. Decontamination:

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by your institution's safety protocols for similar compounds. Collect all decontamination materials as hazardous waste.

Experimental Workflow for Safe Chemical Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of a research chemical like this compound, emphasizing the importance of obtaining critical safety information.

start Start: Acquire this compound sds Obtain and Review Safety Data Sheet (SDS) start->sds ppe Identify Required Personal Protective Equipment (PPE) sds->ppe handling Handle Compound in Designated Area ppe->handling waste_gen Generate this compound Waste (e.g., unused compound, contaminated materials) handling->waste_gen waste_container Place in Labeled Hazardous Waste Container waste_gen->waste_container ehs_contact Contact Environmental Health & Safety (EHS) for Disposal Guidance waste_container->ehs_contact disposal Follow EHS Instructions for Waste Pickup and Disposal ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

This guide provides a framework for the responsible disposal of this compound. Always prioritize obtaining the manufacturer's Safety Data Sheet and consulting with your institution's EHS department for specific guidance. By adhering to these procedures, researchers can ensure a safe laboratory environment and minimize their environmental footprint.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rosthornin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Rosthornin B. In the absence of a specific Safety Data Sheet (SDS), and recognizing that related ent-kaurene (B36324) diterpenoids have exhibited cytotoxic properties, a cautious approach is mandated.[1][2][3] All personnel must treat this compound as a potent, hazardous compound and adhere to the following protocols to ensure personal safety and minimize environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment (PPE)
Unpacking & Storage - Double Nitrile Gloves (ASTM D6978 rated)[4] - Disposable Gown[4]
Weighing & Aliquoting (Dry Powder) - Double Nitrile Gloves (ASTM D6978 rated)[4] - Disposable Gown[4] - N95 Respirator[5] - Safety Goggles and Face Shield[4][5]
Solution Preparation & Handling - Double Nitrile Gloves (ASTM D6978 rated)[4] - Disposable Gown[4] - Safety Goggles and Face Shield[4][5]
Spill Cleanup - Double Nitrile Gloves (Heavy Duty)[6] - Disposable Gown[4] - N95 Respirator[5] - Safety Goggles and Face Shield[4][5] - Shoe Covers
Waste Disposal - Double Nitrile Gloves (ASTM D6978 rated)[4] - Disposable Gown[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, procedural workflow is critical to mitigate the risks associated with this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a fume hood, to control exposure at the source.[5][7]

  • Restricted Access: Access to the designated handling area should be limited to trained and authorized personnel.

  • Spill Kit: A dedicated cytotoxic spill kit must be readily accessible in the laboratory.

Handling Procedures
  • Gowning and Gloving: Before entering the designated area, don the appropriate PPE as outlined in the table above. When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound, with the inner glove removed upon leaving the work area.

  • Weighing: To minimize aerosolization of the powdered compound, use a balance with a draft shield or conduct weighing within the BSC.

  • Solution Preparation: Prepare solutions within the BSC. Use a disposable, plastic-backed absorbent pad to cover the work surface.[4]

  • Labeling: All containers holding this compound, whether in pure form or in solution, must be clearly labeled with "Cytotoxic Hazard" warnings.

Spill Management
  • Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.

  • PPE: Don the appropriate PPE for spill cleanup.

  • Containment: For liquid spills, cover with absorbent material from the cytotoxic spill kit. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Working from the outside in, carefully collect all contaminated materials into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough rinse with water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

Waste Type Disposal Container Disposal Procedure
Solid Waste (Gloves, gowns, absorbent pads, vials, etc.)Labeled, leak-proof, puncture-resistant cytotoxic waste container (purple)[8][9]Segregate from general laboratory waste. Arrange for collection by a certified hazardous waste disposal service.
Sharps Waste (Needles, syringes, etc.)Labeled, puncture-proof cytotoxic sharps container (purple-lidded)[9][10]Do not recap needles. Place directly into the sharps container. Arrange for collection by a certified hazardous waste disposal service.
Liquid Waste (Contaminated solutions)Labeled, leak-proof, chemical-resistant container for cytotoxic liquid wasteDo not pour down the drain. Arrange for collection by a certified hazardous waste disposal service.

All cytotoxic waste must be disposed of via high-temperature incineration through a licensed hazardous waste management company.[8]

Experimental Workflow for Safe Handling of this compound

RosthorninB_Workflow Start Start: Prepare for Handling Prep_Area 1. Prepare Designated Area (BSC/Fume Hood) Start->Prep_Area Don_PPE 2. Don Appropriate PPE Prep_Area->Don_PPE Handling 3. Handle this compound (Weighing, Solution Prep) Don_PPE->Handling Spill_Check Spill? Handling->Spill_Check Spill_Protocol Execute Spill Protocol Spill_Check->Spill_Protocol Yes Decontaminate 4. Decontaminate Work Area Spill_Check->Decontaminate No Spill_Protocol->Decontaminate Doff_PPE 5. Doff PPE Correctly Decontaminate->Doff_PPE Waste_Disposal 6. Dispose of Cytotoxic Waste Doff_PPE->Waste_Disposal End End: Procedure Complete Waste_Disposal->End

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.